Benfotiamine
描述
This compound has been investigated for the treatment and prevention of Diabetic Nephropathy and Diabetes Mellitus, Type 2.
Structure
3D Structure
属性
IUPAC Name |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNPSLJPBRMLZ-LGMDPLHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOP(=O)(O)O)\SC(=O)C2=CC=CC=C2)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22457-89-2 | |
| Record name | Benfotiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11748 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benfotiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benfotiamine's Mechanism of Action in Diabetic Neuropathy: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage that can lead to pain, sensory loss, and significant morbidity. The pathogenesis is complex and multifactorial, but chronic hyperglycemia is a primary driver. Hyperglycemia overwhelms normal glucose metabolic pathways, leading to the activation of several damaging downstream signaling cascades. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent. Its enhanced bioavailability compared to water-soluble thiamine allows it to effectively counter the metabolic imbalances induced by high glucose levels.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in the context of diabetic neuropathy, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Mechanism of Action: Activation of Transketolase
The primary mechanism by which this compound mitigates hyperglycemic damage is through the potent activation of the enzyme transketolase.[3][4][5] this compound is dephosphorylated to S-benzoylthiamine, which readily passes through cell membranes.[4] Intracellularly, it is converted to thiamine diphosphate (TDP), the active coenzyme for transketolase.[4]
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). Under hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). By activating transketolase, this compound redirects these excess metabolites away from damaging pathways and shunts them into the pentose phosphate pathway.[3][4] This action simultaneously reduces the substrate availability for pathological pathways and produces beneficial molecules like pentose-5-phosphates, which are precursors for nucleotide synthesis.
Attenuation of Pathogenic Pathways
By activating transketolase, this compound effectively inhibits four major pathways implicated in the pathogenesis of diabetic complications.[3][4]
Advanced Glycation End-product (AGE) Formation Pathway
Advanced glycation end-products (AGEs) are formed from the non-enzymatic reaction of glucose-derived dicarbonyls (like methylglyoxal, derived from G3P) with proteins, lipids, and nucleic acids. AGEs contribute to nerve damage by altering protein structure and function, promoting inflammation, and inducing oxidative stress through their interaction with the Receptor for AGE (RAGE).[5] this compound reduces the intracellular pool of G3P, thereby decreasing the formation of AGE precursors.[3]
Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway
Hyperglycemia increases the synthesis of diacylglycerol (DAG) from G3P, which in turn activates various isoforms of Protein Kinase C (PKC). Activated PKC alters gene expression and protein function, leading to a host of vascular and neuronal abnormalities, including altered blood flow, increased vascular permeability, and apoptosis.[6] this compound's reduction of G3P levels prevents the de novo synthesis of DAG and subsequent PKC activation.[3][4]
Hexosamine Pathway
A fraction of fructose-6-phosphate (F6P) is shunted into the hexosamine pathway, leading to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc). Increased flux through this pathway alters protein function through O-GlcNAcylation, which can impair nerve function and gene regulation. This compound, by diverting F6P into the pentose phosphate pathway, reduces the substrate for the hexosamine pathway.[3][4]
Polyol Pathway
In tissues where glucose uptake is insulin-independent, such as nerves, retina, and kidneys, excess glucose is metabolized through the polyol pathway. The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes NADPH. The accumulation of sorbitol creates osmotic stress, while the depletion of NADPH impairs the regeneration of glutathione, a critical antioxidant, thereby increasing oxidative stress.[7] this compound has been shown to reduce intracellular glucose and sorbitol concentrations, correcting polyol pathway activation.[7]
References
- 1. inotiv.com [inotiv.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realhealthproducts.com [realhealthproducts.com]
- 6. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of intracellular glucose and polyol pathway by thiamine and this compound in vascular cells cultured in high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and bioavailability of Benfotiamine versus thiamine
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Benfotiamine Versus Thiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1) is an essential water-soluble vitamin critical for energy metabolism. Its therapeutic use can be limited by its saturable, transporter-dependent absorption. This compound, a synthetic S-acyl derivative of thiamine, was developed to overcome this limitation. This technical guide provides a comprehensive comparison of the pharmacokinetics and bioavailability of this compound and thiamine hydrochloride. This compound exhibits significantly superior bioavailability, achieving higher and more sustained plasma and tissue concentrations of thiamine. This is attributed to its distinct absorption mechanism, which involves intestinal dephosphorylation to the lipophilic S-benzoylthiamine, followed by passive diffusion and subsequent conversion to thiamine. This guide details the metabolic pathways, presents comparative pharmacokinetic data, outlines common experimental protocols for their study, and visualizes key processes to provide a thorough resource for the scientific community.
Introduction
Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable coenzyme for key enzymes in carbohydrate and amino acid metabolism.[1][2] Thiamine deficiency can lead to severe neurological and cardiovascular conditions such as beriberi and Wernicke-Korsakoff syndrome.[3] The intestinal absorption of water-soluble thiamine hydrochloride is a rate-limiting process, relying on specific transporters that become saturated at higher doses.[3][4][5]
To enhance therapeutic efficacy, lipid-soluble thiamine precursors have been developed. Among these, this compound (S-benzoylthiamine O-monophosphate) is a well-studied synthetic derivative.[3][6] Although often termed "lipid-soluble," it is amphiphilic and requires metabolic activation to facilitate absorption.[6][7] It is proposed to offer a significant bioavailability advantage over conventional thiamine salts, making it a compound of interest for treating diabetic complications and other conditions associated with thiamine deficiency.[3][6][8]
Pharmacokinetics of Thiamine Hydrochloride
Absorption
Thiamine hydrochloride is absorbed from the small intestine via a dual-transport mechanism.[4][9][10]
-
Active Transport: At low, nutritional concentrations, absorption is mediated by specific thiamine transporters, primarily ThTr1 (SLC19A2) and ThTr2 (SLC19A3).[4] This carrier-mediated process is saturable.
-
Passive Diffusion: At higher, pharmacological doses, thiamine can also be absorbed through passive diffusion, though this process is less efficient.[1][4][9]
Dietary thiamine is typically in phosphorylated forms, which are hydrolyzed by intestinal phosphatases to free thiamine prior to absorption.[1][4]
Metabolism and Distribution
Once absorbed, free thiamine is transported to various tissues.[5] Inside cells, it is converted to its active coenzyme forms, primarily thiamine pyrophosphate (TPP), by the enzyme thiamine pyrophosphokinase.[4][10] Approximately 80% of intracellular thiamine is in the form of TPP.[1][9] The body's total thiamine stores are relatively small (25-30 mg), with the highest concentrations found in the liver, heart, kidneys, brain, and skeletal muscle.[5]
Excretion
Thiamine and its metabolites are primarily excreted in the urine.[9] Due to its short half-life, a continuous dietary supply is necessary to maintain adequate levels.[1][4]
Pharmacokinetics of this compound
Absorption and Metabolism
This compound follows a different and more efficient absorption pathway compared to thiamine.[3][6]
-
Dephosphorylation: In the intestinal lumen, this compound is dephosphorylated by ecto-alkaline phosphatases located on the brush border of mucosal cells. This removes the phosphate group, yielding S-benzoylthiamine.[3][6][11]
-
Passive Diffusion: S-benzoylthiamine is a lipophilic (fat-soluble) molecule that readily diffuses across the intestinal cell membranes into the bloodstream, bypassing the need for specific transporters.[3][6][12]
-
Conversion to Thiamine: Within erythrocytes (red blood cells) and the liver, thioesterases hydrolyze S-benzoylthiamine, cleaving the S-benzoyl group to release free thiamine.[3][6][11] This newly formed thiamine is then available for cellular uptake and phosphorylation to TPP.
Distribution
Oral administration of this compound results in significantly higher concentrations of thiamine and its phosphorylated metabolites in the blood and peripheral tissues, such as the liver, compared to an equivalent dose of thiamine hydrochloride.[3][6][7] However, studies in mice have shown that this compound does not significantly increase thiamine levels in the brain, suggesting limited penetration of the blood-brain barrier.[6][7] This distinguishes it from other truly lipid-soluble thiamine disulfide derivatives like sulbutiamine, which do exhibit central nervous system effects.[6][13]
Comparative Bioavailability and Pharmacokinetic Data
The primary advantage of this compound lies in its superior bioavailability. Clinical studies have consistently demonstrated that this compound administration leads to a more rapid and extensive increase in systemic thiamine levels than thiamine hydrochloride.
One key study reported that after oral administration, the bioavailability of thiamine from this compound was approximately 11.5 times higher in plasma and 2 times higher for TPP in erythrocytes when compared to thiamine hydrochloride.[14][15][16] Other reviews state that this compound can lead to plasma thiamine levels that are about 5 times higher than those achieved with water-soluble thiamine.[17][18][19][20]
Table 1: Comparative Pharmacokinetic Parameters of Thiamine after Oral Administration of this compound vs. Thiamine Hydrochloride
Data compiled from a single-dose (100 mg) crossover study in healthy volunteers.
| Parameter | This compound Administration | Thiamine Hydrochloride Administration |
| Analyte | Thiamine in Plasma | Thiamine in Plasma |
| Cmax (ng/mL) | 162.3 ± 45.7 | 14.6 ± 7.9 |
| Tmax (h) | 1.2 ± 0.4 | 1.3 ± 0.6 |
| AUC₀₋₂₄ (ng·h/mL) | 685.7 ± 189.1 | 59.8 ± 25.4 |
| Relative Bioavailability | ~1147%[14][15][16] | 100% (Reference) |
| Analyte | TDP in Erythrocytes | TDP in Erythrocytes |
| Cmax (ng/mL) | 245.8 ± 39.5 | 134.5 ± 21.3 |
| Tmax (h) | 6.7 ± 2.6 | 6.0 ± 3.8 |
| AUC₀₋₂₄ (ng·h/mL) | 4879.6 ± 743.8 | 2492.2 ± 496.5 |
| Relative Bioavailability | ~196%[14][15][16] | 100% (Reference) |
Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the concentration-time curve; TDP: Thiamine diphosphate. Data adapted from Xie F, et al. J Clin Pharmacol. 2014.[14]
Experimental Protocols for Pharmacokinetic Assessment
The evaluation of thiamine and this compound pharmacokinetics typically involves a randomized, crossover clinical study design. The following outlines a representative methodology.
Study Design
A randomized, open-label, single-dose, two-period crossover study is a common design.
-
Subjects: Healthy adult volunteers, often balanced by gender, who have undergone a health screening and provided informed consent.
-
Washout Period: A washout period of at least 7 days between the two treatment periods is implemented to ensure complete elimination of the previous dose.
-
Dosing: Subjects receive a single oral dose of this compound or thiamine hydrochloride (e.g., 100 mg) in each period.
Sample Collection
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Plasma is separated by centrifugation. Erythrocytes may be isolated and washed for the analysis of thiamine diphosphate (TDP). Samples are stored at -80°C until analysis.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the standard method for quantifying thiamine and its metabolites.[21][22][23]
-
Sample Preparation: Plasma or erythrocyte lysate samples are deproteinized, typically with trichloroacetic acid. For total thiamine measurement, samples undergo enzymatic hydrolysis (e.g., using acid phosphatase) to convert thiamine phosphate esters to free thiamine.[21]
-
Derivatization: Thiamine is oxidized to thiochrome, a highly fluorescent compound, in a pre-column or post-column reaction. This is usually achieved by adding an alkaline solution of potassium ferricyanide.[22][24][25]
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system, typically with a reverse-phase C18 column, to separate thiochrome from interfering substances.
-
Detection: A fluorescence detector is used to measure the thiochrome peak (Excitation λ ≈ 360 nm, Emission λ ≈ 450 nm).[24]
-
Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of thiamine.
Visualizations: Pathways and Workflows
Caption: Thiamine Absorption and Metabolism Pathway.
Caption: this compound Absorption and Metabolism Pathway.
Caption: Experimental Workflow for a Crossover PK Study.
Caption: this compound's Mechanism on Hyperglycemic Damage.
Conclusion
The pharmacokinetic profiles of this compound and thiamine hydrochloride differ substantially, with this compound demonstrating markedly superior bioavailability.[14][18] Its unique absorption mechanism—conversion to lipophilic S-benzoylthiamine followed by passive diffusion—allows it to bypass the saturable active transport system used by water-soluble thiamine.[3][6] The result is a more efficient delivery of thiamine to the bloodstream and peripheral tissues, as evidenced by significantly higher Cmax and AUC values.[14][15][16]
For drug development professionals and researchers, this distinction is critical. This compound's enhanced pharmacokinetic properties make it a more effective agent for rapidly correcting thiamine deficiencies and for therapeutic applications targeting peripheral tissues, such as in the management of diabetic neuropathy.[3][8][26] However, its limited ability to penetrate the central nervous system suggests that for CNS-specific thiamine deficiencies, other derivatives may be more appropriate.[6][27] The data and methodologies presented in this guide underscore the importance of formulation and prodrug strategies in optimizing the therapeutic potential of essential vitamins.
References
- 1. Thiamin - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Thiamine - Wikipedia [en.wikipedia.org]
- 6. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. news-medical.net [news-medical.net]
- 9. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Thiamine Nitrate? [synapse.patsnap.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. clinikally.com [clinikally.com]
- 18. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics of thiamine derivatives especially of this compound. | Semantic Scholar [semanticscholar.org]
- 20. nhc.com [nhc.com]
- 21. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of thiamine in human plasma and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. Thiamine analysis [thiamine.dnr.cornell.edu]
- 25. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 27. droracle.ai [droracle.ai]
Benfotiamine's Role in Mitigating Advanced Glycation End Products (AGEs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Advanced glycation end products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. Their accumulation is a key pathogenic factor in diabetic complications, neurodegenerative diseases, and the aging process. Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has emerged as a promising therapeutic agent in mitigating the formation and impact of AGEs. This technical guide provides an in-depth analysis of the biochemical mechanisms underlying this compound's action, detailed experimental protocols for its study, and a summary of key quantitative data from preclinical and clinical research. The primary mechanism of this compound involves the activation of the enzyme transketolase, which diverts excess glycolytic intermediates away from the pathways of AGE formation and into the pentose phosphate pathway (PPP). This guide will delineate this and other related signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction: The Challenge of Advanced Glycation End Products
The formation of AGEs is a natural consequence of metabolism, but it is significantly accelerated under conditions of hyperglycemia.[1] The process, known as the Maillard reaction, begins with the formation of a reversible Schiff base between a reducing sugar and an amino group, which then rearranges to a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a diverse array of AGEs, such as Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and methylglyoxal-derived hydroimidazolone (MG-H1).
The pathological effects of AGEs are twofold: they can directly alter the structure and function of proteins, leading to tissue stiffness and compromised biological activity, and they can interact with the Receptor for Advanced Glycation End Products (RAGE), triggering a cascade of intracellular signaling that promotes oxidative stress, inflammation, and apoptosis.[1] These processes are central to the pathogenesis of diabetic retinopathy, nephropathy, neuropathy, and cardiovascular disease.
Mechanism of Action of this compound
This compound's primary role in mitigating AGEs stems from its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway.[2][3] As a lipid-soluble thiamine prodrug, this compound exhibits superior bioavailability compared to water-soluble thiamine, leading to higher intracellular concentrations of the active coenzyme, thiamine pyrophosphate (TPP).[2] TPP is an essential cofactor for transketolase.
The Central Role of Transketolase Activation
Under hyperglycemic conditions, the increased influx of glucose into cells leads to the accumulation of the glycolytic intermediates fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[4][5] These molecules are precursors for the major pathways of hyperglycemic damage, including the AGE formation pathway.
This compound, by activating transketolase, provides a crucial metabolic shunt. Transketolase catalyzes the conversion of F6P and G3P into pentose-5-phosphates and erythrose-4-phosphate, respectively, effectively diverting these precursors away from the pathways leading to AGE formation.[5][6] This mechanism simultaneously reduces the substrate pool for AGE synthesis and boosts the pentose phosphate pathway, which has the added benefit of producing NADPH, a key reducing equivalent for antioxidant defense.[5]
Impact on Major Hyperglycemic Damage Pathways
This compound's activation of transketolase results in the simultaneous inhibition of three major pathways implicated in hyperglycemic vascular damage:[3][5]
-
The Advanced Glycation End Product (AGE) Formation Pathway: By reducing the availability of G3P and F6P, this compound directly limits the formation of AGE precursors like methylglyoxal.[5]
-
The Hexosamine Pathway: This pathway, which utilizes F6P, leads to the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a molecule involved in the modification of proteins and the induction of insulin resistance. By shunting F6P to the PPP, this compound reduces flux through the hexosamine pathway.[3][5]
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: High intracellular glucose levels can lead to the de novo synthesis of DAG, which in turn activates PKC. PKC activation is implicated in a range of diabetic complications, including endothelial dysfunction and inflammation. This compound's metabolic reprogramming helps to normalize the levels of DAG precursors.[3][5]
Furthermore, this compound has been shown to inhibit the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), which is a downstream effector of the RAGE signaling pathway and is activated by PKC.[3][5]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mitigation of AGEs.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for studying the effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies on this compound's effects on AGEs and related markers.
Table 1: Preclinical Studies on this compound and AGEs
| Model System | Treatment | Outcome Measure | Result | Reference |
| Diabetic Rats | This compound | Retinal AGEs | Inhibition of AGE formation | [3] |
| Diabetic Rats | This compound | Neural imidazole-type AGEs | Decreased formation | [1] |
| Diabetic Mice | This compound (100 mg/kg/day, 14 days) | Cerebral AGE levels | No significant effect | [7] |
| Bovine Aortic Endothelial Cells | 50 µM this compound in 30 mM glucose | Intracellular AGE formation | Completely prevented increase | [8] |
Table 2: Clinical Studies on this compound and AGEs
| Study Population | Treatment | Duration | Outcome Measure | Result | Reference |
| Type 1 Diabetic Patients (n=6) | 600 mg/day this compound | 28 days | Intracellular CML | 40% reduction | [9] |
| Type 1 Diabetic Patients (n=6) | 600 mg/day this compound | 28 days | Intracellular Methylglyoxal-derived AGEs | ~70% reduction | [9] |
| Type 2 Diabetic Patients with Nephropathy (n=82) | 900 mg/day this compound | 12 weeks | Plasma and urinary AGEs (CML, CEL, MG-H1) | No significant reduction | [10] |
| Individuals with Type 2 Diabetes (n=13) | 1,050 mg/day this compound | 3 days | Serum AGEs after high-AGE meal | Significantly reduced increase | [2] |
| Amnestic MCI or mild AD (n=70) | 600 mg/day this compound | 12 months | Blood AGEs | Significantly reduced increases (p=0.044) | [2][6] |
Detailed Experimental Protocols
Quantification of Advanced Glycation End Products (CML, CEL, MG-H1) by LC-MS/MS
This protocol is a synthesized methodology based on principles described in the literature.[11][12][13]
1. Sample Preparation:
- Plasma/Serum: To 100 µL of plasma or serum, add an internal standard mixture containing deuterated CML and CEL. Precipitate proteins by adding 400 µL of ice-cold acetone. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
- Tissue: Homogenize ~50 mg of tissue in 1 mL of PBS. Add internal standards. Precipitate proteins with an equal volume of 20% trichloroacetic acid (TCA). Centrifuge and collect the supernatant.
- Hydrolysis (for protein-bound AGEs): Resuspend the protein pellet in 1 mL of 6 M HCl. Hydrolyze at 110°C for 16-24 hours. Neutralize the hydrolysate with 6 M NaOH. 2. Solid-Phase Extraction (SPE):
- Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the supernatant or neutralized hydrolysate onto the cartridge.
- Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
- Elute the AGEs with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. 3. LC-MS/MS Analysis:
- Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 50% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
- Monitor the specific precursor-product ion transitions for CML, CEL, MG-H1, and their deuterated internal standards.
Transketolase Activity Assay
This protocol is adapted from methodologies used in studies of this compound's effects.[7][8]
1. Preparation of Cytosolic Extract:
- Homogenize retinal or other tissue samples in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA).
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
- Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction. The supernatant is the cytosolic fraction.
- Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay). 2. Assay Procedure:
- Prepare a reaction mixture containing: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 0.1 mM thiamine pyrophosphate (TPP), 2 mM ribose-5-phosphate, 2 mM xylulose-5-phosphate, 0.17 mM NADH, and an excess of triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.
- Add 20-50 µg of cytosolic protein to the reaction mixture in a 96-well plate.
- Monitor the decrease in absorbance at 340 nm for 10-20 minutes at 37°C using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity. 3. Calculation:
- Calculate the transketolase activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹), expressed as nmol/min/mg of protein.
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This is a generalized protocol for EMSA to detect NF-κB activation.[14][15]
1. Nuclear Extract Preparation:
- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a hypotonic buffer to release the nuclei.
- Isolate the nuclei by centrifugation and resuspend in a high-salt nuclear extraction buffer to lyse the nuclei and release nuclear proteins.
- Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear proteins.
- Determine the protein concentration of the nuclear extract. 2. Binding Reaction:
- Prepare a binding reaction mixture containing: 10-20 µg of nuclear extract, a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') labeled with a non-radioactive tag (e.g., biotin or a fluorescent dye), and a poly(dI-dC) non-specific competitor DNA.
- Incubate the reaction at room temperature for 20-30 minutes. 3. Electrophoresis and Detection:
- Load the samples onto a non-denaturing polyacrylamide gel.
- Run the electrophoresis at a constant voltage in a cold room or with a cooling system.
- Transfer the DNA-protein complexes from the gel to a nylon membrane.
- Detect the labeled probe using a chemiluminescent or fluorescent detection system. The presence of a shifted band indicates NF-κB binding to the DNA probe.
Conclusion and Future Directions
This compound represents a compelling therapeutic strategy for mitigating the detrimental effects of AGEs. Its well-defined mechanism of action, centered on the activation of transketolase, provides a strong rationale for its use in conditions associated with high glycation stress. The preclinical and clinical data, while showing some variability, are largely supportive of its efficacy in reducing AGE formation and downstream pathological consequences.
For drug development professionals, this compound serves as a lead compound for the design of more potent and specific transketolase activators. Future research should focus on:
-
Large-scale, long-term clinical trials to definitively establish the efficacy of this compound in preventing the progression of diabetic complications and other AGE-related diseases.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing regimens for different patient populations.
-
Exploration of novel this compound derivatives with enhanced bioavailability and tissue-specific targeting.
-
Investigation into the full spectrum of this compound's effects on cellular signaling, beyond its impact on the major hyperglycemic damage pathways.
By continuing to explore the therapeutic potential of this compound and related compounds, the scientific community can move closer to developing effective treatments for the myriad of diseases driven by the accumulation of advanced glycation end products.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woerwagpharma.ua [woerwagpharma.ua]
- 6. This compound and Cognitive Decline in Alzheimer's Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. innovation.weill.cornell.edu [innovation.weill.cornell.edu]
- 13. alzforum.org [alzforum.org]
- 14. licorbio.com [licorbio.com]
- 15. This compound prevents macro- and ... preview & related info | Mendeley [mendeley.com]
Benfotiamine's Modulation of Intracellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its enhanced bioavailability and therapeutic potential, particularly in mitigating the complex cellular damage induced by hyperglycemia.[1][2] This document provides a comprehensive technical overview of the core intracellular pathways modulated by this compound supplementation. By activating the enzyme transketolase, this compound redirects metabolic flux through the pentose phosphate pathway, thereby inhibiting multiple major pathways of hyperglycemic damage, including the formation of advanced glycation end products (AGEs), the hexosamine biosynthesis pathway, and the diacylglycerol-protein kinase C (PKC) pathway.[3][4] Furthermore, this compound exhibits potent anti-inflammatory and antioxidant effects by downregulating the NF-κB signaling cascade and upregulating the Nrf2/ARE antioxidant response pathway.[3][5] This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual diagrams of the signaling cascades to support further research and drug development efforts.
Core Mechanism of Action: Re-routing Glucose Metabolism
This compound's primary mechanism revolves around its ability to enhance the activity of transketolase , a critical enzyme in the non-oxidative pentose phosphate pathway (PPP).[6][7] As a prodrug, this compound is dephosphorylated to the lipid-soluble S-benzoylthiamine, which readily crosses cell membranes and is converted to thiamine, and subsequently to its active coenzyme form, thiamine diphosphate (TPP).[3][6] TPP is an essential coenzyme for transketolase.[8]
In hyperglycemic conditions, the overproduction of mitochondrial superoxide partially inhibits the glycolytic enzyme GAPDH, leading to an accumulation of upstream glycolytic intermediates like glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P).[9][10][11] These intermediates are shunted into pathogenic pathways. This compound-driven activation of transketolase redirects these excess metabolites back into the PPP, converting them into pentose-5-phosphates and other sugars, thus mitigating cellular damage.[3][4][7]
Caption: Metabolic activation of this compound.
This core mechanism simultaneously inhibits several major pathways implicated in hyperglycemic vascular damage.
Caption: this compound blocks hyperglycemic damage pathways.
Inhibition of Advanced Glycation End Product (AGE) Formation
This compound inhibits the synthesis of AGEs, which are proteins or lipids that become glycated after exposure to sugars and contribute to diabetic complications.[2] By shunting AGE precursors like GA3P away from the AGE formation pathway, this compound reduces the accumulation of these harmful products.[6][12]
Inhibition of the Hexosamine Biosynthesis Pathway (HBP)
The HBP is another glucose-overuse pathway that contributes to insulin resistance and vascular damage. This compound's activation of transketolase reduces the availability of fructose-6-phosphate for the HBP, thereby inhibiting its activity.[3][4] In the retinas of diabetic rats, this compound treatment reduced HBP activity by over 90%, bringing it below levels seen in non-diabetic controls.[11]
Inhibition of the Diacylglycerol (DAG) - Protein Kinase C (PKC) Pathway
Hyperglycemia increases the de novo synthesis of DAG, which in turn activates PKC isoforms, leading to microvascular damage.[4][13] this compound prevents the accumulation of GA3P, a precursor for DAG synthesis, thus inhibiting the activation of the DAG-PKC pathway.[3][11]
Inhibition of the Polyol Pathway
In high glucose conditions, the enzyme aldose reductase converts glucose to sorbitol via the polyol pathway, causing osmotic stress.[14] Studies have shown that this compound can reduce aldose reductase expression and activity, thereby correcting the activation of this pathway.[14][15]
Table 1: Quantitative Effects of this compound on Hyperglycemic Damage Pathways
| Pathway/Marker | Experimental Model | Treatment Details | Result | Citation |
|---|---|---|---|---|
| Transketolase Activity | Cultured Bovine Aortic Endothelial Cells | 50 µM this compound in 30 mM glucose | ~4-fold increase in activity | [16] |
| Transketolase Activity | Retinas of Diabetic Rats | This compound in diet | ~2.5-fold increase in activity | [11] |
| Hexosamine Pathway Activity | Retinas of Diabetic Rats | This compound in diet | ~90% reduction (normalized to below control levels) | [11] |
| PKC Activity | Retinas of Diabetic Rats | This compound in diet | ~65% reduction (normalized to control levels) | [11] |
| Intracellular AGE Formation | Retinas of Diabetic Rats | This compound in diet | ~70% reduction (normalized to control levels) | [11] |
| Aldose Reductase Activity | Human Endothelial Cells | 100 µM this compound in 28 mM glucose | Significant reduction |[14] |
Note: Some larger clinical trials have reported inconclusive or non-significant effects of this compound on plasma and urinary AGEs over a 12-week period, suggesting that the benefits may be context-dependent or require longer treatment durations.[17][18][19]
Anti-Inflammatory and Antioxidant Pathways
Beyond its core metabolic effects, this compound exerts significant anti-inflammatory and antioxidant actions.[1][12]
Inhibition of NF-κB and Pro-inflammatory Signaling
This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[3][4] By preventing NF-κB translocation to the nucleus, this compound suppresses the production of pro-inflammatory mediators, including TNF-α, IL-1β, iNOS, and COX-2.[3][20] This effect is observed in various cell types, including microglia and macrophages.[3][20] Additionally, this compound can modulate the arachidonic acid (AA) pathway by blocking the expression of COX-2 and LOX-5, further reducing the synthesis of inflammatory prostaglandins and leukotrienes.[20][21]
Caption: this compound inhibits key inflammatory pathways.
Activation of the Nrf2 Antioxidant Response
This compound and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound appears to interact with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's release, translocation to the nucleus, and subsequent activation of ARE-dependent gene transcription.[3] This enhances the cell's intrinsic antioxidant defenses.[5]
Direct Antioxidant Effects and Reduction of ROS
This compound has been demonstrated to possess direct antioxidant capacity, capable of scavenging reactive oxygen species (ROS) such as superoxide anions.[22][23] Supplementation has been shown to prevent oxidative stress and reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation.[23][24] By upregulating antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) and enhancing the glutathione system, this compound bolsters cellular defenses against oxidative damage.[23][24]
Table 2: Quantitative Effects of this compound on Inflammatory and Oxidative Stress Markers
| Marker | Experimental Model | Treatment Details | Result | Citation |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | LPS-stimulated BV-2 microglia | 250 µM this compound | ~80% reduction | [23] |
| Superoxide Anion (·O−2) | LPS-stimulated BV-2 microglia | 250 µM this compound | ~50% reduction | [23] |
| Malondialdehyde (MDA) | LPS-stimulated BV-2 microglia | 250 µM this compound | ~60% reduction | [23] |
| Catalase (CAT) Activity | Muscle of endurance-trained mice | 500 mg/kg this compound diet | Significant increase vs. non-supplemented | [24] |
| Superoxide Dismutase (SOD) Activity | Muscle of endurance-trained mice | 500 mg/kg this compound diet | Significant increase vs. non-supplemented | [24] |
| Protein Carbonyls | Brain tissue of noise-exposed mice | 200 mg/kg this compound | ~25% reduction in oxidative damage | [25] |
| Glutathione (GSH) Levels | Brain tissue of noise-exposed mice | 200 mg/kg this compound | ~21% increase (restoration) |[25] |
Modulation of Other Kinase Signaling Cascades
This compound's influence extends to other crucial signaling networks involved in cell survival, differentiation, and metabolism.
-
PI3K/Akt/FoxO Pathway: In endothelial progenitor cells cultured in high glucose, this compound was found to restore the activity of the PI3K/Akt pathway. This pathway is crucial for cell differentiation and stress resistance. This compound's effect was shown to be mediated through the modulation of FoxO transcription factors, which are downstream targets of Akt.[26]
-
Glycogen Synthase Kinase-3 (GSK-3): this compound has been shown to inhibit the activity of GSK-3α/β, a key enzyme implicated in various cellular processes, including inflammation and neurodegeneration.[2][3]
-
AMPK/PGC-1β/NRF-1 Axis: In a study on blunt snout bream, this compound supplementation was shown to promote mitochondrial biogenesis and function by activating the AMPK/PGC-1β/NRF-1 signaling axis, highlighting a role in cellular energy homeostasis.[27]
Detailed Experimental Methodologies
Reproducing and building upon existing research requires a clear understanding of the experimental protocols used. Below are summaries of key methodologies cited in the literature.
Transketolase Activity Assay
This assay is fundamental to demonstrating this compound's primary mechanism of action.
-
Principle: Transketolase activity is typically measured spectrophotometrically by monitoring the rate of NADH oxidation in a coupled enzymatic reaction. The assay follows the conversion of ribose-5-phosphate and xylulose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate (GA3P). The GA3P produced is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+.
-
Protocol Outline:
-
Sample Preparation: Cells or tissues are homogenized in a lysis buffer and centrifuged to obtain a clear cytosolic extract. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
Reaction Mixture: The sample extract is added to a reaction buffer containing substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate), cofactors (thiamine pyrophosphate, MgCl2), auxiliary enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), and NADH.
-
Measurement: The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.
-
Calculation: Activity is calculated based on the rate of absorbance change and the molar extinction coefficient of NADH, and is typically expressed as nmol/min/mg of protein.[11][16]
-
Quantification of Advanced Glycation End Products (AGEs)
-
Principle: AGEs such as Nε-(carboxymethyl)lysine (CML) can be quantified using competitive Enzyme-Linked Immunosorbent Assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
ELISA Protocol Outline:
-
Plate Coating: Microtiter plates are coated with an AGE-antigen conjugate (e.g., CML-BSA).
-
Competitive Binding: Samples (plasma, tissue homogenates) are mixed with a specific primary anti-AGE antibody and added to the wells. The AGEs in the sample compete with the coated AGEs for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chromogenic substrate.
-
Quantification: The color intensity is measured spectrophotometrically and is inversely proportional to the concentration of AGEs in the sample. A standard curve is used for quantification.[17][18]
-
Western Blotting for Protein Expression and Phosphorylation
-
Principle: This technique is used to detect and quantify specific proteins (e.g., NF-κB p65, COX-2, phosphorylated Akt) in a sample.
-
Protocol Outline:
-
Protein Extraction & Quantification: As described for the transketolase assay.
-
SDS-PAGE: Proteins are denatured and separated by size using polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific to the target protein.
-
Detection: The membrane is incubated with an enzyme-linked secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[20][26]
-
Caption: Workflow for assessing this compound's effect.
Conclusion and Future Directions
This compound modulates a nexus of interconnected intracellular pathways centered on glucose metabolism, inflammation, and oxidative stress. Its ability to activate transketolase provides a powerful mechanism to counteract the multifaceted cellular damage induced by hyperglycemia. The downstream inhibition of the AGE, hexosamine, and PKC pathways, coupled with the suppression of NF-κB and activation of Nrf2, underscores its pleiotropic effects.
For drug development professionals, this compound represents a compelling compound with a well-defined primary mechanism and multiple beneficial secondary effects. Future research should focus on:
-
Large-scale, long-term clinical trials to resolve discrepancies between preclinical data and some human studies, particularly regarding AGE reduction and clinical outcomes in diabetic complications.[17]
-
Exploring therapeutic applications beyond diabetes, such as in neurodegenerative diseases (e.g., Alzheimer's disease) and chronic inflammatory conditions, where mitochondrial dysfunction, inflammation, and oxidative stress are key pathological features.[3][5]
-
Development of novel this compound analogs or combination therapies to further enhance bioavailability, target specific tissues, or potentiate its effects on key signaling nodes like Nrf2 and NF-κB.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. news-medical.net [news-medical.net]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Spotlight on this compound | Designs for Health [casi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. realhealthproducts.com [realhealthproducts.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. Regulation of intracellular glucose and polyol pathway by thiamine and this compound in vascular cells cultured in high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
- 19. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory effects of this compound are mediated through the regulation of the arachidonic acid pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | this compound upregulates antioxidative system in activated BV-2 microglia cells [frontiersin.org]
- 24. This compound (BFT) reduces oxidative damage in muscle of endurance-trained mouse [redalyc.org]
- 25. Evaluation of the protective effect of this compound against neurotoxic effects, depression and oxidative stress induced by noise exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]
- 27. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Benfotiamine's Modulation of Transketolase Activity and the Pentose Phosphate Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth examination of the biochemical and therapeutic mechanisms of benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1). We explore its superior pharmacokinetic profile compared to water-soluble thiamine and detail its primary mechanism of action: the allosteric activation of transketolase, a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pro-inflammatory and damaging metabolic pathways. This redirection mitigates the formation of advanced glycation end-products (AGEs) and reduces flux through the hexosamine and protein kinase C (PKC) pathways, which are implicated in hyperglycemic damage. This document synthesizes quantitative data from preclinical and clinical studies, provides detailed protocols for key experimental assays, and visualizes the involved biochemical pathways and workflows to serve as a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction: this compound as a Therapeutic Agent
Thiamine (Vitamin B1) is an essential cofactor for enzymes crucial to glucose and energy metabolism.[1][2] Its active form, thiamine diphosphate (ThDP), is a coenzyme for transketolase (TKT), pyruvate dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH).[2][3] However, the therapeutic utility of standard water-soluble thiamine is limited by its low bioavailability.[4]
This compound (S-benzoylthiamine O-monophosphate) is a synthetic, lipid-soluble thiamine derivative developed to overcome this limitation.[5][6] Its lipophilicity enhances its absorption and allows for more efficient transport across cellular membranes, resulting in significantly higher intracellular concentrations of thiamine and its active form, ThDP.[2][4][5] This superior pharmacokinetic profile makes this compound a potent agent for modulating thiamine-dependent enzymatic pathways, particularly in conditions of metabolic stress like diabetes mellitus.[4][7]
Pharmacokinetic Advantages of this compound
The enhanced bioavailability of this compound over thiamine hydrochloride has been demonstrated in multiple pharmacokinetic studies. Once absorbed, this compound is converted to S-benzoylthiamine and then hydrolyzed to thiamine, which is subsequently phosphorylated to the active coenzyme ThDP.[5]
Table 1: Comparative Pharmacokinetics of this compound vs. Thiamine Hydrochloride
| Parameter | Finding | Source |
|---|---|---|
| Maximum Plasma Thiamine Levels | ~5 times higher after this compound administration. | [4][7] |
| Bioavailability (vs. Thiamine HCl) | Maximum of ~3.6 times higher. | [4][7] |
| Bioavailability of Plasma Thiamine | 1147.3 ± 490.3% after oral this compound. | [8] |
| Bioavailability of Erythrocyte TDP | 195.8 ± 33.8% after oral this compound. | [8] |
| Physiological Activity (αETK) | Increased only after this compound administration. |[4][7] |
The Pentose Phosphate Pathway and the Role of Transketolase
The pentose phosphate pathway (PPP) is a fundamental metabolic pathway parallel to glycolysis.[9] It has two main branches:
-
The Oxidative Branch: An irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. NADPH is critical for reductive biosynthesis and for regenerating the primary cellular antioxidant, glutathione.[5]
-
The Non-Oxidative Branch: A series of reversible sugar-phosphate interconversions. This branch is responsible for generating pentose phosphates (e.g., ribose-5-phosphate for nucleotide synthesis) and for converting excess pentoses back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[10]
Transketolase (TKT) is the rate-limiting, ThDP-dependent enzyme of the non-oxidative branch.[11][12] It catalyzes the transfer of two-carbon units from a ketose donor to an aldose acceptor. Its key reactions involve the interconversion of fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P) with xylulose-5-phosphate and erythrose-4-phosphate.[13][14]
This compound's Core Mechanism: Activation of Transketolase
Under hyperglycemic conditions, the increased flux of glucose through glycolysis leads to an accumulation of the intermediates F6P and G3P.[13] This surplus overwhelms downstream metabolic pathways and diverts these metabolites into damaging side pathways.[11][13]
This compound's primary mechanism of action is to counteract this process by potently activating transketolase.[5][11][13] The increased intracellular concentration of ThDP, the active coenzyme derived from this compound, enhances the catalytic activity of TKT.[9] This activation effectively shunts the excess F6P and G3P from the glycolytic pathway into the PPP.[2][11][13]
This redirection has two major beneficial outcomes:
-
Reduces Substrate for Damaging Pathways: It decreases the intracellular pools of F6P and G3P that fuel the formation of Advanced Glycation End-products (AGEs) and flux through the diacylglycerol (DAG)-protein kinase C (PKC) and hexosamine pathways.[2][11]
-
Boosts Protective Pathways: It increases the production of pentose phosphates and NADPH via the PPP, enhancing biosynthetic and antioxidant capacities.[5][9]
References
- 1. news-medical.net [news-medical.net]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. john-iovine.medium.com [john-iovine.medium.com]
- 7. realhealthproducts.com [realhealthproducts.com]
- 8. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. books.rsc.org [books.rsc.org]
- 11. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. realhealthproducts.com [realhealthproducts.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Metabolic Fate of Benfotiamine: A Technical Guide to its Conversion to Thiamine Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic journey of benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), to its biologically active form, thiamine pyrophosphate (TPP). This compound's enhanced lipophilicity and subsequent higher bioavailability compared to conventional thiamine salts make it a subject of significant interest in therapeutic research, particularly in the context of diabetic complications and neurodegenerative diseases.[1][2][3][4] This document details the absorption, enzymatic conversion, and quantification of this compound and its metabolites, offering a valuable resource for researchers in pharmacology and drug development.
The Metabolic Pathway: From this compound to Thiamine Pyrophosphate
The metabolic conversion of this compound to the essential coenzyme thiamine pyrophosphate (TPP) is a multi-step process involving enzymatic activities in various tissues.[2][5][6]
Absorption and Initial Conversion
Unlike water-soluble thiamine, which relies on rate-limited active transport in the small intestine, this compound's lipid-soluble nature allows it to be more readily absorbed via passive diffusion.[2][3] The metabolic cascade begins in the intestinal lumen and proceeds as follows:
-
Dephosphorylation: Upon oral administration, this compound (S-benzoylthiamine O-monophosphate) is first dephosphorylated in the intestine by ecto-alkaline phosphatases. This enzymatic action removes the phosphate group, yielding S-benzoylthiamine.[2][6]
-
Absorption of S-benzoylthiamine: The resulting S-benzoylthiamine is a lipophilic compound that easily passes through the intestinal cell membranes and enters the bloodstream.[2][5]
-
Hydrolysis to Thiamine: Once in circulation, S-benzoylthiamine is taken up by erythrocytes and the liver. Within these cells, thioesterases hydrolyze the S-benzoyl bond, releasing free thiamine and benzoic acid.[2][5]
This metabolic route bypasses the saturation limitations of thiamine transporters, leading to significantly higher plasma concentrations of thiamine compared to equivalent doses of thiamine hydrochloride.[2][7]
Intracellular Phosphorylation to Thiamine Pyrophosphate
Following its release into the cellular environment, thiamine undergoes phosphorylation to become the metabolically active coenzyme, thiamine pyrophosphate (TPP). This process is catalyzed by the enzyme thiamine pyrophosphokinase (TPK1) in an ATP-dependent reaction.[2][8] TPP is the most abundant and crucial form of thiamine, constituting about 80% of the total thiamine in the body.[8]
Visualizing the Metabolic and Experimental Pathways
To provide a clearer understanding of the metabolic fate of this compound and the methodologies to study it, the following diagrams have been generated using the DOT language.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinikally.com [clinikally.com]
- 4. Spotlight on this compound | Designs for Health [casi.org]
- 5. droracle.ai [droracle.ai]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Benfotiamine's Impact on Mitochondrial Function and Oxidative Stress: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant scientific interest due to its superior bioavailability and therapeutic potential.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates mitochondrial function and mitigates oxidative stress. By enhancing the activity of the transketolase enzyme, this compound plays a crucial role in redirecting metabolic flux through the pentose phosphate pathway (PPP), thereby reducing the accumulation of damaging metabolic byproducts and bolstering cellular antioxidant defenses.[3][4] This document synthesizes key research findings, presents quantitative data from various experimental models, details common experimental protocols for investigation, and provides visual representations of the core signaling pathways involved.
Core Mechanism of Action
This compound's primary mechanism revolves around its ability to increase intracellular levels of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[5][6] Unlike its water-soluble counterpart, this compound's lipophilic nature allows for enhanced absorption and penetration of cellular membranes.[2][7] Once inside the cell, it is converted to thiamine and then phosphorylated to ThDP.
ThDP is an essential cofactor for several key enzymes, most notably transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[3][8] By activating transketolase, this compound diverts excess glycolytic intermediates, such as glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P), away from pathways that generate reactive oxygen species (ROS) and advanced glycation end products (AGEs).[3][5] This redirection has two major beneficial outcomes:
-
Reduction of Oxidative and Glycative Stress: It decreases the substrate pool for the three major pathways of hyperglycemic damage: the hexosamine pathway, the diacylglycerol (DAG)-protein kinase C (PKC) pathway, and the AGE formation pathway.[1][6][9]
-
Enhancement of Antioxidant Capacity: It increases the metabolic flux through the PPP, which is the primary cellular source of NADPH (nicotinamide adenine dinucleotide phosphate).[3][10][11] NADPH is indispensable for regenerating the reduced form of glutathione (GSH), a master antioxidant, via glutathione reductase.[3][12]
dot
Caption: Core mechanism of this compound action via transketolase activation.
Impact on Oxidative Stress
This compound exhibits potent antioxidant effects through both direct and indirect mechanisms. It has been shown to prevent oxidative stress induced by various agents, including the mutagen 4-nitroquinoline-1-oxide (NQO), the uremic toxin indoxyl sulfate, and the peptide hormone angiotensin II in kidney cell lines.[13]
-
Direct Antioxidant Action: Cell-free experiments have demonstrated a direct free-radical scavenging capability of this compound.[13][14]
-
Indirect Action via NADPH and GSH: The primary indirect mechanism is the enhancement of the PPP, leading to increased NADPH production.[3][10] This boosts the regeneration of reduced glutathione (GSH), which is critical for the detoxification of reactive oxygen species by glutathione peroxidase.[12]
-
Nrf2/ARE Pathway Activation: this compound and its metabolites can stimulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[1][15] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLM).[15][16] This activation provides a coordinated and sustained defense against oxidative stress.
dot
Caption: this compound-mediated activation of the Nrf2/ARE antioxidant pathway.
Quantitative Data on Oxidative Stress Markers
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Individuals with Type 2 Diabetes | This compound (1,050 mg/day for 3 days) | Postprandial serum markers of oxidative stress | Significantly reduced vs. placebo after a high-AGE meal | [17] |
| P301S Tauopathy Mouse Model | Chronic dietary this compound | Oxidative and nitrosative stress markers | Attenuated oxidative damage | [15] |
| MPTP-induced Parkinson's Mouse Model | This compound | Malondialdehyde (MDA) content | Mitigated oxidative damage | [16] |
| MPTP-induced Parkinson's Mouse Model | This compound | Glutathione (GSH) and Superoxide Dismutase (SOD) activity | Upregulated antioxidant enzymes | [16] |
| Endurance-trained Mice | This compound (500 mg/kg diet for 6 weeks) | Thiobarbituric acid reactive substances (TBARS) in muscle | Lower in this compound-trained group vs. controls | [10] |
| Endurance-trained Mice | This compound (500 mg/kg diet for 6 weeks) | Catalase (CAT) and Superoxide Dismutase (SOD) activity | Higher in this compound-supplemented groups | [10] |
| Human Kidney Cell Lines | This compound | Oxidative stress induced by NQO, indoxyl sulfate, Angiotensin II | Prevented oxidative stress | [13] |
| Human Kidney Cell Lines | This compound | Oxidative DNA damage induced by Angiotensin II | Completely prevented | [13] |
Impact on Mitochondrial Function
Mitochondrial dysfunction is a hallmark of numerous metabolic and neurodegenerative diseases, characterized by impaired energy production, increased ROS generation, and altered mitochondrial dynamics. This compound has been shown to improve several aspects of mitochondrial health.
-
Mitochondrial Biogenesis: Studies in fish models fed high-carbohydrate diets have shown that this compound can enhance mitochondrial biogenesis. It achieves this by activating the AMPK/PGC-1β/NRF-1 signaling axis, which upregulates key genes involved in the creation of new mitochondria, such as TFAM, Mfn-1, and Opa-1.[5][18]
-
Mitochondrial Respiration and ATP Production: this compound can enhance the activity of mitochondrial respiratory enzyme complexes.[5][19] In a rat model of Alzheimer's disease, a nutrient cocktail including this compound significantly increased mitochondrial respiration, particularly for complex I and overall oxidative phosphorylation (OxPhos) capacity.[20][21] By facilitating glucose oxidation and preventing oxidative damage to mitochondrial components, this compound helps maintain efficient ATP synthesis.[5][22]
-
Protection from Mitochondrial Damage: By reducing the cellular load of ROS and AGEs, this compound protects mitochondria from oxidative damage.[5][19] This helps preserve the integrity of the mitochondrial membrane and the function of the electron transport chain, which is itself a major source of endogenous ROS.[6] this compound has been shown to restore mitochondrial membrane potential (MMP) that has been compromised by high glucose conditions.[19][23]
-
Mitophagy: In response to high-carbohydrate induced stress, this compound can trigger ULK1-mediated mitophagy, a cellular process that selectively removes damaged mitochondria.[19] This quality control mechanism is essential for maintaining a healthy mitochondrial population and preventing the accumulation of dysfunctional organelles.
Quantitative Data on Mitochondrial Function
| Experimental Model | Treatment | Parameter Measured | Result | Reference |
| Blunt Snout Bream (High-Carbohydrate Diet) | This compound (1.425 mg/kg diet) | Hepatic Mitochondrial Complex I Activity | Significantly increased vs. HC diet alone | [18] |
| Blunt Snout Bream (High-Carbohydrate Diet) | This compound (1.425 mg/kg diet) | Hepatic Mitochondrial Complex III, IV, V Activity | Significantly increased vs. HC diet alone | [18] |
| Blunt Snout Bream (High-Carbohydrate Diet) | This compound (1.425 mg/kg diet) | Gene expression (AMPKα-2, PGC-1β, NRF-1, TFAM) | Significantly upregulated | [5] |
| TgF344-AD Rat Model (Young) | Nutrient cocktail incl. This compound (300 mg/kg) | Hippocampal Mitochondrial Complex I Respiration | Significantly increased vs. untreated transgenic rats | [20][21] |
| TgF344-AD Rat Model (Young) | Nutrient cocktail incl. This compound (300 mg/kg) | Hippocampal OxPhos Capacity | Significantly increased vs. untreated transgenic rats | [20][21] |
| P301S Tauopathy Mouse Model | Chronic dietary this compound | Mitochondrial function | Significantly ameliorated dysfunction | [15] |
Detailed Experimental Protocols
Assessment of Oxidative Stress by Flow Cytometry
This protocol is adapted from methodologies used to measure intracellular ROS production.[13]
-
Objective: To quantify intracellular ROS levels in cultured cells following treatment with an oxidant and/or this compound.
-
Cell Culture: Human kidney cell lines (e.g., HEK293) are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80% confluency.
-
Treatment: Cells are pre-incubated with this compound (e.g., 50-250 µM) for a specified duration (e.g., 24 hours). Subsequently, an oxidative stressor (e.g., Angiotensin II, 1 µM) is added for a shorter period (e.g., 30-60 minutes).
-
Staining: Cells are washed with PBS and then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), at a final concentration of 10 µM for 30 minutes at 37°C in the dark. H2DCF-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Data Acquisition: Cells are trypsinized, washed, and resuspended in PBS. The fluorescence intensity of at least 10,000 cells per sample is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of ~525 nm.
-
Analysis: The geometric mean fluorescence intensity (MFI) of the cell population is calculated. A decrease in MFI in this compound-treated cells compared to cells treated with the oxidant alone indicates a reduction in ROS levels.
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol is based on established substrate-uncoupler-inhibitor titration (SUIT) protocols for high-resolution respirometry, often performed using an Oxygraph-2k system.[21][24]
-
Objective: To assess the function of different components of the electron transport system (ETS) in isolated mitochondria or intact cells.
-
Sample Preparation:
-
Isolated Mitochondria: Mitochondria are isolated from tissue homogenates (e.g., rodent hippocampus) by differential centrifugation using a specific mitochondrial isolation buffer (e.g., MiR05).[21]
-
Intact Cells: Adherent cells are washed and equilibrated in a specific respiration medium (e.g., XF Assay Medium) for 1 hour at 37°C without CO2.
-
-
Respirometry Assay: The sample (isolated mitochondria or cells) is placed in the temperature-controlled chamber of the respirometer. A sequence of substrates and inhibitors is added to probe different respiratory states.
-
Titration Sequence (Example for Intact Cells):
-
Basal Respiration: The initial oxygen consumption rate (OCR) is measured, representing cellular respiration under baseline conditions.
-
ATP-linked Respiration: Oligomycin (an ATP synthase inhibitor) is added. The resulting drop in OCR represents the portion of basal respiration that was used to produce ATP. The remaining OCR is due to proton leak.
-
Maximal Respiration: FCCP (a protonophore and uncoupling agent) is added. This collapses the proton gradient and drives the ETS to its maximum capacity. The resulting OCR is the maximal respiration rate.
-
Non-Mitochondrial Respiration: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) are added to shut down the ETS. The residual OCR is attributed to non-mitochondrial oxygen-consuming processes.
-
-
Data Analysis: Key parameters are calculated from the OCR measurements, including basal respiration, ATP production, proton leak, maximal respiratory capacity, and spare respiratory capacity (maximal minus basal).
dot
Caption: Experimental workflow for measuring mitochondrial respiration via OCR.
Conclusion
This compound exerts a multi-faceted protective effect on cellular health by fundamentally linking glucose metabolism with mitochondrial function and redox homeostasis. Its ability to enhance transketolase activity provides a powerful mechanism to counteract the deleterious effects of hyperglycemia and oxidative stress. By shunting metabolites into the pentose phosphate pathway, this compound not only prevents the formation of toxic byproducts like AGEs but also actively bolsters the cell's antioxidant defenses through NADPH and GSH regeneration. Furthermore, its capacity to activate the Nrf2 signaling pathway and promote mitochondrial biogenesis and function underscores its potential as a therapeutic agent for a range of conditions underpinned by mitochondrial dysfunction and oxidative damage, including diabetic complications and neurodegenerative diseases.[1][15][17] Further research and large-scale clinical trials are warranted to fully elucidate its therapeutic efficacy in these areas.[25][26][27]
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nutri-spec.net [nutri-spec.net]
- 5. Frontiers | this compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Against Glycation and High Blood Sugar with this compound part 1 [extrasupplements.com]
- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 9. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (BFT) reduces oxidative damage in muscle of endurance-trained mouse [redalyc.org]
- 11. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound protects MPTP-induced Parkinson's disease mouse model via activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound prevents macro- and microvascular endothelial dysfunction and oxidative stress following a meal rich in advanced glycation end products in individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, a Lipid-Soluble Derivative of Vitamin B1, Ameliorates the Carbohydrate Overload-Induced Mitochondrial Dysfunction in Fish Megalobrama amblycephala by Triggering the ULK1-Mediated Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of Magnesium Orotate, this compound and a Combination of Vitamins on Mitochondrial and Cholinergic Function in the TgF344-AD Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. drrichardhmann.com [drrichardhmann.com]
- 23. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 24. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 27. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Benfotiamine in Rare Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention for its potential therapeutic applications, primarily in the context of diabetic complications. Its enhanced bioavailability compared to water-soluble thiamine salts allows for more effective elevation of intracellular thiamine diphosphate (TDP), a critical cofactor for several key enzymes in carbohydrate metabolism. This technical guide explores the therapeutic potential of this compound beyond its established roles, focusing on its application in rare metabolic disorders where thiamine metabolism is intrinsically linked to the pathophysiology. This document provides an in-depth analysis of this compound's mechanism of action, a review of the evidence in specific rare metabolic diseases, detailed experimental protocols for its evaluation, and a summary of quantitative data from relevant studies.
Introduction: The Rationale for this compound in Rare Metabolic Disorders
Thiamine is an essential vitamin that, in its active form as thiamine diphosphate (TDP), is a crucial cofactor for enzymes involved in central metabolic pathways, including the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and the catabolism of branched-chain amino acids.[1][2] A deficiency or impaired utilization of thiamine can lead to severe neurological and metabolic disturbances.
This compound's primary advantage lies in its lipophilic nature, which facilitates passive diffusion across cell membranes, leading to significantly higher intracellular and plasma thiamine concentrations compared to equivalent doses of conventional thiamine supplements.[1][3] This enhanced bioavailability makes it a compelling candidate for treating conditions where either a systemic thiamine deficiency exists or where supraphysiological doses of thiamine are required to overcome enzymatic defects.
Several rare inborn errors of metabolism are characterized by mutations in thiamine-dependent enzymes or thiamine transporters, leading to a group of disorders that are, to varying degrees, thiamine-responsive. These include:
-
Maple Syrup Urine Disease (MSUD): A disorder of branched-chain amino acid catabolism caused by defects in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, for which TDP is a cofactor.[4][5][6]
-
Pyruvate Dehydrogenase Complex (PDC) Deficiency: A condition affecting the conversion of pyruvate to acetyl-CoA, a critical step in aerobic respiration. The E1 component of the PDC requires TDP.[7][8][9]
-
Leigh Syndrome: A progressive neurodegenerative disorder often associated with mitochondrial dysfunction. A subset of cases is caused by mutations in the thiamine transporter gene SLC19A3 or in thiamine pyrophosphokinase, the enzyme that converts thiamine to TDP.[10][11][12][13]
This guide will delve into the scientific underpinnings of this compound's potential utility in these and other rare metabolic disorders.
Mechanism of Action of this compound
This compound is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine. Thiamine is subsequently phosphorylated to its active form, TDP. The primary therapeutic mechanism of this compound revolves around its ability to boost intracellular TDP levels, thereby enhancing the activity of TDP-dependent enzymes.[1]
Activation of Transketolase and the Pentose Phosphate Pathway
One of the most well-characterized effects of this compound is the activation of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[2] By upregulating transketolase activity, this compound helps to shunt excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, into the PPP. This has two major beneficial consequences:
-
Reduction of Advanced Glycation End-products (AGEs): The accumulation of glycolytic intermediates can lead to the non-enzymatic glycation of proteins and lipids, forming detrimental AGEs. By redirecting these precursors, this compound effectively reduces the burden of AGEs, which are implicated in cellular damage and inflammation.[2]
-
Increased Production of NADPH: The PPP is a major source of NADPH, a critical reducing equivalent that protects cells from oxidative stress by regenerating reduced glutathione.
Modulation of Other Pathogenic Pathways
Beyond its effects on the PPP, this compound has been shown to influence other signaling pathways implicated in metabolic diseases:
-
Inhibition of the Hexosamine Pathway: By reducing the availability of fructose-6-phosphate, this compound can downregulate the hexosamine pathway, which is involved in the pathogenesis of insulin resistance and vascular complications.
-
Modulation of the Protein Kinase C (PKC) Pathway: this compound can inhibit the activation of PKC, a key signaling molecule involved in inflammation and vascular damage.
-
Suppression of NF-κB Activation: this compound has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammatory responses.
Therapeutic Potential in Specific Rare Metabolic Disorders
While clinical data on the use of this compound in rare metabolic disorders is limited, the strong biochemical rationale warrants further investigation.
Thiamine-Responsive Maple Syrup Urine Disease (MSUD)
A subset of MSUD patients exhibits a clinical and biochemical improvement upon high-dose thiamine supplementation.[14][15][16] This responsiveness is often associated with mutations in the E2 subunit (dihydrolipoyl transacylase, encoded by the DBT gene) of the BCKAD complex, which result in a reduced affinity for TDP.[6][17] The higher intracellular TDP concentrations achievable with this compound could potentially be more effective in stabilizing the mutant BCKAD complex and improving its residual activity.
Thiamine-Responsive Pyruvate Dehydrogenase Complex (PDC) Deficiency
Similar to MSUD, some individuals with PDC deficiency, particularly those with mutations in the E1α subunit (PDHA1 gene), show a positive response to thiamine treatment.[18][19] The underlying mechanism is thought to involve the stabilization of the mutant enzyme complex by its cofactor, TDP. The enhanced bioavailability of this compound could offer a therapeutic advantage in these cases.
Leigh Syndrome and Other Thiamine Metabolism Disorders
In cases of Leigh syndrome caused by defects in the thiamine transporter SLC19A3, the ability of lipid-soluble this compound to bypass the defective transporter and enter cells via passive diffusion is a highly attractive therapeutic strategy.[10][11] Similarly, for disorders of thiamine pyrophosphokinase, increasing the intracellular substrate (thiamine) concentration with this compound could potentially drive the production of TDP, provided there is some residual enzyme activity. Clinical trials and case reports have demonstrated the efficacy of thiamine and biotin in biotin-thiamine responsive basal ganglia disease, a condition allelic to Leigh syndrome caused by SLC19A3 mutations.[20][21]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound. It is important to note that the majority of this data comes from studies on diabetic complications, as research in rare metabolic disorders is still nascent.
Table 1: Preclinical Studies of this compound
| Model System | Condition | This compound Dose | Key Quantitative Findings | Reference |
| Cultured Bovine Aortic Endothelial Cells | High Glucose | 50 µM and 100 µM | Increased transketolase activity by four-fold. | [11] |
| Cultured Human Myotubes | High Glucose | 200 µM | Increased glucose oxidation by 70%. | [Schmid et al., 2008] |
| Animal models of diabetes | Diabetes | N/A | Normalization of diuresis, glucosuria, triglycerides, and blood cholesterol. | [22] |
| Animal models of Alzheimer's Disease | Alzheimer's Disease | N/A | Improved spatial memory, reduced A-beta plaques and hyperphosphorylated tau. | [23] |
Table 2: Clinical Studies of this compound
| Study Population | Condition | This compound Dose | Duration | Key Quantitative Findings | Reference |
| Patients with mild to moderate Alzheimer's Disease | Alzheimer's Disease | 300 mg daily | 18 months | Improved cognitive abilities. | [1] |
| Patients with diabetic polyneuropathy | Diabetic Polyneuropathy | 600 mg/day | 6 weeks | Improved neuropathy symptom score. | [4] |
| Patients with type 2 diabetes and nephropathy | Diabetic Nephropathy | 900 mg/day | 12 weeks | No significant reduction in urinary albumin excretion or KIM-1 excretion. | [24] |
| Patients with type 1 diabetes | Type 1 Diabetes | 300 mg/day | 2 years | No significant effects on inflammatory biomarkers. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects.
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
The ETKAC assay is a functional measure of thiamine status. It assesses the activity of transketolase in red blood cell lysates before and after the addition of exogenous TDP. A high ETKAC value indicates a low level of circulating thiamine.
Principle: The assay measures the rate of NADH oxidation at 340 nm, which is coupled to the transketolase reaction.[22][24]
Protocol:
-
Sample Preparation: Collect whole blood in EDTA or lithium heparin tubes. Prepare erythrocyte hemolysates.[22][25]
-
Reaction Mixture: Prepare a reaction mixture containing ribose-5-phosphate, auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase), and NADH.
-
Measurement:
-
Basal Activity: Add the hemolysate to the reaction mixture and measure the decrease in absorbance at 340 nm over time.
-
Stimulated Activity: Add TDP to the reaction mixture along with the hemolysate and measure the decrease in absorbance at 340 nm.
-
-
Calculation: ETKAC = (Stimulated Activity - Basal Activity) / Basal Activity.
Quantification of Advanced Glycation End-products (AGEs) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various AGEs in biological samples.[26][27][28][29][30]
Principle: Stable isotope-labeled internal standards are used for accurate quantification of specific AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).
Protocol:
-
Sample Preparation:
-
For plasma or urine samples, perform protein precipitation and/or solid-phase extraction.
-
For tissue samples, perform homogenization followed by enzymatic or acid hydrolysis.
-
-
LC Separation: Separate the AGEs from other sample components using a suitable liquid chromatography column (e.g., C18).
-
MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for each AGE and its corresponding internal standard.
-
Data Analysis: Calculate the concentration of each AGE based on the ratio of the peak area of the analyte to that of the internal standard.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.
This compound's Mechanism of Action
Caption: this compound enhances TDP levels, activating transketolase and shunting metabolites to the PPP.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the preclinical efficacy of this compound.
Pathophysiological Relationship in Thiamine-Responsive Disorders
Caption: this compound's potential to address the underlying defects in thiamine-responsive disorders.
Conclusion and Future Directions
This compound presents a promising therapeutic avenue for a subset of rare metabolic disorders rooted in thiamine metabolism defects. Its superior bioavailability offers a clear advantage over conventional thiamine supplementation, potentially leading to more significant clinical benefits. The strong biochemical rationale, particularly for thiamine-responsive MSUD, PDC deficiency, and certain forms of Leigh syndrome, underscores the urgent need for further research.
Future efforts should focus on:
-
Preclinical studies: Utilizing patient-derived cell lines and appropriate animal models to directly compare the efficacy of this compound versus thiamine in correcting the biochemical and functional deficits associated with these disorders.
-
Clinical trials: Well-designed clinical trials are essential to evaluate the safety and efficacy of this compound in patient populations with these rare diseases. Such trials should include robust biochemical and clinical endpoints.
-
Biomarker development: The identification and validation of sensitive biomarkers to monitor the therapeutic response to this compound in these specific conditions will be crucial for personalized medicine approaches.
The exploration of this compound's therapeutic potential in rare metabolic disorders represents a shift from managing symptoms to addressing the underlying molecular pathology. Continued research in this area holds the promise of developing novel and more effective treatments for these devastating conditions.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound | Designs for Health [casi.org]
- 3. researchgate.net [researchgate.net]
- 4. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Pyruvate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Primary Pyruvate Dehydrogenase Complex Deficiency Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular basis of Leigh syndrome: a current look - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. medlink.com [medlink.com]
- 13. Leigh syndrome - Wikipedia [en.wikipedia.org]
- 14. Orphanet: Thiamine-responsive maple syrup urine disease [orpha.net]
- 15. Thiamine response in maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thiamine-responsive inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical basis of thiamin-responsive maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical and molecular analysis of an X-linked case of Leigh syndrome associated with thiamin-responsive pyruvate dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiamine Responsive Pyruvate Dehydrogenase Complex Deficiency: A Potentially Treatable Cause of Leigh's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mootha.med.harvard.edu [mootha.med.harvard.edu]
- 21. Vitamin-responsive inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 23. biomedgrid.com [biomedgrid.com]
- 24. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Mass spectrometric determination of early and advanced glycation in biology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Determination of advanced glycation endproducts by LC-MS/MS in raw and roasted almonds (Prunus dulcis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of advanced glycation endproducts by LC-MS/MS in raw and roasted almonds (Prunus dulcis). | Semantic Scholar [semanticscholar.org]
The Genesis and Advancement of Synthetic Thiamine Derivatives: A Technical Guide to Benfotiamine
A comprehensive overview of the history, development, pharmacokinetics, mechanisms of action, and therapeutic applications of synthetic thiamine derivatives, with a primary focus on benfotiamine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: From Beriberi to Bioavailability
The story of synthetic thiamine derivatives begins with the discovery of thiamine (Vitamin B1) itself. For centuries, the debilitating neurological and cardiovascular disease known as beriberi plagued populations heavily reliant on polished white rice.[1][2][3] It wasn't until the late 19th and early 20th centuries that researchers like Christiaan Eijkman and Gerrit Grijns correctly identified beriberi as a deficiency syndrome.[1][2][3][4] The "anti-beriberi factor" was isolated from rice bran by Casimir Funk in 1912, who coined the term "vitamine".[5] The substance was later crystallized in 1926 and synthesized by Robert Williams in 1936.[1][2][3]
While the discovery of water-soluble thiamine hydrochloride was a monumental step in treating and preventing beriberi, its therapeutic use was hampered by low bioavailability due to a rate-limited intestinal transport system.[6][7] This limitation spurred the search for more effective thiamine precursors, leading to the development of lipid-soluble derivatives. The first of these, allithiamine, was discovered in garlic in the 1950s.[6][8] This discovery paved the way for the synthesis of other lipid-soluble thiamine disulfide derivatives in Japan, such as fursultiamine and sulbutiamine, which demonstrated improved absorption.[6][9][10]
Among these synthetic derivatives, this compound (S-benzoylthiamine O-monophosphate) emerged as a unique and highly bioavailable compound.[11] Developed in Japan in the late 1950s, this compound is not a disulfide derivative but an S-acyl thioester of thiamine.[9][11][12] Its distinct chemical structure and mechanism of absorption confer a superior pharmacokinetic profile, making it a subject of extensive research for various therapeutic applications, particularly in the management of diabetic complications.[9][13][14]
Synthesis and Chemical Properties of this compound
This compound is a synthetic S-acyl derivative of thiamine.[11] The synthesis of this compound is a multi-step process that typically starts with thiamine hydrochloride. The key steps involve phosphorylation of thiamine to create thiamine monophosphate (TMP), followed by benzoylation.
The general synthetic methodology involves two primary stages:
-
Phosphorylation: Thiamine hydrochloride is reacted with a phosphorylating agent, such as polyphosphoric acid or phosphorus oxychloride, to produce thiamine monophosphate (TMP) as a key intermediate.[15][16][17][18]
-
Benzoylation: The resulting TMP is then reacted with benzoyl chloride in an alkaline solution. The pH is carefully controlled during this step to facilitate the reaction and subsequent precipitation of this compound.[15][16][17][18]
The final product is a white, crystalline solid.[16] Unlike the lipid-soluble thiamine disulfide derivatives, this compound is an amphiphilic S-acyl thiamine derivative that is practically insoluble in water and organic solvents.[6][9][19]
Pharmacokinetics and Enhanced Bioavailability
The primary advantage of this compound over water-soluble thiamine salts lies in its significantly higher bioavailability.[20][21][22] When administered orally, this compound is dephosphorylated by alkaline phosphatases in the intestine to form the lipophilic S-benzoylthiamine.[13][19] This intermediate readily diffuses across the intestinal epithelium into the bloodstream.[13] Once in circulation, S-benzoylthiamine is converted to thiamine by erythrocytes and in the liver.[6][9][13] This absorption mechanism bypasses the rate-limiting active transport required for water-soluble thiamine, resulting in faster and more complete absorption.[6]
Studies have shown that oral administration of this compound results in plasma thiamine concentrations that are approximately 5 times higher than those achieved with an equivalent dose of thiamine hydrochloride.[13][20] The overall bioavailability of thiamine from this compound is about 3.6 times greater than that from thiamine hydrochloride and is also superior to other lipophilic thiamine derivatives.[20][22]
Comparative Pharmacokinetic Data
The superior pharmacokinetic profile of this compound has been demonstrated in multiple studies. The following table summarizes key comparative data between this compound and thiamine hydrochloride.
| Parameter | This compound | Thiamine Hydrochloride | Fold Increase (this compound) | Reference |
| Maximal Plasma Thiamine Concentration (Cmax) | ~568.3 µg/L | ~70.5 µg/L | ~8.1x | [23] |
| Area Under the Curve (AUC0-24h) | ~1763.1 µg·h·L-1 | ~182.0 µg·h·L-1 | ~9.7x | [23] |
| Relative Bioavailability of Thiamine (Plasma) | ~1147.3% | 100% | ~11.5x | [23][24][25] |
| Relative Bioavailability of ThDP (Erythrocyte) | ~392.1% - 195.8% | 100% | ~2-4x | [23][25] |
| Maximum Plasma Levels (General) | - | - | ~5x | [20][22] |
| Maximum Bioavailability (General) | - | - | ~3.6x | [20][22] |
Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Thiamine Hydrochloride.
Mechanism of Action and Signaling Pathways
The therapeutic effects of this compound are primarily attributed to its ability to increase intracellular levels of thiamine diphosphate (ThDP), the active coenzyme form of thiamine.[9][26] ThDP is a crucial cofactor for several enzymes involved in glucose metabolism. The central mechanism of this compound's action, particularly in the context of hyperglycemia-induced damage, is the activation of the enzyme transketolase.[14][27]
Transketolase is a key enzyme in the pentose phosphate pathway (PPP).[14] By enhancing transketolase activity, this compound redirects excess glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pathways that lead to the formation of harmful metabolic byproducts.[9][27] This effectively blocks three major pathways implicated in hyperglycemic vascular damage:[9][13][27]
-
The Advanced Glycation End Product (AGE) Formation Pathway: this compound reduces the intracellular formation of AGEs, such as N(ε)-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs, which contribute to vascular complications.[13][28][29]
-
The Hexosamine Pathway: By shunting fructose-6-phosphate into the PPP, this compound decreases the substrate available for the hexosamine pathway.[9][13][27]
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway: By reducing the levels of glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, this compound inhibits the de novo synthesis of DAG and the subsequent activation of PKC.[9][13][27]
Beyond its effects on transketolase, this compound has demonstrated other mechanisms of action, including direct antioxidant properties and anti-inflammatory effects.[13][30] It has been shown to suppress oxidative stress and upregulate the antioxidant system.[13] Some studies suggest that this compound may exert these effects through the stimulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[13] Additionally, this compound has been found to modulate other signaling molecules, including glycogen synthase kinase-3β (GSK-3β) and nuclear factor kappa B (NF-κB).[13][27][29]
Therapeutic Applications and Clinical Evidence
The primary clinical application of this compound has been in the treatment of diabetic complications, particularly diabetic polyneuropathy.[11][13] Several clinical trials have investigated its efficacy, with mixed results.
Diabetic Neuropathy
A number of short-term studies (3-12 weeks) have suggested that high-dose this compound can improve symptoms of diabetic polyneuropathy, with the most pronounced effect being a decrease in pain.[31][32][33] However, longer-term studies have yielded less conclusive results. For instance, a 24-month trial in patients with type 1 diabetes found no significant effect on peripheral nerve function or inflammatory markers.[31] It was noted, however, that the participants in this study had nearly normal nerve function at baseline, which may have limited the potential for improvement.[32]
Diabetic Nephropathy
The evidence for this compound in treating diabetic nephropathy is also inconsistent. While animal studies have shown beneficial effects, a 12-week clinical trial in patients with type 2 diabetes and nephropathy found that this compound did not significantly reduce urinary albumin excretion or markers of endothelial dysfunction and inflammation compared to placebo.[34][35][36][37][38]
Other Potential Applications
This compound is also being investigated for its neuroprotective potential in other conditions, such as Alzheimer's disease.[26][30] An open-label study in a small number of Alzheimer's patients showed cognitive improvement after 18 months of treatment.[39] A larger, seamless phase 2A-2B clinical trial is currently underway to further evaluate its safety and efficacy in early Alzheimer's disease.[40]
The following table summarizes key clinical trials of this compound.
| Study/Trial | Condition | Number of Patients | Dosage | Duration | Key Findings | Reference |
| BEDIP Study | Diabetic Polyneuropathy | 40 | 400 mg/day | 3 weeks | Statistically significant improvement in neuropathy score; significant decrease in pain. | [33] |
| Fraser et al. (2012) | Type 1 Diabetes | 67 | 300 mg/day | 24 months | No significant effects on peripheral nerve function or inflammatory markers. | |
| Alkhalaf et al. (2010) | Type 2 Diabetes with Nephropathy | 82 | 900 mg/day | 12 weeks | No significant reduction in urinary albumin excretion or markers of endothelial dysfunction. | [38] |
| Pan et al. (2016) | Alzheimer's Disease (Open-label) | 5 | 300 mg/day | 18 months | Average increase of 3.2 points on the MMSE. | [39] |
| BenfoTeam Trial (Ongoing) | Early Alzheimer's Disease | 406 | 600 mg or 1200 mg/day | 72 weeks | Evaluating safety, tolerability, and efficacy on cognition and function. |
Table 2: Summary of Selected Clinical Trials on this compound.
Experimental Protocols
General Protocol for this compound Synthesis
The synthesis of this compound can be carried out through various patented methods. A generalized laboratory-scale protocol is as follows:
-
Phosphorylation of Thiamine:
-
Thiamine hydrochloride is added to a phosphorylation reagent, such as phosphorus oxychloride in water or polyphosphoric acid.[17][18]
-
The reaction mixture is heated (e.g., 50-100°C) and stirred for a period of 1-3 hours to facilitate the formation of thiamine monophosphate.[17][18]
-
The reaction is monitored, and upon completion, the mixture is cooled to room temperature, yielding a crude thiamine monophosphate solution.[17]
-
-
Benzoylation and Isolation:
-
The crude thiamine monophosphate solution is cooled in an ice bath (0-5°C).[17][18]
-
The pH of the solution is adjusted to alkaline (e.g., pH 8-12) using a base such as sodium hydroxide.[15][18]
-
Benzoyl chloride is added slowly to the solution while maintaining the temperature and alkaline pH.[15][18] The mixture is stirred for 2-3 hours.[16]
-
After the reaction is complete, the pH of the filtrate is adjusted to 3.5-4.0 with an acid like hydrochloric acid to precipitate the this compound.[16][17]
-
The resulting solid is collected by filtration, dried, and may be recrystallized from a solvent mixture (e.g., methanol/water) to obtain pure this compound.[15]
-
Protocol for a Comparative Pharmacokinetic Study
A randomized, two-way crossover study is a common design to compare the bioavailability of this compound and thiamine hydrochloride.
-
Study Population: Healthy adult volunteers (e.g., 20 males) are recruited after providing informed consent.[23]
-
Study Design:
-
A randomized, crossover design is employed.
-
Subjects are randomly assigned to receive a single oral dose of either this compound (e.g., 300 mg) or thiamine hydrochloride (e.g., 220 mg) in the first period.[23]
-
After a washout period, subjects receive the alternate treatment in the second period.
-
-
Sample Collection:
-
Analytical Method:
-
Concentrations of thiamine and its metabolites (e.g., thiamine diphosphate) in plasma and erythrocytes are determined using a validated method such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).[23]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the concentration-time data using appropriate software (e.g., WinNonlin).[23]
-
Relative bioavailability is calculated to compare the two formulations.
-
Conclusion
The development of synthetic thiamine derivatives, particularly this compound, represents a significant advancement in overcoming the pharmacokinetic limitations of water-soluble thiamine. With its superior bioavailability, this compound effectively increases intracellular levels of the active coenzyme ThDP, enabling it to modulate key metabolic pathways implicated in hyperglycemic damage. While its clinical efficacy in diabetic complications has shown variability in longer-term studies, the robust preclinical data and demonstrated mechanism of action continue to make it a compound of high interest. Ongoing research into its neuroprotective effects in conditions like Alzheimer's disease may further expand its therapeutic potential. For drug development professionals, this compound serves as a compelling case study in prodrug design to enhance the therapeutic index of an essential vitamin.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiamine deficiency - Wikipedia [en.wikipedia.org]
- 5. Vitamin B1 (Thiamine)- Molecule of the Month - September 2017 (HTML version) [chm.bris.ac.uk]
- 6. medscape.com [medscape.com]
- 7. Absorption, utilization and clinical effectiveness of allithiamines compared to water-soluble thiamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allithiamine - Wikipedia [en.wikipedia.org]
- 9. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6585996B1 - Lipid-soluble thiamine derivatives in the treatment of autism - Google Patents [patents.google.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. codeage.com [codeage.com]
- 13. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN103772432A - Production method of this compound - Google Patents [patents.google.com]
- 17. CN102911208A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 18. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. Pharmacokinetics of thiamine derivatives especially of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. realhealthproducts.com [realhealthproducts.com]
- 23. Bioavailability assessment of the lipophilic this compound as compared to a water-soluble thiamine hydrochloride after oral administration [manu41.magtech.com.cn]
- 24. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride | Semantic Scholar [semanticscholar.org]
- 25. Pharmacokinetic study of this compound and the bioavailability assessment compared to thiamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthetic Thioesters of Thiamine: Promising Tools for Slowing Progression of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scribd.com [scribd.com]
- 29. news-medical.net [news-medical.net]
- 30. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 32. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of this compound on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scilit.com [scilit.com]
- 34. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. journals.plos.org [journals.plos.org]
- 36. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 37. research.rug.nl [research.rug.nl]
- 38. diabetesjournals.org [diabetesjournals.org]
- 39. alzdiscovery.org [alzdiscovery.org]
- 40. medrxiv.org [medrxiv.org]
Benfotiamine's Interaction with Cellular Signaling Cascades: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention for its therapeutic potential, extending beyond its traditional role in treating diabetic complications. Accumulating evidence highlights its profound modulatory effects on key intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of inflammation, cellular stress responses, proliferation, and survival. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with these signaling networks, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the multifaceted pharmacological profile of this compound and its potential as a lead compound for a variety of therapeutic applications.
Introduction to this compound and Cellular Signaling
This compound's enhanced bioavailability compared to water-soluble thiamine allows for greater intracellular accumulation of the active coenzyme, thiamine diphosphate (TDP). TDP is a critical cofactor for several enzymes involved in glucose metabolism. Beyond its metabolic roles, this compound exhibits potent anti-inflammatory and antioxidant properties, which are largely attributed to its ability to interfere with pro-inflammatory signaling pathways.
The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes.
The MAPK signaling pathways are a set of parallel cascades that transduce extracellular signals into intracellular responses. The three major, well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. These pathways are involved in a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
This compound's Interaction with the NF-κB Signaling Cascade
This compound has been consistently shown to inhibit the activation of the NF-κB pathway in various cellular models, primarily through the suppression of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.
Quantitative Data on NF-κB Inhibition
The following table summarizes the quantitative effects of this compound on key events in the NF-κB signaling pathway, as determined by various in vitro studies.
| Cell Line | Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| BV-2 Microglia | LPS | 50, 100, 250 µM | p-p65 (Ser536) levels | Dose-dependent decrease | [1][2] |
| BV-2 Microglia | LPS | 250 µM | Nuclear p65 translocation | Significant reduction | [3][4] |
| RAW 264.7 Macrophages | LPS | 50, 100, 250 µM | IκBα degradation | Inhibition | [5] |
| RAW 264.7 Macrophages | LPS | 250 µM | NF-κB-dependent gene expression (iNOS, COX-2) | Significant downregulation | [5] |
| Dendritic Cells | LPS | 100 µM | Nuclear translocation of NF-κB | Reduction | [6] |
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.
This compound's Interaction with MAPK Signaling Cascades
This compound exhibits a modulatory effect on the MAPK signaling pathways, often leading to a reduction in the phosphorylation and activation of key kinases involved in inflammatory and stress responses.
Quantitative Data on MAPK Modulation
The following table summarizes the quantitative effects of this compound on the phosphorylation status of key MAPK pathway components.
| Cell Line | Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| BV-2 Microglia | LPS | 50, 100, 250 µM | p-ERK1/2 levels | Dose-dependent decrease | [1][2] |
| BV-2 Microglia | LPS | 50, 100, 250 µM | p-JNK levels | Dose-dependent decrease | [1][2] |
| BM-S-blasts | - | 10, 50, 100 µM | p-ERK1/2 activity | Dose-dependent inhibition | [7] |
| BM-S-blasts | - | 10, 50, 100 µM | p-JNK1/2 activation | Dose-dependent enhancement | [7] |
| RAW 264.7 Macrophages | LPS | 250 µM | p-ERK1/2 levels | Significant reduction | [5] |
Signaling Pathway Diagram
Caption: this compound modulates MAPK signaling by inhibiting the phosphorylation of upstream kinases like MEK.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on NF-κB and MAPK signaling.
Western Blot Analysis of Protein Phosphorylation
This protocol is adapted for the analysis of phosphorylated NF-κB p65, ERK1/2, and JNK in cell lysates.
4.1.1. Cell Culture and Treatment:
-
Seed cells (e.g., BV-2 microglia or RAW 264.7 macrophages) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 50, 100, 250 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 15-60 minutes for MAPK phosphorylation, 30-60 minutes for IκBα degradation).
4.1.2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
4.1.3. Western Blotting:
-
Determine protein concentration using a BCA protein assay kit.
-
Mix 20-30 µg of protein per sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels for phosphorylation analysis.
Nuclear and Cytoplasmic Fractionation for NF-κB Translocation Analysis
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the translocation of NF-κB p65.[8][9][10][11]
4.2.1. Cell Lysis and Fractionation:
-
Following cell treatment, harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 15 minutes.
-
Add a detergent (e.g., NP-40) to a final concentration of 0.5% and vortex vigorously to lyse the cell membrane.
-
Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes with intermittent vortexing to lyse the nuclei.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear extract.
4.2.2. Western Blot Analysis:
-
Perform Western blotting on both the cytoplasmic and nuclear fractions as described in section 4.1.3.
-
Probe the membranes with antibodies against NF-κB p65 and loading controls for each fraction (e.g., β-tubulin for cytoplasmic and Lamin B1 or Histone H3 for nuclear).
Experimental Workflow Diagram
Caption: A generalized workflow for investigating this compound's effects on cellular signaling pathways.
Discussion and Future Directions
The collective evidence strongly supports the role of this compound as a potent modulator of the NF-κB and MAPK signaling cascades. Its inhibitory action on these pro-inflammatory pathways provides a molecular basis for its observed therapeutic benefits in various disease models. The ability of this compound to simultaneously target multiple nodes within these interconnected signaling networks highlights its potential as a multi-target drug candidate.
For drug development professionals, these findings suggest that this compound and its derivatives could be explored for the treatment of a wide range of inflammatory diseases, neurodegenerative disorders, and certain types of cancer where NF-κB and MAPK signaling are aberrantly activated.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound: Identifying the specific kinases or other signaling proteins that this compound or its metabolites directly interact with will provide a more precise understanding of its mechanism of action.
-
In vivo validation: While in vitro studies are promising, further in vivo studies are necessary to confirm the efficacy of this compound in modulating these pathways in complex biological systems and to determine optimal dosing and treatment regimens.
-
Structure-activity relationship studies: The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties could lead to the discovery of next-generation therapeutics targeting these signaling cascades.
-
Clinical Trials: Well-designed clinical trials are crucial to translate the preclinical findings into tangible therapeutic benefits for patients with diseases driven by dysregulated NF-κB and MAPK signaling.
Conclusion
This compound's ability to interfere with the NF-κB and MAPK signaling cascades underscores its potential as a versatile therapeutic agent. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further investigation into its molecular mechanisms and for the development of novel therapeutic strategies. The continued exploration of this compound's pharmacological profile is a promising avenue for addressing unmet medical needs in a variety of disease areas.
References
- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates inflammatory response in LPS stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsdi.org [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 10. protocols.io [protocols.io]
- 11. Cytoplasmic and Nuclear Fractionation [bio-protocol.org]
Methodological & Application
Application Note: Quantification of Benfotiamine in Human Plasma by HPLC-UV
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of benfotiamine in human plasma. Sample preparation is achieved through a straightforward protein precipitation procedure using acetonitrile, which offers efficient extraction and removal of plasma proteins. The chromatographic separation is performed on a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, providing good resolution and a short run time. The method is validated according to standard bioanalytical guidelines and is suitable for pharmacokinetic and therapeutic drug monitoring studies of this compound.
Introduction
This compound, a lipid-soluble derivative of thiamine (Vitamin B1), is utilized in the treatment of diabetic neuropathy, retinopathy, and nephropathy. Its therapeutic efficacy is attributed to its ability to block the formation of advanced glycation end products (AGEs). Accurate and precise measurement of this compound concentrations in plasma is essential for pharmacokinetic profiling and for optimizing therapeutic regimens. This document provides a detailed protocol for a validated HPLC-UV method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in Table 1.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0, adjusted with orthophosphoric acid) (60:40, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL |
| UV Detection | 245 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 5 minutes |
| Retention Time | Approximately 2.7 minutes[1] |
Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.
-
Calibration Standards in Plasma: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards with final concentrations of 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (1.5 µg/mL), medium (7.5 µg/mL), and high (40 µg/mL).
Sample Preparation from Plasma
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Inject 20 µL of the supernatant into the HPLC system.
Method Validation
The developed method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The calibration curve was linear over the concentration range of 0.5-50 µg/mL. The coefficient of determination (r²) was >0.999.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.5 | [Example Value] |
| 1 | [Example Value] |
| 2.5 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 25 | [Example Value] |
| 50 | [Example Value] |
| r² | >0.999 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing the QC samples (n=6) on three different days. The results are summarized in Table 3.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 1.5 | 98.5 - 101.2 | < 5.0 | 97.8 - 102.5 | < 6.0 |
| Medium | 7.5 | 99.1 - 100.8 | < 4.0 | 98.5 - 101.7 | < 5.0 |
| High | 40 | 98.9 - 101.5 | < 3.0 | 98.2 - 102.1 | < 4.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound in plasma.
Conclusion
The described HPLC-UV method provides a simple, accurate, and precise means for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and effective. This method is well-suited for application in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of this compound.
References
Protocol for Assessing Benfotiamine's Effect on Nerve Conduction Velocity
For: Researchers, scientists, and drug development professionals.
Application Notes
Benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated potential therapeutic effects in the management of diabetic polyneuropathy.[1][2][3] Its mechanism of action is primarily attributed to the enhancement of thiamine levels within cells, which in turn boosts the activity of the enzyme transketolase.[4] This increased activity helps to redirect metabolic intermediates away from pathways that lead to the formation of advanced glycation end-products (AGEs) and oxidative stress, both of which are implicated in nerve damage.[4][5]
Nerve conduction velocity (NCV) is a critical electrophysiological parameter used to assess nerve function and is often impaired in peripheral neuropathies.[6] Measuring changes in NCV is a key method for evaluating the efficacy of potential therapeutic agents like this compound. These protocols provide a framework for conducting both preclinical and clinical studies to assess the impact of this compound on NCV.
The provided protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.
Preclinical Protocol: Assessing this compound in a Streptozotocin-Induced Diabetic Rat Model
This protocol outlines the methodology for evaluating the effect of this compound on motor and sensory nerve conduction velocity in a common animal model of diabetic neuropathy.
Animal Model and Diabetes Induction
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 50-65 mg/kg body weight, dissolved in cold 0.1 M citrate buffer (pH 4.5).[7][8]
-
Confirmation of Diabetes: Blood glucose levels will be measured 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL will be considered diabetic and included in the study.
Experimental Groups
-
Group 1: Control: Healthy, non-diabetic rats receiving a placebo (vehicle).
-
Group 2: Diabetic Control: STZ-induced diabetic rats receiving a placebo.
-
Group 3: this compound Treatment: STZ-induced diabetic rats receiving this compound.
This compound Administration
-
Dosage: Based on previous studies, a daily oral gavage of this compound at a dose of 50-100 mg/kg body weight is recommended.[9]
-
Duration: Treatment should be administered for a period of 8-12 weeks.
Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Rats will be anesthetized with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine).[5][10]
-
Temperature Control: Body temperature should be maintained at 37°C using a heating pad to ensure accurate and reproducible NCV measurements.[5]
-
Motor NCV (Sciatic-Tibial Nerve):
-
Stimulating electrodes are placed at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).[5]
-
Recording electrodes are placed in the interosseous muscles of the paw.
-
The distance between the two stimulation points is measured.
-
NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
-
-
Sensory NCV (Sural Nerve):
-
Stimulating electrodes are placed at the ankle.
-
Recording electrodes are placed along the sural nerve on the lateral side of the foot.[5]
-
The distance between the stimulating and recording electrodes is measured.
-
NCV (m/s) = Distance (mm) / Latency (ms).
-
Biochemical Analysis (Optional)
-
At the end of the study, sciatic nerve tissue can be harvested for the analysis of:
Clinical Protocol: Assessing this compound in Patients with Diabetic Polyneuropathy
This protocol provides a framework for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy of this compound on NCV in patients with diabetic polyneuropathy.
Study Population
-
Inclusion Criteria:
-
Patients aged 18-70 years with a diagnosis of Type 1 or Type 2 diabetes mellitus.
-
Confirmed diagnosis of symptomatic diabetic polyneuropathy.
-
Abnormal nerve conduction studies at baseline.
-
-
Exclusion Criteria:
-
Other causes of peripheral neuropathy.
-
Severe renal or hepatic impairment.
-
Pregnancy or lactation.
-
Study Design and Randomization
-
A minimum 12-week, randomized, double-blind, placebo-controlled design is recommended.[3] Longer-term studies (e.g., 12-24 months) can provide further insights.[15]
-
Patients will be randomly assigned to one of the following groups:
-
Group A: Placebo: Patients receive a placebo identical in appearance to the this compound supplement.
-
Group B: this compound: Patients receive oral this compound.
-
Investigational Product and Dosing
-
Dosage: A daily dose of 300-600 mg of this compound, administered orally in divided doses, is commonly used in clinical trials.[15][16]
-
Duration: A minimum of 12 weeks of treatment is recommended to observe potential changes in NCV.[3]
Nerve Conduction Studies
-
Standardized Protocol: Nerve conduction studies should be performed by a trained neurophysiologist using a standardized protocol at baseline and at the end of the treatment period.
-
Nerves to be Tested:
-
Parameters to be Measured:
-
Nerve Conduction Velocity (m/s).
-
Compound Muscle Action Potential (CMAP) amplitude (mV).
-
Sensory Nerve Action Potential (SNAP) amplitude (µV).
-
Distal latency (ms).
-
-
Procedure:
Data Presentation
Quantitative data from both preclinical and clinical studies should be summarized in clearly structured tables for easy comparison.
Table 1: Preclinical Study - Nerve Conduction Velocity Data
| Group | N | Sciatic-Tibial Motor NCV (m/s) | Sural Sensory NCV (m/s) |
| Control | |||
| Diabetic Control | |||
| This compound |
Table 2: Clinical Study - Nerve Conduction Velocity Data (Peroneal Nerve)
| Parameter | Treatment Group | Baseline (Mean ± SD) | End of Study (Mean ± SD) | Change from Baseline | p-value |
| Motor NCV (m/s) | This compound | ||||
| Placebo | |||||
| CMAP Amplitude (mV) | This compound | ||||
| Placebo |
Table 3: Clinical Study - Nerve Conduction Velocity Data (Sural Nerve)
| Parameter | Treatment Group | Baseline (Mean ± SD) | End of Study (Mean ± SD) | Change from Baseline | p-value |
| Sensory NCV (m/s) | This compound | ||||
| Placebo | |||||
| SNAP Amplitude (µV) | This compound | ||||
| Placebo |
Visualizations
Caption: this compound's mechanism of action on nerve health.
Caption: Experimental workflows for assessing this compound's effect.
References
- 1. Effectiveness of different this compound dosage regimens in the treatment of painful diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mldinitiative.com [mldinitiative.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. diacomp.org [diacomp.org]
- 6. aaet.info [aaet.info]
- 7. Serial changes of sensory nerve conduction velocity and minimal F-wave latency in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 11. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 15. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Studying Benfotiamine's Neuroprotective Effects in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the neuroprotective properties of benfotiamine. The protocols detailed below are designed for reproducibility and offer a framework for assessing the efficacy of this compound in mitigating neuronal damage.
Introduction to this compound and its Neuroprotective Potential
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated significant neuroprotective effects in various preclinical models.[1][2] Its enhanced bioavailability compared to thiamine allows for greater tissue penetration, making it a promising therapeutic agent for neurodegenerative diseases.[3] The neuroprotective mechanisms of this compound are multifaceted, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-glycation properties.[1][4]
This compound has been shown to:
-
Enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway, thereby reducing the formation of harmful advanced glycation end-products (AGEs).[9]
-
Modulate the PI3K/Akt/GSK-3β signaling pathway.[3]
This document outlines protocols for studying these effects in two commonly used cell lines: the human neuroblastoma SH-SY5Y cell line, a model for dopaminergic neurons, and the murine BV-2 microglial cell line, a model for neuroinflammation.
Recommended In Vitro Models
SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model in neurodegenerative disease research due to its human origin and ability to differentiate into a more mature neuronal phenotype.[10] For neuroprotection studies, it is recommended to differentiate the cells to better mimic post-mitotic neurons.
BV-2 Murine Microglial Cells
BV-2 cells are immortalized murine microglia that are extensively used to study neuroinflammation.[7][8] They are an excellent model to investigate the anti-inflammatory effects of this compound, particularly its ability to suppress the activation of microglia and the subsequent release of pro-inflammatory mediators.[11][12]
Experimental Workflow
The general workflow for assessing the neuroprotective effects of this compound involves cell culture and differentiation (for SH-SY5Y cells), pretreatment with this compound, induction of neurotoxicity or neuroinflammation, and subsequent analysis of cell viability, oxidative stress, apoptosis, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in vitro.
Table 1: Effects of this compound on Transketolase Activity
| Cell Type | This compound Concentration | Fold Increase in Transketolase Activity (approx.) | Reference |
| Bovine Aortic Endothelial Cells | 50 µM | 4-fold | [13][14] |
| Bovine Aortic Endothelial Cells | 100 µM | 4-fold | [13][14] |
| Diabetic Rat Retina | In vivo treatment | 2.5-fold | [14][15] |
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated BV-2 Microglia
| Endpoint | This compound Concentration | % Reduction in LPS-induced Response (approx.) | Reference |
| Nitric Oxide (NO) Production | 250 µM | 50% | [8][16] |
| iNOS mRNA Expression | 250 µM | 60% | [8][16] |
| TNF-α Release | 250 µM | 45% | [8][16] |
| IL-6 Release | 250 µM | 55% | [8][16] |
Table 3: Antioxidant Effects of this compound
| Cell Type/Model | Stressor | This compound Concentration | Outcome | Reference |
| Neuroblastoma Cells | Paraquat | 25-50 µM | Protection from cell death | [2] |
| BV-2 Microglia | LPS | Not specified | Decreased NO and O2- production, reduced lipid peroxidation | [12] |
| Kidney Cell Lines | NQO, Indoxyl Sulfate, Angiotensin II | Not specified | Prevention of oxidative stress | [17] |
Detailed Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Differentiation Medium 1: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, 10 µM all-trans-retinoic acid (RA)
-
Differentiation Medium 2: Neurobasal medium with 1% N-2 supplement, 1% GlutaMAX, 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF)
-
6-well plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS in a 37°C, 5% CO2 incubator.
-
Seed 1 x 10^5 cells per well in a 6-well plate.
-
After 24 hours, replace the medium with Differentiation Medium 1.
-
Incubate for 3 days.
-
On day 4, replace the medium with Differentiation Medium 2.[18]
-
Incubate for an additional 3-4 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.[10][18]
MTT Assay for Cell Viability
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution
-
Neurotoxin (e.g., 100 µM H2O2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[19]
-
Plate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate (e.g., 1 x 10^4 cells/well).[20]
-
Pre-treat cells with various concentrations of this compound (e.g., 50, 100, 250 µM) for 24 hours.
-
Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM H2O2) and incubate for the desired time (e.g., 24 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[19][21]
-
Carefully remove the MTT solution and add 100 µL of solubilization solution to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a plate reader.
DCFDA Assay for Intracellular ROS
Materials:
-
Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate
-
This compound stock solution
-
Neurotoxin (e.g., 100 µM H2O2)
-
DCFDA (2',7'–dichlorofluorescin diacetate) solution (e.g., 20 µM)[22][23]
-
Fluorescence plate reader
Protocol:
-
Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Pre-treat cells with this compound for 24 hours.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 100 µL of DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[24]
-
Wash the cells with PBS to remove excess DCFDA.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Induce oxidative stress by adding the neurotoxin.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[23][24]
Western Blot for Apoptosis Markers (Bax/Bcl-2)
Materials:
-
Treated cells from a 6-well plate
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection system
Protocol:
-
After treatment, collect both adherent and floating cells.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[25]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with primary antibodies overnight at 4°C.[25]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL system.
-
Quantify band intensities and calculate the Bax/Bcl-2 ratio as an indicator of apoptosis.[26][27]
Signaling Pathways and Visualization
This compound's Mechanism of Action
This compound exerts its neuroprotective effects through multiple signaling pathways. Key among these are the activation of the Nrf2 antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway. Furthermore, by activating transketolase, it shunts excess glycolytic metabolites into the pentose phosphate pathway, thereby reducing the production of AGEs.
Nrf2/ARE Pathway Activation
This compound and its metabolites can activate the Nrf2/ARE pathway, leading to the transcription of antioxidant and cytoprotective genes.[5][28]
Inhibition of NF-κB Pathway
In microglial cells, this compound can inhibit the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[7][8][16]
References
- 1. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. europeanreview.org [europeanreview.org]
- 10. researchgate.net [researchgate.net]
- 11. Item - this compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia - Public Library of Science - Figshare [plos.figshare.com]
- 12. This compound upregulates antioxidative system in activated BV-2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. realhealthproducts.com [realhealthproducts.com]
- 15. altmedrev.com [altmedrev.com]
- 16. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia | PLOS One [journals.plos.org]
- 17. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 23. abcam.com [abcam.com]
- 24. abcam.com [abcam.com]
- 25. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. This compound protects MPTP-induced Parkinson's disease mouse model via activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Benfotiamine in Animal Models of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benfotiamine in preclinical animal models of diabetic complications. Detailed protocols for inducing diabetes and assessing the efficacy of this compound in mitigating diabetic nephropathy, neuropathy, and retinopathy are provided below, along with a summary of key quantitative findings from various studies.
Introduction
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has shown considerable promise in preclinical studies for the prevention and treatment of diabetic complications. Its therapeutic potential stems from its ability to activate the enzyme transketolase, which plays a crucial role in shunting excess glycolytic metabolites away from pathways that lead to cellular damage in hyperglycemic conditions. Specifically, this compound has been demonstrated to inhibit three major pathways implicated in the pathogenesis of diabetic complications: the hexosamine pathway, the advanced glycation end product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[1][2][3]
Mechanism of Action: The Transketolase Pathway
Hyperglycemia leads to an overproduction of the glycolytic intermediates glyceraldehyde-3-phosphate (GA3P) and fructose-6-phosphate (F6P). These metabolites fuel the damaging pathways mentioned above. This compound, by enhancing transketolase activity, redirects GA3P and F6P into the pentose phosphate pathway, converting them into pentose-5-phosphates and other sugars, thereby mitigating the downstream damage.[1][2]
References
Spectrophotometric Method for the Estimation of Benfotiamine in Bulk Drug: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic S-acyl derivative of thiamine (vitamin B1), is a lipid-soluble pro-drug with enhanced bioavailability compared to its water-soluble counterparts.[1][2][3] It is utilized in the treatment of diabetic neuropathy, a common complication of diabetes.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document details a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative estimation of this compound. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7]
Chemical Structure of this compound:
-
CAS Number: 22457-89-2[1]
Principle of the Method
The method is based on the measurement of the ultraviolet (UV) absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption maximum (λmax) in the UV region, and the absorbance at this wavelength is directly proportional to its concentration, obeying the Beer-Lambert law.[4][5]
Instrumentation and Reagents
-
Instrument: A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cuvettes.
-
Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Distilled water or 0.1 N HCl
-
Experimental Protocols
Preparation of Solvent
Two primary solvent systems have been reported for the spectrophotometric analysis of this compound:
-
Water with Conc. HCl: Add a small quantity of concentrated HCl to distilled water to aid in the complete dissolution of this compound.[4][6]
-
0.1 N HCl: Prepare by diluting concentrated HCl with distilled water.[1][7]
Preparation of Standard Stock Solution
-
Accurately weigh about 100 mg of this compound reference standard.[6]
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of the chosen solvent (e.g., water with a few drops of conc. HCl or 0.1 N HCl).[1][4][6]
-
Sonicate for 10-15 minutes to ensure complete dissolution.[6][9]
-
Make up the volume to 100 mL with the solvent to obtain a concentration of 1000 µg/mL.[6]
Preparation of Working Standard Solutions
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with the solvent to obtain final concentrations within the linear range (e.g., 4-24 µg/mL).[4][6]
Determination of Wavelength of Maximum Absorbance (λmax)
-
Scan a suitable concentration of the this compound working standard solution (e.g., 10 µg/mL) in the UV region (typically 200-400 nm) against a solvent blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound, the reported λmax is consistently around 245 nm .[4][5][6]
Preparation of Sample Solution (for Bulk Drug)
-
Accurately weigh a quantity of the this compound bulk drug powder equivalent to 100 mg of this compound.[6]
-
Follow the same procedure as described for the preparation of the standard stock solution (Section 4.2) to obtain a sample stock solution of 1000 µg/mL.
-
From this sample stock solution, prepare a working sample solution with a concentration falling within the established linearity range.
Assay Procedure
-
Measure the absorbance of both the standard and sample working solutions at the determined λmax (245 nm) against the solvent blank.
-
Calculate the concentration of this compound in the sample using the following formula:
Method Validation Summary
The described spectrophotometric method has been validated according to ICH guidelines, with key parameters summarized below.[1][4][6]
| Parameter | Result | Reference |
| Wavelength (λmax) | 245 nm | [4][6] |
| Linearity Range | 4 - 24 µg/mL | [4][6] |
| 3 - 18 µg/mL | [7] | |
| 4 - 20 µg/mL | [1] | |
| Regression Equation | y = 0.0448x - 0.001 (example) | |
| Correlation Coefficient (r²) | > 0.999 | [4][7] |
| Accuracy (% Recovery) | 98.71 - 100.93% | [6] |
| 99.30 - 100.51% | [7] | |
| 99 - 101% | [1] | |
| Precision (% RSD) | < 2% | [4][5][7] |
| Limit of Detection (LOD) | 0.122 µg/mL | [7] |
| Limit of Quantitation (LOQ) | 0.372 µg/mL | [7] |
| Solution Stability | Stable for at least 10 hours at ambient temperature | [6] |
Visualizations
Caption: Experimental workflow for the spectrophotometric estimation of this compound.
Caption: Logical relationship illustrating the principle of spectrophotometric analysis.
Conclusion
The UV spectrophotometric method described provides a simple, accurate, and precise means for the routine analysis of this compound in bulk drug form. The use of readily available solvents and instrumentation makes this method highly accessible and cost-effective for quality control laboratories. The validation data confirms that the method is reliable and meets the requirements for routine analytical applications.
References
- 1. wjpmr.com [wjpmr.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. wjpps.com [wjpps.com]
- 8. This compound | C19H23N4O6PS | CID 3032771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Benfotiamine in Tablet Dosage Forms
Introduction
Benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), is utilized in pharmaceutical formulations for its enhanced bioavailability. It is primarily used in the management of diabetic neuropathy, retinopathy, and nephropathy. Accurate and reliable analytical methods are crucial for the quality control of this compound in tablet dosage forms to ensure product efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high specificity, sensitivity, and accuracy. This application note details a validated RP-HPLC method for the quantitative determination of this compound in tablets.
Chromatographic Conditions
A robust and reproducible isocratic RP-HPLC method was developed and validated for the analysis of this compound. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose. Key validation parameters are presented below.
| Validation Parameter | Result |
| Linearity Range | 2-64 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1727 µg/mL |
| Limit of Quantitation (LOQ) | 0.5235 µg/mL |
| Accuracy (% Recovery) | 99.278% - 100.791%[1] |
| Precision (%RSD) | < 2% |
| Specificity | No interference from excipients[1] |
Experimental Protocols
1. Preparation of Mobile Phase (Acetonitrile : 50mM Ammonium Acetate Buffer (pH 6.0) (60:40 v/v))
-
Ammonium Acetate Buffer (50mM, pH 6.0): Dissolve approximately 3.85 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with dilute ortho-phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared 50mM ammonium acetate buffer (pH 6.0). Degas the mixture by sonication for 10-15 minutes before use.
2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with the mobile phase and mix well.
3. Preparation of Working Standard Solutions
-
From the standard stock solution (100 µg/mL), prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the concentration range of 2-64 µg/mL (e.g., 2, 5, 10, 20, 40, 60 µg/mL).
4. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 20 µg/mL).
5. Chromatographic Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
6. Calculation
Calculate the amount of this compound in the tablet dosage form using the following formula:
Where:
-
A_sample = Peak area of this compound in the sample solution
-
A_standard = Peak area of this compound in the working standard solution
-
C_standard = Concentration of the working standard solution (µg/mL)
-
C_sample = Concentration of the sample solution (µg/mL)
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound in tablets.
References
Application Notes and Protocols for Clinical Trials of Benfotiamine in Early-Stage Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and implementing clinical trials investigating the efficacy of benfotiamine in patients with early-stage Alzheimer's disease (AD), including amnestic mild cognitive impairment (aMCI).
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the pathological hallmarks of amyloid-β plaques and neurofibrillary tangles.[1] A growing body of evidence suggests that impaired brain glucose metabolism and increased oxidative stress play a crucial role in the pathogenesis of AD.[1][2] this compound, a synthetic, lipid-soluble precursor of thiamine (Vitamin B1), has emerged as a promising therapeutic agent due to its ability to enhance thiamine bioavailability and address these metabolic dysfunctions.[3][4] Preclinical and clinical studies suggest that this compound may ameliorate key pathologies of AD, including cognitive impairment, amyloid-β plaques, neurofibrillary tangles, diminished glucose metabolism, oxidative stress, and the formation of advanced glycation end products (AGEs).[1][2]
Proposed Mechanism of Action
This compound's therapeutic potential in Alzheimer's disease is believed to be multifactorial, targeting several key pathological pathways. Unlike standard thiamine supplements, this compound's lipophilic nature allows for greater absorption and penetration into the brain.[3] Once in the system, it boosts the levels of thiamine diphosphate (ThDP), an essential coenzyme for enzymes that regulate glucose metabolism.[2]
The primary mechanisms include:
-
Enhancement of Glucose Metabolism: this compound activates the enzyme transketolase, a key component of the pentose phosphate pathway. This enhances the shunting of glycolytic intermediates, thereby improving glucose utilization in the brain and mitigating the downstream effects of impaired energy metabolism.[2]
-
Reduction of Advanced Glycation End products (AGEs): By redirecting precursors of AGEs through the pentose phosphate pathway, this compound reduces the formation and accumulation of these harmful compounds.[2][5] AGEs contribute to oxidative stress and inflammation, both of which are implicated in AD pathology.[1]
-
Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Preclinical studies have shown that this compound can suppress the activity of GSK-3.[6][7] GSK-3 is involved in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles.[6]
-
Activation of the Nrf2/ARE Pathway: this compound and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway.[8][9] This pathway upregulates the expression of numerous antioxidant and detoxification genes, thereby protecting against oxidative stress.[8]
Clinical Trial Design and Data
Based on completed and ongoing clinical trials, the following tables summarize key design parameters and outcomes for studies of this compound in early-stage Alzheimer's disease.
Table 1: Clinical Trial Design Parameters
| Parameter | Phase IIa Pilot Trial | Phase IIb "BenfoTeam" Trial |
| Study Design | Randomized, Double-Blind, Placebo-Controlled | Seamless Phase 2A-2B, Randomized, Double-Blind, Placebo-Controlled |
| Patient Population | Amnestic Mild Cognitive Impairment (aMCI) or Mild Dementia due to AD | Early Alzheimer's Disease (MCI and Mild Dementia) |
| Number of Participants | 70 (34 this compound, 36 Placebo) | 406 |
| Dosage | 600 mg/day (300 mg twice daily) | Phase 2A: 600 mg/day or 1200 mg/day vs. Placebo; Phase 2B: Highest tolerated dose from 2A |
| Treatment Duration | 12 months | 18 months (72 weeks) |
| Primary Outcome | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Phase 2A: Safety and Tolerability; Phase 2B: CDR-Sum of Boxes and ADAS-Cog13 |
| Secondary Outcomes | Clinical Dementia Rating (CDR), FDG-PET | ADCS-ADL-MCI, MoCA, Pharmacokinetics, Biomarkers |
| Exploratory Outcome | Blood Advanced Glycation End products (AGEs) | Not specified |
Data sourced from clinical trial publications and registries.[1][10][11][12][13]
Table 2: Summary of Key Efficacy Results from Phase IIa Trial
| Outcome Measure | This compound Group | Placebo Group | p-value | Interpretation |
| ADAS-Cog Change from Baseline | Less increase (43% lower) | Greater increase | 0.125 | Trend towards less cognitive decline |
| CDR Worsening | Less worsening (77% lower) | Greater worsening | 0.034 | Statistically significant slowing of clinical decline |
| Blood AGEs Change | Significant reduction | Increase | 0.044 | Significant reduction in a key biomarker of metabolic stress |
| FDG-PET Pattern Score | Treatment effect observed | No treatment effect | 0.002 | Indication of improved brain glucose utilization |
Data represents the reported outcomes from the 12-month Phase IIa clinical trial.[1]
Experimental Protocols
Detailed and standardized protocols are critical for the reliability and reproducibility of clinical trial data. The following sections outline the methodologies for the key assessments used in this compound clinical trials for early AD.
Cognitive and Functional Assessment
Objective: To assess the severity of cognitive symptoms of dementia.
Protocol:
-
Administration: The ADAS-Cog should be administered by a trained and certified rater in a quiet, well-lit room, free from distractions. The test items must be presented in the specified order.[14]
-
Tasks: The standard ADAS-Cog consists of 11 tasks:
-
Word Recall Task (3 trials of learning a 10-word list)
-
Naming Objects and Fingers
-
Following Commands (5 commands of increasing complexity)
-
Constructional Praxis (copying 4 geometric figures)
-
Ideational Praxis (simulating the act of preparing a letter for mailing)
-
Orientation (to person, place, and time)
-
Word Recognition Task
-
Remembering Test Directions
-
Spoken Language Ability (rated by the examiner)
-
Comprehension (rated by the examiner)
-
Word-Finding Difficulty in Spontaneous Speech (rated by the examiner)[3]
-
-
Instructions: Initial instructions for each task should be given verbatim from the administration manual.[15] If the participant does not understand, the rater may paraphrase the instructions as permitted by the manual.[15]
-
Scoring: Scoring is based on the number of errors. The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment. Specific scoring guidelines for each task must be strictly followed.[15] For example, in the Word Recall task, only exact matches are scored as correct; plural forms are incorrect.[15]
Objective: To stage the severity of dementia across six domains of cognitive and functional performance.
Protocol:
-
Semi-Structured Interview: The CDR is administered through a semi-structured interview with both the participant and a reliable informant (e.g., a family member).[8]
-
Domains Assessed: The six domains are:
-
Memory
-
Orientation
-
Judgment & Problem Solving
-
Community Affairs
-
Home & Hobbies
-
Personal Care[8]
-
-
Scoring: Each domain is rated on a 5-point scale: 0 (None), 0.5 (Questionable), 1 (Mild), 2 (Moderate), and 3 (Severe).[6]
-
Global Score Calculation: A global CDR score is calculated using an algorithm that gives emphasis to the Memory score.[9] For instance, if Memory is scored 0.5, the global CDR can only be 0.5 or 1, it cannot be 0.[9] Similarly, if at least three of the other domains are scored 1 or greater, the global CDR would be 1.[9]
-
Training: Raters must be trained and certified to administer and score the CDR to ensure inter-rater reliability.[5]
Neuroimaging
Objective: To measure regional cerebral glucose metabolism as an indicator of synaptic activity and neurodegeneration.
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 4-6 hours prior to the scan.[16]
-
Blood glucose levels should be checked before [¹⁸F]FDG injection; significant hyperglycemia may interfere with the results.
-
Patients should rest in a quiet, dimly lit room for 15-30 minutes before and after the injection to minimize sensory and cognitive stimulation.[16]
-
-
Radiotracer Administration:
-
A standard dose of [¹⁸F]FDG is administered intravenously.
-
-
Uptake Period:
-
The patient remains in a quiet, resting state for an uptake period of 30-60 minutes.[4]
-
-
Image Acquisition:
-
The patient is positioned in the PET scanner with their head immobilized to prevent motion artifacts.
-
A brain emission scan is acquired, typically lasting 15-30 minutes.[16]
-
-
Image Analysis:
-
Acquired images are reconstructed and corrected for attenuation.
-
Images are visually assessed for patterns of hypometabolism characteristic of Alzheimer's disease (e.g., in the posterior cingulate, precuneus, and temporoparietal cortices).
-
Semi-quantitative analysis is performed by normalizing regional counts to a reference region (e.g., cerebellum or pons) to generate standardized uptake value ratios (SUVRs).
-
Biomarker Analysis
Objective: To quantify the level of AGEs in serum as a marker of metabolic stress.
Protocol: This protocol is based on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common method for AGE quantification.
-
Sample Collection and Preparation:
-
ELISA Procedure (Example using a commercial kit):
-
Plate Preparation: An ELISA plate is pre-coated with an AGE-conjugate.
-
Competitive Reaction: Add standards and serum samples to the wells, followed by an anti-AGE antibody. The AGEs in the sample compete with the plate-coated AGEs for binding to the antibody.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature.
-
Washing: Wash the plate multiple times with a wash buffer to remove unbound antibodies and sample components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary anti-AGE antibody.
-
Incubation and Washing: Incubate and wash the plate again.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change, which is inversely proportional to the amount of AGEs in the sample.
-
Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Quantification:
-
Generate a standard curve using the absorbance values of the known AGE standards.
-
Calculate the concentration of AGEs in the samples by interpolating their absorbance values from the standard curve.
-
Clinical Trial Workflow and Logic
The successful execution of a clinical trial requires a well-defined workflow and clear inclusion/exclusion criteria.
References
- 1. abcam.cn [abcam.cn]
- 2. snmmi.org [snmmi.org]
- 3. ADAS-Cog - Wikipedia [en.wikipedia.org]
- 4. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longlifefamilystudy.com [longlifefamilystudy.com]
- 6. 1066.alzint.org [1066.alzint.org]
- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDR® Dementia Staging Instrument | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 9. CDR® Scoring Rules | Knight Alzheimer Disease Research Center | Washington University in St. Louis [knightadrc.wustl.edu]
- 10. abcam.com [abcam.com]
- 11. scispace.com [scispace.com]
- 12. SNMMI Procedure Standard/EANM Practice Guideline for Brain [18F]FDG PET Imaging, Version 2.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. cusabio.com [cusabio.com]
- 14. dementiaresearch.org.au [dementiaresearch.org.au]
- 15. fda.gov [fda.gov]
- 16. snmmi.org [snmmi.org]
- 17. abbkine.com [abbkine.com]
Application Notes and Protocols for Measuring Transketolase Activity as a Biomarker for Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant interest for its potential therapeutic applications, particularly in the management of diabetic complications.[1][2] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[3][4] This activation enhances the metabolic flux through the PPP, thereby reducing the accumulation of harmful advanced glycation end products (AGEs) and mitigating oxidative stress associated with hyperglycemia.[5][6] Consequently, measuring transketolase activity serves as a critical biomarker for assessing the biological activity and therapeutic efficacy of this compound.
These application notes provide detailed methodologies for quantifying transketolase activity, summarize key quantitative data from relevant studies, and illustrate the underlying biochemical pathways and experimental workflows.
Signaling Pathway: this compound's Activation of Transketolase and the Pentose Phosphate Pathway
This compound, upon absorption, is converted to the biologically active form, thiamine pyrophosphate (TPP), which acts as a crucial coenzyme for transketolase.[3] In hyperglycemic conditions, there is an overproduction of the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. By activating transketolase, this compound redirects these intermediates away from pathological pathways (e.g., AGE formation, protein kinase C activation) and into the pentose phosphate pathway.[1][5] This metabolic shift not only detoxifies harmful glucose metabolites but also generates beneficial products like NADPH, which is essential for antioxidant defense, and precursors for nucleotide synthesis.[3][7]
Caption: this compound enhances transketolase activity within the Pentose Phosphate Pathway.
Experimental Protocols
The most widely used method for assessing transketolase activity as a functional biomarker of thiamine status is the Erythrocyte Transketolase Activity Coefficient (ETKAC) assay.[8] This assay is performed on red blood cells (erythrocytes) and measures the activity of transketolase with and without the addition of its coenzyme, thiamine pyrophosphate (TPP).[8]
Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This protocol is adapted from the harmonized method described by Jones et al. (2020).[8]
1. Principle:
The assay measures the rate of disappearance of a substrate (ribose-5-phosphate) by transketolase in a coupled enzymatic reaction that leads to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, which is proportional to NADH oxidation, is monitored spectrophotometrically. The assay is performed in two parallel reactions: one with the hemolysate alone (basal activity) and one with the hemolysate supplemented with TPP (stimulated activity). The ratio of stimulated to basal activity gives the ETKAC.
2. Materials and Reagents:
-
Whole blood collected in EDTA or lithium heparin tubes.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Reagent-grade water.
-
Reaction buffer (e.g., Tris-HCl).
-
Ribose-5-phosphate solution.
-
Thiamine pyrophosphate (TPP) solution.
-
Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
NADH solution.
-
Microplate reader or spectrophotometer capable of reading absorbance at 340 nm.
-
Temperature-controlled incubator or water bath (37°C).
-
Centrifuge.
3. Sample Preparation (Erythrocyte Hemolysate):
-
Centrifuge the whole blood sample to separate plasma and erythrocytes.
-
Aspirate and discard the plasma and buffy coat.
-
Wash the erythrocytes by resuspending them in ice-cold PBS, centrifuging, and discarding the supernatant. Repeat this washing step twice.
-
Lyse the washed erythrocytes by adding a known volume of cold reagent-grade water.
-
Determine the hemoglobin concentration of the hemolysate.
4. Assay Procedure:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.
-
To the "stimulated" reaction mixture, add the TPP solution. To the "basal" reaction mixture, add an equal volume of reagent-grade water.
-
Add the coupling enzymes and NADH to all reaction mixtures.
-
Pre-incubate the reaction mixtures at 37°C for a specified time.
-
Initiate the reaction by adding the ribose-5-phosphate solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 15-30 minutes).
5. Calculation of Transketolase Activity and ETKAC:
-
Calculate the rate of NADH oxidation (ΔA340/min) for both the basal and stimulated reactions.
-
Convert the rate of absorbance change to transketolase activity (e.g., in U/g Hb) using the molar extinction coefficient of NADH and the hemoglobin concentration of the hemolysate.[9]
-
Calculate the ETKAC using the following formula: ETKAC = Stimulated Transketolase Activity / Basal Transketolase Activity
6. Interpretation of ETKAC Values:
-
ETKAC < 1.15: Indicates adequate thiamine status.[8]
-
ETKAC 1.15 - 1.25: Suggests a low risk of thiamine deficiency.[8]
-
ETKAC > 1.25: Indicates a high risk of thiamine deficiency.[8]
-
ETKAC > 1.4: Often associated with clinical signs of beriberi.[8]
A decrease in the ETKAC value following this compound administration indicates an improvement in thiamine status and demonstrates the biological activity of the compound.
Experimental Workflow
Caption: Workflow for the Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on transketolase activity.
Table 1: Effect of a Single Oral Dose of this compound on Erythrocyte Transketolase Activity in End-Stage Renal Disease Patients
| Parameter | Baseline (Mean ± SD) | After 10h this compound (100 mg) (Mean ± SD) | P-value |
| Transketolase Activity (µkat/L) | 3.54 ± 0.7 | 3.84 ± 0.6 | 0.02 |
| Activation Coefficient (α-ETK) | 1.10 ± 0.07 | 1.04 ± 0.04 | 0.04 |
Data from Frank et al. (2000)[2]
Table 2: Effect of Long-Term this compound Treatment on Transketolase Activity in Diabetic Rat Retinas
| Treatment Group | Transketolase Activity (nmol/min/mg protein) (Mean ± SEM) | Fold Increase vs. Untreated Diabetic |
| Untreated Diabetic | 3.9 ± 0.5 | - |
| This compound-Treated Diabetic | 9.6 ± 1.0 | 2.5 |
Data from Hammes et al. (2003)[10]
Table 3: Effect of this compound Concentration on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells
| This compound Concentration | Transketolase Activity (nmol/min/mg protein) (Mean ± SEM) | Fold Increase vs. Control |
| Control (0 µM) | 12.3 ± 0.3 | - |
| 10 µM | No significant increase | - |
| 25 µM | No significant increase | - |
| 50 µM | 55.9 ± 2.1 | ~4.5 |
| 100 µM | 48.0 ± 1.6 | ~3.9 |
Data from Hammes et al. (2003) as presented in a research gate figure[11]
Conclusion
The measurement of transketolase activity, particularly through the ETKAC assay, is a robust and functionally relevant method for assessing the biological impact of this compound. The provided protocols and data offer a comprehensive resource for researchers and drug development professionals seeking to evaluate this compound's efficacy in preclinical and clinical settings. The ability of this compound to significantly increase transketolase activity underscores its therapeutic potential in conditions associated with impaired glucose metabolism and thiamine deficiency. The upcoming results from clinical trials, such as the BenfoTeam study, will provide further valuable data on the dose-dependent effects of this compound on erythrocyte transketolase activity in human subjects.[12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. High thiamine diphosphate concentrations in erythrocytes can be achieved in dialysis patients by oral administration of benfontiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. realhealthproducts.com [realhealthproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of this compound in patients with early Alzheimer's disease (BenfoTeam) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Protocol for a seamless phase 2A-phase 2B randomized double-blind placebo-controlled trial to evaluate the safety and efficacy of this compound in patients with early Alzheimer’s disease (BenfoTeam) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
Synthesis of Benfotiamine: A Detailed Guide to Phosphorylation and Benzoylation of Thiamine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the synthesis of benfotiamine, a lipid-soluble derivative of thiamine (Vitamin B1), through a two-step chemical process: phosphorylation of thiamine to thiamine monophosphate, followed by S-benzoylation. This compound offers enhanced bioavailability compared to its parent compound, making it a valuable molecule in pharmaceutical research and development for the management of diabetic complications and other neurological conditions. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of different synthetic methods, detailed experimental procedures, and safety considerations.
Introduction
This compound (S-benzoylthiamine O-monophosphate) is a synthetic derivative of thiamine that has garnered significant interest due to its increased lipophilicity and subsequent improved absorption and bioavailability. The synthesis of this compound from thiamine hydrochloride or nitrate is a well-established process, primarily involving the phosphorylation of the hydroxyl group of thiamine, followed by the selective S-benzoylation of the thiazole ring. This document outlines the common chemical routes for this synthesis, providing detailed protocols, quantitative data from various methods, and visual representations of the synthetic workflow.
Comparative Analysis of Synthesis Methods
The synthesis of this compound can be broadly divided into two key stages: the phosphorylation of thiamine and the benzoylation of thiamine monophosphate. Several reagents and conditions have been reported for the phosphorylation step, each with its own advantages and disadvantages.
Phosphorylation of Thiamine
The primary objective of this step is to introduce a phosphate group onto the primary alcohol of the thiamine side chain, forming thiamine monophosphate. The most commonly employed methods in industrial and laboratory settings utilize polyphosphoric acid or phosphorus oxychloride.
| Phosphorylation Method | Reagent | Typical Reaction Conditions | Yield of Thiamine Monophosphate | Purity | Advantages | Disadvantages |
| Polyphosphoric Acid | Polyphosphoric Acid (PPA) | Temperature: 80-130°C; Time: 3-8 hours | High (e.g., crude yield ~100%)[1] | Good | Relatively simple procedure, high yield. | High viscosity of PPA can make handling difficult; requires high temperatures. |
| Phosphorus Oxychloride | Phosphorus Oxychloride (POCl₃) | Temperature: 50-70°C; Time: 2 hours | Good (e.g., HPLC content 91-93%) | Good | Lower reaction temperature compared to PPA. | POCl₃ is highly corrosive and reacts violently with water; requires careful handling. |
Benzoylation of Thiamine Monophosphate
The second stage involves the reaction of thiamine monophosphate with a benzoylating agent, typically benzoyl chloride, to form the final product, this compound. This reaction is generally carried out in an aqueous alkaline medium.
| Benzoylation Method | Reagent | Typical Reaction Conditions | Yield of this compound | Purity | Advantages | Disadvantages |
| Aqueous Alkaline | Benzoyl Chloride | pH: 8.0-14.0; Temperature: 0-5°C | Good (e.g., 71-85%) | High (e.g., >98%) | Well-established and reproducible method. | Requires careful control of pH and temperature. |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound, based on commonly cited procedures in patent literature.
Protocol 1: Synthesis of this compound via Polyphosphoric Acid Phosphorylation
This protocol is a two-step process starting with the phosphorylation of thiamine using polyphosphoric acid.
Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (e.g., 4000 kg for a 1000 kg batch of thiamine).
-
Heating: Heat the polyphosphoric acid to 100-120°C with stirring.
-
Addition of Thiamine: Gradually add thiamine (e.g., 1000 kg) to the hot polyphosphoric acid. Maintain the temperature in the range of 100-120°C during the addition.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 100-120°C for 4 hours with continuous stirring.
-
Hydrolysis: After 4 hours, cool the reaction mixture slightly and then carefully quench the reaction by adding water (e.g., 8000 kg). Heat the mixture to 90-110°C and maintain for 7 hours to hydrolyze any polyphosphate esters to the monophosphate.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the phosphoric acid from the aqueous solution using a suitable solvent system (e.g., a 1:1 mixture of trioctylamine and methyl tert-butyl ether).
-
To the aqueous phase, add an organic solvent such as methanol (e.g., 6000 kg) to precipitate the crude thiamine monophosphate.
-
Isolate the crude product by centrifugation or filtration.
-
Step 2: Benzoylation of Thiamine Monophosphate to this compound
-
Preparation: Prepare a slurry of the crude thiamine monophosphate (e.g., 1200 kg) in water (e.g., 6000 kg) in a reaction vessel equipped with a stirrer and a cooling system.
-
Cooling and pH Adjustment: Cool the slurry to 0-5°C. While maintaining this temperature, slowly add a liquid alkaline solution (e.g., liquid caustic soda) to adjust the pH of the system to 9.0-11.0.
-
Addition of Benzoyl Chloride: Once the desired pH is reached and the temperature is stable between 10-25°C, add benzoyl chloride (e.g., 1200 kg) dropwise. Maintain the pH in the alkaline range by the concurrent addition of the alkaline solution as needed.
-
Reaction: After the addition of benzoyl chloride is complete, continue to stir the reaction mixture at 10-25°C until the reaction is complete (monitoring by a suitable analytical method like TLC or HPLC is recommended).
-
Isolation and Purification:
-
Filter the reaction mixture to remove any solid byproducts.
-
Adjust the pH of the filtrate to 3.5-4.0 with a suitable acid (e.g., concentrated hydrochloric acid) to precipitate the crude this compound.
-
Isolate the solid product by filtration.
-
Wash the solid with purified water and then with acetone.
-
Dry the final product under vacuum to obtain this compound as a white solid. A yield of approximately 81.24% with a purity of 98.70% has been reported for this method[2].
-
Protocol 2: Synthesis of this compound via Phosphorus Oxychloride Phosphorylation
This protocol offers an alternative phosphorylation method using phosphorus oxychloride.
Step 1: Phosphorylation of Thiamine to Thiamine Monophosphate
-
Reagent Preparation: In a reaction vessel under an ice bath, slowly add phosphorus oxychloride (e.g., 15.33 g, 0.1 mol) to water (e.g., 10.8 mL) with stirring. Stir the mixture for 30 minutes to form the phosphating reagent.
-
Addition of Thiamine: Gradually add thiamine (e.g., 26.53 g, 0.1 mol) to the prepared phosphorylation reagent, keeping the temperature low.
-
Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir for 2 hours.
-
Completion: Cool the reaction mixture to room temperature to obtain the thiamine monophosphate solution. The HPLC content of thiamine monophosphate is typically around 91.36% at this stage.
Step 2: Benzoylation of Thiamine Monophosphate to this compound
-
pH Adjustment: Adjust the pH of the thiamine monophosphate solution to 8-9 using a 15% NaOH solution.
-
Addition of Benzoyl Chloride: At a temperature of 0-5°C, add benzoyl chloride (e.g., 28.11 g, 0.2 mol) to the solution. Monitor and maintain the pH of the reaction mixture at 8-9 by adding 15% NaOH solution as needed.
-
Reaction: Continue stirring at 0-5°C until the pH of the reaction solution stabilizes, indicating the completion of the reaction. Then, continue to stir for an additional hour.
-
Isolation: Adjust the pH of the solution to 3.5-4.0 with a suitable acid to precipitate the this compound.
-
Purification: Filter the precipitate, wash with water, and dry to obtain this compound as a white solid. Reported yields for similar methods are in the range of 71.9% to 85.2%.
Visualization of Synthesis Workflow and Chemical Transformations
The following diagrams, generated using the DOT language, illustrate the overall experimental workflow and the key chemical transformations in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound from thiamine.
Caption: Key chemical transformations in this compound synthesis.
Safety and Handling Precautions
The synthesis of this compound involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe skin and eye burns. It is also hygroscopic. Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush with plenty of water.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic liquid. It reacts violently with water, releasing toxic and corrosive fumes of hydrogen chloride and phosphoric acid. It can cause severe burns to the skin, eyes, and respiratory tract. Handle with extreme caution in a dry, inert atmosphere.
-
Benzoyl Chloride: Benzoyl chloride is a corrosive lachrymator. It can cause severe burns to the skin and eyes and is harmful if inhaled.
-
Caustic Solutions (e.g., NaOH): Concentrated alkaline solutions are corrosive and can cause severe burns. Handle with care and avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol-water mixture) and UV detection (around 245 nm) can be used.
-
UV-Visible Spectroscopy: The UV spectrum of this compound in a suitable solvent (e.g., 0.1 N HCl) can be used for a quick purity check and quantification. This compound exhibits a characteristic absorption maximum.
-
Melting Point: The melting point of the synthesized this compound can be compared with the literature value (typically around 164-165°C) as an indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product.
Conclusion
The synthesis of this compound from thiamine via phosphorylation and benzoylation is a robust and scalable process. The choice of phosphorylation reagent, either polyphosphoric acid or phosphorus oxychloride, will depend on the specific laboratory or industrial capabilities and safety considerations. The subsequent benzoylation step is a well-controlled reaction that consistently provides high yields of the desired product. The protocols and data presented in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this compound for further investigation and application.
References
Application Notes & Protocols: "One-Pot" Synthesis of Benfotiamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benfotiamine (S-benzoylthiamine O-monophosphate) is a lipid-soluble synthetic derivative of thiamine (Vitamin B1) with higher bioavailability compared to its water-soluble counterpart.[1][2] It is utilized in the treatment of diabetic neuropathy, sciatica, and other conditions linked to thiamine deficiency.[1][3] Traditional synthesis methods for this compound often involve multiple, discrete steps, leading to longer production cycles and increased costs.[4][5] The "one-pot" or "one-step" synthesis approach streamlines this process by performing sequential reactions in a single reactor without isolating the intermediate, thiamine monophosphate. This method offers significant advantages, including a shortened production cycle, higher raw material conversion rates, and reduced costs, making it suitable for industrial-scale production.[3][6]
This document provides detailed protocols for the one-pot synthesis of this compound, summarizing key quantitative data from various methodologies and visualizing the experimental workflow.
Overall Reaction Scheme
The one-pot synthesis of this compound from thiamine generally proceeds in two main stages within a single reaction vessel:
-
Phosphorylation: Thiamine is reacted with a phosphorylating agent (e.g., phosphorus oxychloride or polyphosphoric acid) to form the key intermediate, thiamine monophosphate.
-
Benzoylation: Following the in-situ formation of thiamine monophosphate, the reaction conditions are adjusted (typically to an alkaline pH) to facilitate the opening of the thiazole ring, followed by acylation with benzoyl chloride to yield the final product, this compound.[4]
Experimental Workflows & Logical Relationships
The following diagrams illustrate the general workflow for the one-pot synthesis and subsequent purification of this compound.
Caption: General workflow for the one-pot synthesis of this compound.
Caption: Downstream processing and purification of this compound.
Data Presentation: Summary of Reaction Conditions
The following tables summarize quantitative data from different "one-pot" synthesis protocols, allowing for easy comparison of methodologies and their outcomes.
Table 1: Synthesis using Phosphorus Oxychloride as Phosphorylating Agent [3][7]
| Example | Thiamine (mol) | POCl₃ (mol) | Water (mL) | Temp (°C) | Time (h) | Intermediate Purity (HPLC) | Final Yield (%) |
| 1 | 0.10 | 0.1 | 10.8 | 50 | 2 | 91.36% | 71.9% |
| 2 | 0.08 | 0.1 | 7.2 | 60 | 2 | 92.37% | 74.2% |
| 3 | 0.06 | 0.1 | 3.6 | 70 | 2 | 93.23% | 84.7% |
Table 2: Large-Scale Synthesis using Polyphosphoric Acid as Phosphorylating Agent [8]
| Parameter | Example 1 | Example 2 | Example 3 |
| Phosphorylation Stage | |||
| Vitamin B1 | 1000 kg | 1000 kg | 1000 kg |
| Polyphosphoric Acid | 5000 kg | 3000 kg | 4000 kg |
| Reaction Temperature | 80-100°C | 90-110°C | 100-120°C |
| Reaction Time | 6 hours | 5 hours | 4 hours |
| Hydrolysis Temperature | Reflux | 90-100°C | 90-110°C |
| Hydrolysis Time | 5 hours | 5 hours | 7 hours |
| Benzoylation Stage | |||
| Crude Intermediate | 1200 kg | 1230 kg | 1200 kg |
| Benzoyl Chloride | 1200 kg | 1200 kg | 1200 kg |
| Reaction pH | 10.0 - 12.0 | 11.0 - 13.0 | 9.0 - 11.0 |
| Reaction Temperature | 10-25°C | 10-25°C | 10-25°C |
| Final Product | |||
| This compound Yield | 1250 kg (80.61%) | 1240 kg (79.96%) | 1260 kg (81.24%) |
| Product Purity (HPLC) | 98.50% | 98.50% | 98.70% |
Experimental Protocols
Protocol 1: "One-Pot" Synthesis using Phosphorus Oxychloride
This protocol is based on the methodology described in patent CN102911208A.[3][7]
Materials:
-
Thiamine
-
Phosphorus oxychloride (POCl₃)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Benzoyl Chloride
-
Hydrochloric Acid (for pH adjustment)
-
Ice
Procedure:
-
Preparation of Phosphorylating Reagent: In a suitable reactor, add a specific volume of water (e.g., 3.6 mL). Place the reactor in an ice bath to cool. Slowly add phosphorus oxychloride (e.g., 15.33g, 0.1 mol) while stirring. Continue stirring in the ice bath for 0.5 hours.
-
Phosphorylation: To the prepared reagent, add thiamine in batches (e.g., 15.92g, 0.06 mol). After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 70°C) and stir for 2 hours.
-
Cooling: After the reaction period, cool the mixture to room temperature. The resulting solution contains the thiamine monophosphate intermediate.
-
Benzoylation: Adjust the pH of the solution to 8-9 using a 15% NaOH solution while maintaining the temperature between 0-5°C in an ice bath.
-
Slowly add benzoyl chloride (e.g., 28.11g, 0.2 mol) to the solution. Continuously monitor the pH, adding more NaOH solution as needed to maintain a stable alkaline pH.
-
Once the pH of the reaction solution stabilizes, continue stirring for an additional 1 hour.
-
Precipitation and Isolation: Adjust the pH of the final solution to 3.5-4.0 with hydrochloric acid to precipitate the product.
-
Collect the white solid via suction filtration. The resulting solid is this compound.[3][7]
-
Purification (Optional): The crude product can be further purified by recrystallization.[6]
Protocol 2: Large-Scale "One-Pot" Synthesis using Polyphosphoric Acid
This protocol is adapted from the large-scale production method described in patent CN103772432A.[8]
Materials:
-
Vitamin B1
-
Polyphosphoric Acid
-
Trioctylamine / Methyl tert-butyl ether (1:1 mixed solution)
-
Methanol (or Ethanol, Acetone)
-
Liquid Caustic Soda (NaOH solution)
-
Benzoyl Chloride
Procedure:
-
Phosphorylation: Charge a large-scale reactor with polyphosphoric acid (e.g., 4000 kg). Heat the acid to 100-120°C.
-
Add Vitamin B1 (e.g., 1000 kg) to the hot acid in batches. Maintain the temperature in the specified range and react for 4 hours.
-
Hydrolysis: Quench the reaction by adding water (e.g., 8000 kg). Heat the mixture to 90-110°C and hold for 7 hours to complete hydrolysis.
-
Extraction & Intermediate Precipitation: Cool the mixture to room temperature. Add a 1:1 mixed solution of trioctylamine/methyl tert-butyl ether (e.g., 4000 kg) to extract excess phosphoric acid.
-
Separate the aqueous phase and add an organic solvent like methanol (e.g., 6000 kg) to precipitate the crude thiamine monophosphate. Isolate the crude solid by centrifugation.
-
Benzoylation: Create a slurry of the crude intermediate (e.g., 1200 kg) with water (e.g., 6000 kg). Cool the mixture to 0-5°C.
-
Adjust the pH of the system to 9.0-11.0 by the dropwise addition of liquid caustic soda, maintaining the low temperature.
-
Allow the reactor temperature to rise to 10-25°C. Add benzoyl chloride (e.g., 1200 kg) dropwise. Maintain the temperature until the reaction is complete.
-
Isolation and Purification: Filter the reaction mixture. Adjust the pH of the filtrate to 3.5-4.0 to precipitate the this compound.
-
Separate the solid product and dry it to obtain the final white solid this compound.[8]
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. globethesis.com [globethesis.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CN102911208A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 7. allfordrugs.com [allfordrugs.com]
- 8. CN103772432A - Production method of this compound - Google Patents [patents.google.com]
Application Note and Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitation of Benfotiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Benfotiamine in bulk drug and pharmaceutical dosage forms. The method is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.
Introduction
This compound, a synthetic S-acyl derivative of thiamine (Vitamin B1), is a lipid-soluble pro-drug with enhanced bioavailability compared to its water-soluble counterpart.[1] It is utilized in the treatment of diabetic neuropathy, retinopathy, and nephropathy by mitigating the formation of advanced glycation end products (AGEs).[1] Given its therapeutic importance, a validated, stability-indicating analytical method is crucial for the accurate quantification of this compound in pharmaceutical formulations and to ensure the quality and stability of the drug product. This application note describes a robust RP-HPLC method developed for this purpose.
Experimental
Instrumentation
A gradient-capable HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using appropriate chromatography software.
Chemicals and Reagents
| Reagent | Grade |
| This compound Reference Standard | USP/EP Grade |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Ammonium Acetate | AR Grade |
| Orthophosphoric Acid | AR Grade |
| Water | HPLC Grade/Milli-Q |
Chromatographic Conditions
| Parameter | Condition |
| Column | Grace Smart RP-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 50mM Ammonium Acetate Buffer (pH 6.0, adjusted with Orthophosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve. Make up the volume to the mark with the mobile phase.
3.1.2. Working Standard Solutions (2-64 µg/mL): From the standard stock solution, prepare a series of dilutions to obtain concentrations of 2, 4, 8, 16, 32, and 64 µg/mL for the linearity study. A working standard of 15 µg/mL is suitable for system suitability and other validation parameters.
3.1.3. Sample Preparation (from Tablet Dosage Form):
-
Weigh and powder 20 tablets to get the average weight.
-
Accurately weigh a quantity of powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 15 µg/mL).
Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines for the following parameters:
3.2.1. System Suitability: Inject the working standard solution (15 µg/mL) six times. The system suitability parameters, including theoretical plates, tailing factor, and %RSD of peak area and retention time, should be within the acceptance criteria.[2][3]
3.2.2. Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The drug was subjected to the following stress conditions:
-
Acid Degradation: 0.1 N HCl at 60°C for 2 hours.
-
Base Degradation: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then diluted to an appropriate concentration and injected into the HPLC system.
3.2.3. Linearity: Inject the prepared linearity solutions (2-64 µg/mL) in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
3.2.4. Accuracy (Recovery Studies): Accuracy was determined by the standard addition method. A known amount of standard drug was added to the pre-analyzed sample solution at three different levels (80%, 100%, and 120% of the target concentration). The experiment was performed in triplicate at each level.
3.2.5. Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution (15 µg/mL) on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate injections of the standard solution (15 µg/mL) on two different days by different analysts.
3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
3.2.7. Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
pH of the buffer (± 0.2 units)
The effect of these changes on the system suitability parameters was observed.
Results and Data Presentation
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Theoretical Plates | > 2000 | 4580 |
| Tailing Factor | ≤ 2 | 1.12 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.32% |
Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 2 | 15874 |
| 4 | 31985 |
| 8 | 64123 |
| 16 | 128541 |
| 32 | 256987 |
| 64 | 513654 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 12 | 11.95 | 99.58 | 0.65 |
| 100% | 15 | 15.08 | 100.53 | 0.42 |
| 120% | 18 | 17.91 | 99.50 | 0.71 |
Precision
| Parameter | % RSD of Peak Area |
| Repeatability (Intra-day) | 0.78% |
| Intermediate Precision (Inter-day) | 1.15% |
LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 µg/mL[1] |
| LOQ | 0.45 µg/mL[1] |
Robustness
| Parameter Varied | % RSD of Peak Area | Tailing Factor |
| Flow Rate (0.9 mL/min) | 0.92% | 1.15 |
| Flow Rate (1.1 mL/min) | 0.88% | 1.10 |
| Organic Phase (-2%) | 1.05% | 1.18 |
| Organic Phase (+2%) | 0.95% | 1.09 |
| pH (5.8) | 0.85% | 1.13 |
| pH (6.2) | 0.91% | 1.14 |
The results indicate that the method is robust within the tested parameters.
Specificity
The chromatograms of the forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent peak, demonstrating the stability-indicating nature of the method. No interference from excipients was observed in the analysis of the tablet formulation.
Visualizations
Caption: Experimental workflow for RP-HPLC method development and validation.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been validated according to ICH guidelines and its stability-indicating capability has been established through forced degradation studies. Therefore, this method is suitable for routine quality control analysis and stability studies of this compound.
References
Unlocking Novel Therapeutic Avenues for Benfotiamine: Application Notes and Protocols for Cell-Based Screening
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for exploring the untapped therapeutic potential of Benfotiamine. These detailed application notes and protocols provide a robust framework for utilizing cell-based assays to screen for novel applications of this synthetic vitamin B1 analog. This compound has shown promise in mitigating conditions associated with high blood sugar and oxidative stress, and these protocols offer a systematic approach to investigating its efficacy in new therapeutic areas.[1]
The provided methodologies focus on three key areas of this compound's known biological activity: anti-inflammatory effects, reduction of oxidative stress, and inhibition of Advanced Glycation End Product (AGE) formation.
I. Anti-Inflammatory Potential of this compound
Chronic inflammation is a key pathological feature of numerous diseases. This compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the arachidonic acid cascade.[2][3] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the anti-inflammatory cytokine IL-10.[1][4]
Key Cell-Based Assays:
-
NF-κB Activation Assay: Monitoring the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS).
-
Cytokine Secretion Assay (ELISA): Quantifying the levels of secreted pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the cell culture supernatant.
-
COX-2 and iNOS Expression Analysis (Western Blot or qPCR): Determining the protein or mRNA levels of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Quantitative Data Summary: Anti-Inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Measured Parameter | Result | Reference |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | 100 µM | Release of arachidonic acid metabolites | ~90% prevention of LPS-induced release | [2] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | 100 µM | COX-2 protein expression | Significant prevention of LPS-induced expression | [5] |
| RAW 264.7 Macrophages | LPS (1 µg/ml) | 100 µM | LOX-5 protein expression | Significant prevention of LPS-induced expression | [5] |
| RAW 264.7 Macrophages | LPS | 100 µM | Macrophage cell death | ~70% prevention of LPS-induced cell death | [2][5] |
| BV-2 Microglia | LPS (1 µg/ml) | 50, 100, 250 µM | TNF-α production | Significant decrease in a dose-dependent manner | [6] |
| BV-2 Microglia | LPS (1 µg/ml) | 50, 100, 250 µM | IL-6 production | Significant decrease in a dose-dependent manner | [6] |
| BV-2 Microglia | LPS (1 µg/ml) | 250 µM | IL-10 production | Significant stimulation of release | [4][6] |
II. Mitigation of Oxidative Stress by this compound
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. This compound has been shown to possess direct antioxidant properties and to enhance the cellular antioxidant defense system.[7][8] It can reduce levels of ROS and lipid peroxidation products like malondialdehyde (MDA), while increasing levels of crucial antioxidants such as glutathione (GSH).[9][10]
Key Cell-Based Assays:
-
Intracellular ROS Detection Assay: Using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the overall levels of ROS in cells subjected to oxidative stress (e.g., induced by H₂O₂ or paraquat).
-
Lipid Peroxidation Assay (TBARS Assay): Quantifying thiobarbituric acid reactive substances (TBARS), such as MDA, as an indicator of lipid damage.
-
Glutathione (GSH) Assay: Measuring the levels of reduced glutathione, a key intracellular antioxidant.
-
Antioxidant Enzyme Activity Assays: Assessing the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT).
Quantitative Data Summary: Antioxidant Effects of this compound
| Model System | Stressor | This compound Treatment | Measured Parameter | Result | Reference |
| Three different kidney cell lines | 4-nitroquinoline-1-oxide (NQO), indoxyl sulfate, angiotensin II | Not specified | Oxidative stress | Prevention of induced oxidative stress | [7][8] |
| BV-2 Microglia | LPS | Not specified | NO, superoxide anion, MDA | Decreased production | [9] |
| BV-2 Microglia | LPS | Not specified | Superoxide dismutase, catalase, glutathione | Increased levels and activities | [9] |
| Endurance-trained mice muscle | Exercise | Supplementation | TBARS concentration | Lower in this compound-treated trained group | [11][12][13] |
| Sedentary mice muscle | N/A | Supplementation | Non-protein thiols | Higher in this compound-treated sedentary group | [11] |
III. Inhibition of Advanced Glycation End Product (AGE) Formation
Advanced Glycation End Products (AGEs) are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars.[14] They are implicated in the complications of diabetes and other age-related diseases.[15] this compound is known to inhibit the formation of AGEs by activating the enzyme transketolase, which shunts glucose metabolites into the pentose phosphate pathway.[15][16]
Key Cell-Based Assays:
-
In Vitro Glycation Assay: Incubating a protein (e.g., bovine serum albumin, BSA) with a reducing sugar (e.g., glucose, fructose) in the presence and absence of this compound, followed by quantification of AGEs.
-
AGEs Quantification (ELISA or Fluorometry): Measuring the levels of specific AGEs, such as Nε-(carboxymethyl)lysine (CML), or the total fluorescent AGEs.
-
Transketolase Activity Assay: Measuring the activity of transketolase in cell lysates to confirm this compound's mechanism of action.
Quantitative Data Summary: Anti-AGE Effects of this compound
| Cell Line/Model | Condition | This compound Treatment | Measured Parameter | Result | Reference |
| Human endothelial cells | High glucose | Not specified | Cell replication | Increased to nearly 90% of normal | [17] |
| Human endothelial cells | High glucose | Not specified | AGE production | Reduced from 160% of normal to levels in healthy cells | [17] |
| Patients with type 2 diabetes | Meal rich in AGEs | Not specified | Micro- and macrovascular endothelial dysfunction | Complete prevention | [9] |
| Patients with diabetic nephropathy | 12 weeks of treatment | 900 mg/day | Plasma or urinary AGEs | No significant reduction compared to placebo | [18][19][20][21][22] |
Experimental Protocols
Protocol 1: Assessment of this compound's Anti-Inflammatory Effect on Macrophages
1. Cell Culture and Treatment: a. Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control for 1 hour. c. Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a non-stimulated control group.
2. Measurement of TNF-α and IL-6 by ELISA: a. Collect the cell culture supernatant. b. Follow the manufacturer's protocol for a commercial mouse TNF-α and IL-6 ELISA kit.[2] c. Briefly, coat a 96-well plate with the capture antibody overnight. d. Block the plate and then add the collected supernatants and standards. e. Add the detection antibody, followed by a streptavidin-HRP conjugate. f. Add the substrate solution and stop the reaction. g. Read the absorbance at 450 nm using a microplate reader. h. Calculate the cytokine concentrations based on the standard curve.
3. NF-κB p65 Nuclear Translocation Assay: a. Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. b. Treat the cells with this compound and/or LPS as described above, but for a shorter duration (e.g., 30-60 minutes). c. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. d. Block with 1% BSA and then incubate with a primary antibody against NF-κB p65. e. Wash and incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with DAPI. g. Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
Protocol 2: Evaluation of this compound's Antioxidant Activity
1. Cell Culture and Induction of Oxidative Stress: a. Seed a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well black, clear-bottom plate. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Induce oxidative stress by adding a stressor such as H₂O₂ (e.g., 100 µM) for a defined period (e.g., 4 hours).
2. Measurement of Intracellular ROS: a. Remove the treatment media and wash the cells with PBS. b. Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C.[23] c. Wash the cells again with PBS. d. Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: In Vitro Assay for Inhibition of Advanced Glycation End Product (AGE) Formation
1. In Vitro Glycation Reaction: a. Prepare a reaction mixture containing 10 mg/mL Bovine Serum Albumin (BSA) and 0.5 M glucose in a phosphate buffer (pH 7.4). b. Add various concentrations of this compound or aminoguanidine (as a positive control) to the reaction mixture. c. Incubate the mixture at 37°C for 7 days in a sterile environment.
2. Quantification of Fluorescent AGEs: a. After incubation, measure the fluorescence of each sample using a fluorescence spectrophotometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm. b. The percentage of inhibition of AGE formation can be calculated using the formula: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
Visualizing the Mechanisms of Action
To further elucidate the pathways through which this compound exerts its therapeutic effects, the following diagrams illustrate the key signaling cascades and experimental workflows.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for screening this compound's therapeutic applications.
These application notes and protocols serve as a valuable resource for the scientific community to systematically investigate and unlock the full therapeutic potential of this compound in a variety of disease models. By providing standardized methods and summarizing key quantitative data, this document aims to accelerate research and development efforts in this promising field.
References
- 1. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.10. Assessment of neurodegeneration in cell cultures [bio-protocol.org]
- 5. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Attenuates Inflammatory Response in LPS Stimulated BV-2 Microglia | PLOS One [journals.plos.org]
- 7. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. toukastress.jp [toukastress.jp]
- 12. Macrophages Require Constitutive NF-κB Activation To Maintain A1 Expression and Mitochondrial Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (BFT) reduces oxidative damage in muscle of endurance-trained mouse [redalyc.org]
- 14. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. m.youtube.com [m.youtube.com]
- 16. abcam.cn [abcam.cn]
- 17. Protecting-Glycation and High Blood Sugar - Life Extension [lifeextension.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.plos.org [journals.plos.org]
- 21. research.rug.nl [research.rug.nl]
- 22. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Utilizing Benfotiamine for Tissue-Specific Thiamine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), as a powerful tool to investigate thiamine metabolism in specific tissues. This compound's enhanced bioavailability compared to water-soluble thiamine makes it an invaluable asset for achieving supraphysiological thiamine levels in peripheral tissues, thereby enabling detailed studies of its metabolic effects.[1][2][3]
Introduction
Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for key enzymes in carbohydrate and energy metabolism, including transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase.[1] Thiamine deficiency can lead to severe neurological and cardiovascular disorders. This compound, as a thiamine precursor, offers superior absorption and tissue penetration, particularly in peripheral tissues like the liver, muscle, and kidneys.[1][3] This characteristic allows researchers to effectively modulate intracellular thiamine levels and study the downstream effects on metabolic pathways and cellular functions.
Core Applications
-
Investigating Diabetic Complications: this compound is widely used to study the biochemical pathways implicated in diabetic complications. By increasing intracellular TPP, it enhances the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[4][5][6][7] This activation helps to divert excess glycolytic metabolites, such as glyceraldehyde-3-phosphate and fructose-6-phosphate, away from pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG)-protein kinase C (PKC) activation, and the hexosamine pathway, all of which contribute to hyperglycemic damage.[1][4][5][6]
-
Neurodegenerative Disease Research: While its penetration into the central nervous system has been a subject of debate, some studies suggest that this compound can increase brain thiamine levels and may offer neuroprotective effects.[1] It has been investigated in models of Alzheimer's disease, where it may help to improve cognitive function by enhancing glucose metabolism in the brain and reducing the formation of amyloid plaques.[7]
-
Studying Thiamine-Dependent Enzyme Kinetics: The ability of this compound to significantly elevate intracellular TPP levels provides a valuable tool for studying the kinetics and regulation of thiamine-dependent enzymes in various tissues.
Data Presentation: Quantitative Effects of this compound
The following tables summarize quantitative data from various studies, illustrating the superior bioavailability of this compound compared to standard thiamine hydrochloride and its impact on tissue thiamine levels and enzyme activity.
Table 1: Comparative Bioavailability of this compound vs. Thiamine Hydrochloride in Healthy Chinese Volunteers
| Parameter | This compound (300 mg) | Thiamine Hydrochloride (equivalent dose) | Fold Increase with this compound |
| Plasma Thiamine Bioavailability | - | - | 1147.3 ± 490.3% |
| Erythrocyte TDP Bioavailability | - | - | 195.8 ± 33.8% |
Data extracted from a pharmacokinetic study comparing single oral doses of this compound and thiamine hydrochloride.[8][9]
Table 2: Effect of this compound Supplementation on Thiamine and its Phosphates in Mice Tissues
| Tissue | Analyte | Control Group | This compound Group (100 mg/kg/day for 14 days) |
| Blood | Thiamine | ~25 pmol/g | ~150 pmol/g |
| ThMP | ~5 pmol/g | ~25 pmol/g | |
| ThDP | ~100 pmol/g | ~400 pmol/g | |
| Liver | Thiamine | ~50 pmol/g | ~250 pmol/g |
| ThMP | ~10 pmol/g | ~50 pmol/g | |
| ThDP | ~300 pmol/g | ~1200 pmol/g | |
| Brain | Thiamine | ~75 pmol/g | No significant increase |
| ThMP | ~5 pmol/g | No significant increase | |
| ThDP | ~150 pmol/g | No significant increase |
Approximate values extrapolated from graphical data in a study investigating the tissue distribution of thiamine after oral this compound administration in mice.[3]
Table 3: Effect of this compound on Transketolase Activity in Cultured Bovine Aortic Endothelial Cells
| Condition | Transketolase Activity (nmol/min/mg protein) |
| 5 mM Glucose (Control) | ~15 |
| 30 mM Glucose | ~12 |
| 30 mM Glucose + 50 µM this compound | 55.9 ± 2.1 |
| 30 mM Glucose + 100 µM this compound | 48.0 ± 1.6 |
Data from a study investigating the effect of this compound on transketolase activity in endothelial cells cultured in high glucose.[10]
Experimental Protocols
Protocol 1: Administration of this compound to Rodents
This protocol provides a general guideline for the oral administration of this compound to mice for studying its effects on tissue thiamine metabolism.
Materials:
-
This compound powder
-
Vehicle (e.g., 200 mM hydroxypropyl-β-cyclodextrin for solubilization, or mixed into feed)
-
Oral gavage needles (for mice)
-
Animal balance
Procedure:
-
Dosage Preparation:
-
For oral gavage, solubilize this compound in a suitable vehicle like 200 mM hydroxypropyl-β-cyclodextrin. A common dosage used in studies is 100-200 mg/kg body weight.[3][11][12]
-
For dietary administration, mix the calculated amount of this compound powder thoroughly into the rodent chow to achieve the desired daily dosage.
-
-
Animal Dosing:
-
Oral Gavage: Administer the prepared this compound solution to mice using an appropriate-sized oral gavage needle. Ensure proper technique to avoid injury.
-
Dietary Administration: Provide the this compound-supplemented diet to the animals ad libitum. Monitor food intake to ensure consistent dosing.
-
-
Study Duration: The duration of this compound administration can vary depending on the research question. Studies have used durations ranging from a single dose to several weeks or months.[1][3][12]
-
Tissue Collection: At the end of the study period, euthanize the animals according to approved protocols and collect the tissues of interest (e.g., blood, liver, kidney, brain, muscle). Immediately freeze the tissues in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Measurement of Thiamine and its Phosphates in Tissues by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the quantification of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) in rodent tissues.[13][14][15][16][17][18][19][20][21]
Materials:
-
Tissue homogenizer
-
Perchloric acid (HClO4) or Trichloroacetic acid (TCA)
-
Potassium ferricyanide
-
Sodium hydroxide (NaOH)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Thiamine, TMP, and TDP standards
Procedure:
-
Tissue Homogenization:
-
Derivatization to Thiochrome:
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiochrome derivatives on a reversed-phase C18 column using an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Detect the fluorescent thiochrome derivatives using a fluorescence detector with excitation at ~365 nm and emission at ~450 nm.[20]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of thiamine, TMP, and TDP standards that have been subjected to the same derivatization procedure.
-
Quantify the concentrations of thiamine and its phosphates in the tissue samples by comparing their peak areas to the standard curve.
-
Protocol 3: Erythrocyte Transketolase (ETK) Activity Assay
This functional assay measures the activity of transketolase in erythrocytes, providing an indirect measure of thiamine status. The assay is based on the "TPP effect," where the addition of exogenous TPP stimulates the activity of apo-transketolase (the enzyme without its cofactor).[22][23][24][25][26]
Materials:
-
Hemolysate from washed erythrocytes
-
Ribose-5-phosphate (substrate)
-
Thiamine pyrophosphate (TPP) solution
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Hemolysate:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate plasma and buffy coat.
-
Wash the erythrocytes multiple times with cold isotonic saline.
-
Lyse the washed erythrocytes with cold deionized water to prepare the hemolysate.
-
-
Assay Setup:
-
Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity.
-
The reaction mixture should contain buffer, the substrate ribose-5-phosphate, and the auxiliary enzymes.
-
Add the hemolysate to both sets of reaction mixtures.
-
To the "stimulated" reaction mixture, add a saturating concentration of TPP.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the transketolase activity.
-
-
Calculation of ETK Activity Coefficient (ETKAC):
-
Calculate the transketolase activity for both the basal and stimulated reactions.
-
The ETKAC is calculated as the ratio of stimulated activity to basal activity: ETKAC = (Stimulated Activity) / (Basal Activity)
-
A higher ETKAC value indicates a greater degree of TPP deficiency.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinikally.com [clinikally.com]
- 3. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Spotlight on this compound | Designs for Health [casi.org]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thiamine and this compound counteract ultrasound-induced aggression, normalize AMPA receptor expression and plasticity markers, and reduce oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of thiamine and its phosphate esters in rat tissues analyzed as thiochromes on a RP-amide C16 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 15. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. j-jabs.umin.jp [j-jabs.umin.jp]
- 18. [PDF] Rapid HPLC measurement of thiamine and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Thiamine analysis [thiamine.dnr.cornell.edu]
- 21. A simple, sensitive, and specific method for the extraction and determination of thiamine and thiamine phosphate esters in fresh yeast biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 24. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status [ouci.dntb.gov.ua]
- 25. researchgate.net [researchgate.net]
- 26. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
Troubleshooting & Optimization
Overcoming challenges in the large-scale synthesis of high-purity Benfotiamine
Welcome to the technical support center for the large-scale synthesis of high-purity Benfotiamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during synthesis and scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for high-purity this compound?
A1: The most prevalent synthetic pathway is a two-step process.[1] It begins with the phosphorylation of thiamine (Vitamin B1) to produce the key intermediate, thiamine monophosphate (TMP).[2][3] This is followed by the S-acylation (benzoylation) of the TMP intermediate's thiazole ring, which is opened under alkaline conditions, using benzoyl chloride to yield this compound.[3][4] This method is favored for its efficiency and scalability.
Q2: What are the most critical process parameters to control during large-scale synthesis?
A2: Precise control over several parameters is crucial for ensuring high yield and purity. Key parameters include:
-
pH Control: Maintaining an alkaline pH (typically 8.0-12.0) during the benzoylation step is critical for the thiazole ring opening and subsequent acylation.[4][5] The final product is then precipitated by adjusting the pH to an acidic range (3.5-4.0).[4][6]
-
Temperature Management: The benzoylation reaction is exothermic and typically requires cooling (0-5°C) to minimize side-product formation.[2][7] The initial phosphorylation step may require heating to ensure complete reaction.[6]
-
Reagent Stoichiometry: The molar ratios of the phosphorylating agent and benzoyl chloride to thiamine must be carefully optimized to maximize conversion and minimize unreacted starting materials.
-
Crystallization Conditions: The final purification step via recrystallization is critical for achieving high purity and obtaining the desired crystal form (polymorph).[8][9]
Q3: What are the common impurities encountered in this compound synthesis and why are they a concern?
A3: Impurities can arise from starting materials, by-products, or degradation.[10] Common impurities include unreacted thiamine, thiamine monophosphate, and by-products from side reactions.[5] These impurities can affect the drug's safety, efficacy, and stability, making their control essential to meet regulatory guidelines.[10][11]
Q4: How does polymorphism affect the final this compound product?
A4: this compound can exist in multiple crystalline forms, or polymorphs.[9][12] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[11] Controlling the crystallization process is therefore essential to produce a consistent, stable, and bioavailable final product.[9]
Q5: What are the primary stability risks for high-purity this compound during storage?
A5: this compound is sensitive to high humidity and light.[11] Exposure to these conditions can lead to degradation. To ensure long-term stability, it is recommended to store the product in controlled environments with low humidity and protection from light, often using nitrogen-flushed packaging.[11]
Section 2: Troubleshooting Guide
Problem: Low Reaction Yield
| Question | Potential Causes & Solutions |
| My overall yield is significantly lower than reported values (>80%). What are potential causes in the initial phosphorylation step? | 1. Incomplete Reaction: The phosphorylation of thiamine can be slow. Ensure the reaction temperature and time are sufficient as per the protocol. Some methods require heating up to 70-80°C for several hours.[5][6]2. Degradation of Phosphorylating Agent: Reagents like phosphorus oxychloride are moisture-sensitive. Use fresh or properly stored reagents to ensure reactivity.3. Suboptimal Work-up: The intermediate thiamine monophosphate can be lost during isolation. Ensure pH and solvent ratios are precise during work-up to maximize recovery. |
| What factors could lead to low yield during the benzoylation and final precipitation steps? | 1. Poor pH Control: If the pH during benzoylation is not sufficiently alkaline, the thiazole ring opening will be incomplete, leading to poor acylation. Continuously monitor and adjust the pH with a base solution (e.g., 15% NaOH).[2][6]2. Temperature Too High: Allowing the temperature to rise above 5°C during the addition of benzoyl chloride can lead to hydrolysis of the reagent and the formation of unwanted by-products.[7]3. Incomplete Precipitation: After acidification, allow sufficient time for the this compound to fully crystallize before filtration. Cooling the mixture can improve precipitation. Ensure the final pH is optimal (3.5-4.0) for maximum precipitation.[4][6] |
Problem: Low Purity / High Impurity Profile
| Question | Potential Causes & Solutions |
| My final product shows multiple unexpected peaks on the HPLC chromatogram. How can I identify the source of these impurities? | 1. Starting Material Impurities: Always analyze the purity of your starting thiamine and benzoyl chloride. Using impure raw materials is a primary source of final product contamination.2. Side Reactions: Suboptimal pH or temperature control can lead to by-products.[10] Analyze intermediates (e.g., post-phosphorylation) to pinpoint where the impurities are being generated.3. Ineffective Purification: A single precipitation may be insufficient. The product may require recrystallization from a suitable solvent system (e.g., water, ethanol, DMF, chloroform mixtures) to remove residual impurities.[8] |
| The final product has a yellowish tint instead of being a white crystalline solid. What does this indicate and how can it be resolved? | 1. Presence of Degradation Products: A yellow color often indicates the presence of degradation products or residual reactants. This can result from excessive heating or prolonged reaction times at non-optimal pH.2. Decolorization Step: Introduce a decolorization step before the final precipitation. After the benzoylation reaction, but before acidification, you can treat the alkaline solution with activated carbon, followed by filtration.[3] This can effectively remove color impurities. |
Section 3: Experimental Protocols
Protocol 1: Two-Step Synthesis of High-Purity this compound
This protocol is a synthesized representation based on common methodologies.[2][6][7]
Step A: Phosphorylation of Thiamine to Thiamine Monophosphate (TMP)
-
In a reaction vessel, carefully add phosphorus oxychloride (e.g., 15.33g, 0.1 mol) to a specific volume of purified water (e.g., 10.8 mL) under cooling in an ice bath, maintaining the temperature below 10°C. Stir for 30 minutes.[6]
-
Portion-wise, add thiamine (e.g., 26.53g, 0.1 mol) to the phosphorylating reagent solution, keeping the temperature controlled.
-
After the addition is complete, heat the reaction mixture to 50-70°C and maintain stirring for 2-3 hours to ensure the reaction goes to completion.[6][7]
-
Cool the resulting solution to room temperature. This solution contains the thiamine monophosphate intermediate and can be used directly in the next step after purity is confirmed via HPLC (expected purity >91%).[6]
Step B: Benzoylation of TMP and Purification of this compound
-
Cool the TMP solution from Step A to 0-5°C in an ice-salt bath.
-
Adjust the pH of the solution to between 8.0 and 9.0 by slowly adding a 15% sodium hydroxide (NaOH) solution. Maintain the temperature at 0-5°C.[6][7]
-
Slowly add benzoyl chloride (e.g., 28.11g, 0.2 mol) dropwise to the reaction mixture. During the addition, continuously monitor the pH and add 15% NaOH solution as needed to maintain the pH in the 8.0-10.0 range.[5]
-
After the benzoyl chloride addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours until the pH stabilizes, indicating the reaction is complete.[6]
-
Filter the reaction mixture to remove any solid by-products.
-
Adjust the pH of the clear filtrate to 3.5-4.0 using concentrated hydrochloric acid. This will cause the this compound to precipitate as a white solid.[4][6]
-
Stir the slurry in the cold for another hour to maximize crystallization.
-
Filter the white solid, wash it sequentially with cold purified water and acetone, and then dry it under a vacuum to obtain the final product.[8] A final recrystallization step may be performed to achieve >99% purity.[8]
Protocol 2: RP-HPLC Method for Purity Analysis of this compound
This protocol is based on established analytical methods for this compound.[13]
-
Chromatographic System:
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution of the synthesized this compound in the mobile phase at a similar concentration to the standard solution.
-
-
Procedure:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is typically around 3-4 minutes under these conditions.[13]
-
Calculate the purity by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.
-
Section 4: Quantitative Data Presentation
Table 1: Comparison of Reported Reaction Conditions and Yields
| Parameter | Method A[6] | Method B[7] | Method C[4] |
| Phosphorylation Temp. | 50°C | 100-150°C | 80-100°C |
| Phosphorylation Time | 2 hours | 3 hours | 6 hours |
| Benzoylation Temp. | 0-5°C | 0-5°C | 10-25°C |
| Benzoylation pH | 8-9 | 8-9 | 10-12 |
| Final Precipitation pH | 3.5-4.0 | 3-4 | 3.5-4.0 |
| Reported Yield | 84.7% | 84.3-87.4% | 80.6% |
| Reported Purity | Not Specified | Not Specified | 98.5% |
Table 2: Typical Analytical Parameters for this compound Quality Control
| Test | Specification | Method |
| Assay | ≥ 98.0% | RP-HPLC[11] |
| Related Substances | ≤ 0.5% total impurities | RP-HPLC[11] |
| Loss on Drying | ≤ 0.5% | Gravimetric[11] |
| Heavy Metals | ≤ 10 ppm | AAS/ICP-MS[11] |
| Identification | Conforms to reference standard | IR / HPLC[11] |
| Solubility | Sparingly soluble in water | Visual[11] |
Section 5: Visual Diagrams
Caption: General workflow for the two-step synthesis of high-purity this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102911208A - Method for synthesizing this compound - Google Patents [patents.google.com]
- 3. globethesis.com [globethesis.com]
- 4. CN103772432A - Production method of this compound - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104418889A - New this compound synthesis method - Google Patents [patents.google.com]
- 8. CN103724374A - this compound compound, preparation method and pharmaceutical composition containing this compound compound - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. This compound Manufacturers | Skanttr Lifescience LLP [skanttr.com]
- 12. This compound POLYMORPHS, PREPARATION METHOD AND USE THEREOF - Patent 2918593 [data.epo.org]
- 13. ijpcbs.com [ijpcbs.com]
- 14. ajpaonline.com [ajpaonline.com]
Addressing variability in patient response to Benfotiamine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benfotiamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from thiamine (Vitamin B1)?
This compound is a synthetic, lipid-soluble derivative of thiamine.[1] Its lipophilic nature allows for greater bioavailability compared to the water-soluble thiamine hydrochloride, leading to higher plasma and tissue concentrations of thiamine after oral administration.[2][3] This enhanced absorption is a key advantage in therapeutic applications.[1]
Q2: What is the primary mechanism of action of this compound?
This compound's main therapeutic effect stems from its ability to increase the activity of the enzyme transketolase.[4] Transketolase is a critical component of the pentose phosphate pathway (PPP). By activating transketolase, this compound helps to redirect excess glucose metabolites away from harmful pathways that contribute to diabetic complications.[4] This mechanism is central to its protective effects against conditions like diabetic neuropathy, retinopathy, and nephropathy.[4]
Q3: What are the known signaling pathways modulated by this compound?
This compound primarily impacts metabolic and inflammatory signaling pathways. It is known to inhibit three major pathways associated with hyperglycemic damage:
-
The Hexosamine Pathway [2]
-
The Advanced Glycation End Product (AGE) Formation Pathway [2]
-
The Diacylglycerol (DAG)-Protein Kinase C (PKC) Pathway [2]
Additionally, this compound has been shown to have anti-inflammatory effects by regulating the arachidonic acid pathway and reducing the expression of pro-inflammatory cytokines.[5] It may also exert direct antioxidant effects.[6]
Troubleshooting Guide
In Vitro & Preclinical Experiments
Q4: My in vitro results with this compound are inconsistent. What are some potential causes and solutions?
Inconsistent results in cell culture experiments with this compound can arise from several factors:
-
Solubility and Stability: this compound is sparingly soluble in water but soluble in organic solvents like DMSO and ammonium hydroxide.[7] Ensure complete dissolution and prepare fresh stock solutions regularly. The stability of this compound in cell culture media over long incubation periods should be considered, as degradation can occur.[8]
-
Cell Type and Culture Conditions: The metabolic state of your cells can significantly influence their response to this compound. High glucose concentrations in the culture medium, for instance, can alter cellular metabolism and the pathways targeted by this compound.[9][10] It's crucial to maintain consistent and relevant culture conditions.
-
Dosage and Exposure Time: The dose-response to this compound can vary between cell types. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[10] Exposure time is also critical; some effects of this compound may only be apparent after prolonged treatment.[9]
-
Cellular Uptake: While this compound has higher bioavailability in vivo, its uptake into cultured cells can be a limiting factor.[11] Some studies suggest that this compound may require dephosphorylation to S-benzoylthiamine to efficiently cross cell membranes.[11]
Q5: I am not observing the expected increase in transketolase activity after this compound treatment in my cell cultures. What could be wrong?
Several factors could contribute to this issue:
-
Assay Sensitivity: Ensure your transketolase activity assay is sensitive enough to detect changes. The erythrocyte transketolase activity coefficient (ETKAC) assay is a commonly used and sensitive method.[12][13][14]
-
Basal Thiamine Levels: The thiamine concentration in your cell culture medium could be high, leading to near-maximal basal transketolase activity and masking the effect of this compound.[11] Consider using a thiamine-depleted medium for a period before treatment to enhance the observable effect.
-
Cellular Thiamine Homeostasis: Cells have mechanisms to regulate intracellular thiamine levels. If the cells already have sufficient thiamine, the effect of this compound on transketolase activity may be minimal.
-
This compound Concentration: As mentioned, the effective concentration of this compound can be cell-type dependent. Higher concentrations (e.g., 50-200 µM) may be required in some in vitro systems to see a significant effect.[9][11]
Q6: I am having difficulty measuring a significant reduction in Advanced Glycation End-products (AGEs) in my experimental model. What should I consider?
Measuring changes in AGEs can be challenging due to their heterogeneity and slow turnover.
-
Assay Method: Various methods exist for measuring AGEs, including ELISA, HPLC, and fluorescence-based assays.[15][16][17] The choice of assay should be appropriate for the specific AGEs you are interested in and the sample type. Non-invasive methods like skin autofluorescence are used in clinical settings but may not be suitable for all experimental models.[18]
-
Duration of Experiment: The formation and accumulation of AGEs is a slow process. Short-term experiments may not show a significant reduction. Longer-term studies are often necessary to observe a meaningful impact of this compound on AGE levels.
-
Model System: The choice of experimental model is crucial. In vivo models of diabetes or aging are more likely to exhibit significant AGE accumulation that can be modulated by this compound compared to short-term cell culture experiments.
Clinical Research & Patient Response
Q7: Clinical trial results for this compound, particularly in diabetic neuropathy, seem to be mixed. What are the potential reasons for this variability?
The variability in clinical trial outcomes for this compound in diabetic neuropathy can be attributed to several factors:
-
Patient Population: The stage and severity of diabetic neuropathy in the study population can influence the results. Patients with early-stage or symptomatic neuropathy may show a more significant response.[19][20] Some studies have been criticized for including patients with near-normal nerve function, leaving little room for improvement.[4]
-
Dosage and Duration: The dose and duration of this compound treatment have varied across trials. Some studies suggest that higher doses (e.g., 600 mg/day) and longer treatment periods may be more effective.[21][22]
-
Outcome Measures: The choice of primary and secondary endpoints can impact the interpretation of results. Symptom scores, nerve conduction velocity, and morphometric measures of nerve fibers may not always correlate.[20]
-
Concomitant Medications and Vitamins: The use of other medications or B-vitamin supplements by study participants can confound the results.[23]
Q8: Are there known genetic factors that can influence a patient's response to this compound?
Yes, emerging evidence suggests that genetic variations can play a role in how individuals respond to this compound:
-
Thiamine Transporter Genes: Genetic defects in thiamine transporters, such as those encoded by the SLC19A2 and SLC19A3 genes, can impair thiamine uptake and metabolism, potentially affecting the efficacy of this compound.[24][25][26]
-
Apolipoprotein E (APOE) Genotype: In the context of Alzheimer's disease research, the APOE ε4 allele has been identified as a potential modifier of the response to this compound.[27][28][29] Individuals without the APOE ε4 allele may show a more favorable response.
Data Presentation
Table 1: Summary of this compound Pharmacokinetics (Single Ascending Dose in Healthy Subjects)
| Dose | Thiamine (TM) Tmax (h) | Thiamine Monophosphate (TMP) Tmax (h) | Thiamine Diphosphate (TDP) Tmax (h) |
| 150-1200 mg | 1.0 - 2.0 | 3.5 - 8.0 | 8.0 - 24.0 |
Data adapted from a study in healthy volunteers. Tmax represents the time to reach maximum plasma concentration.[30]
Table 2: Overview of Selected Clinical Trials of this compound in Diabetic Neuropathy
| Study (Acronym) | This compound Dose | Duration | Key Findings |
| BENDIP | 300 mg/day or 600 mg/day | 6 weeks | Significant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day.[21] |
| BEDIP | 400 mg/day | 3 weeks | Improvement in a combined score of neuropathic symptoms and signs.[23] |
| Fraser et al. (2012) | 300 mg/day | 24 months | No significant effect on peripheral nerve function or inflammatory markers in patients with type 1 diabetes, many of whom were asymptomatic.[19] |
| BOND study (protocol) | 600 mg/day | 12 months | Ongoing trial to assess long-term effects on morphometric, neurophysiological, and clinical measures in type 2 diabetes with symptomatic polyneuropathy.[20] |
Experimental Protocols
Protocol 1: Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)
This protocol provides a general overview for assessing thiamine status by measuring transketolase activity in erythrocytes.
Principle: The assay measures the activity of transketolase in erythrocyte lysates both with (stimulated) and without (basal) the addition of its cofactor, thiamine diphosphate (ThDP). The ratio of stimulated to basal activity (the ETKAC) reflects the degree of thiamine deficiency.[13]
Materials:
-
Hemolyzed erythrocyte sample
-
Reaction buffer
-
Ribose-5-phosphate (substrate)
-
Thiamine diphosphate (ThDP) solution
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare erythrocyte hemolysate from a whole blood sample.
-
Set up two reactions for each sample: one for basal activity and one for stimulated activity.
-
To the "stimulated" reaction, add an excess of ThDP.
-
Add the reaction buffer, coupling enzymes, and NADH to all wells.
-
Initiate the reaction by adding the substrate, ribose-5-phosphate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction for both basal and stimulated conditions.
-
Calculate the ETKAC as the ratio of the stimulated reaction rate to the basal reaction rate.
Interpretation:
-
ETKAC ≤ 1.15: Low risk of thiamine deficiency.
-
ETKAC 1.15 - 1.25: Moderate risk of thiamine deficiency.
-
ETKAC > 1.25: High risk of thiamine deficiency.[31]
Protocol 2: Quantification of Advanced Glycation End-products (AGEs) using a Fluorescence-Based Assay
This protocol outlines a general method for the semi-quantitative estimation of fluorescent AGEs in biological fluids.
Principle: Many AGEs exhibit intrinsic fluorescence. This assay utilizes the characteristic fluorescence of AGEs (excitation/emission ~360/460 nm) to estimate their levels in samples.[32]
Materials:
-
Biological sample (e.g., serum, plasma, tissue homogenate)
-
AGEs Assay Buffer
-
AGE-BSA (Bovine Serum Albumin) as a positive control
-
BSA as a background control
-
Fluorescence microplate reader
Procedure:
-
Prepare samples by diluting to a standardized protein concentration (e.g., 1 mg/mL) with the AGEs Assay Buffer.
-
Pipette the prepared samples, positive control (AGE-BSA), and background control (BSA) into a 96-well black microplate.
-
Adjust the volume in each well to be equal with the AGEs Assay Buffer.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Subtract the fluorescence of the background control from the sample and positive control readings.
-
Express the results as relative fluorescence units (RFU) or relative to the positive control.
Visualizations
Caption: this compound's mechanism in hyperglycemia.
Caption: Troubleshooting experimental variability.
References
- 1. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2918593B1 - this compound polymorphs, preparation method and use thereof - Google Patents [patents.google.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound increases glucose oxidation and downregulates NADPH oxidase 4 expression in cultured human myotubes exposed to both normal and high glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]
- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 15. toukastress.jp [toukastress.jp]
- 16. Advanced Glycation End Products (AGEs): Biochemistry, Signaling, Analytical Methods, and Epigenetic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aetna.com [aetna.com]
- 19. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of this compound on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. scienceopen.com [scienceopen.com]
- 24. Genetic defects of thiamine transport and metabolism: A review of clinical phenotypes, genetics, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Genetic Variants of the Human Thiamine Transporter (SLC19A3, THTR2)—Potential Relevance in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ApoE in Alzheimer’s disease: pathophysiology and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ApoE4: mechanisms for neurodegeneration | VJDementia [vjdementia.com]
- 29. Apolipoprotein E, Gender, and Alzheimer’s Disease: An Overlooked, but Potent and Promising Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 32. abcam.com [abcam.com]
Optimizing dosage and administration of Benfotiamine for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and administration of benfotiamine for maximum therapeutic effect. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over thiamine hydrochloride in experimental models?
A1: The primary advantage of this compound, a lipid-soluble derivative of thiamine, is its significantly higher bioavailability compared to water-soluble thiamine salts like thiamine hydrochloride.[1] Oral administration of this compound results in approximately 5 times higher maximum plasma levels of thiamine and a bioavailability that is about 3.6 times greater than that of thiamine hydrochloride.[1] This enhanced absorption allows for more effective elevation of intracellular thiamine diphosphate (TDP), the active form of thiamine, in peripheral tissues.
Q2: What is a typical starting dosage range for this compound in preclinical animal studies?
A2: In preclinical studies, particularly in rodent models of diabetic complications, a common dosage range for this compound is 80-100 mg/kg/day administered orally or via intraperitoneal injection.[2][3] For instance, a study on diabetic mice used a dose of 100 mg/kg/day (i.p.) to evaluate its effect on cerebral oxidative stress.[2]
Q3: What are the established therapeutic dosage ranges for this compound in human clinical trials?
A3: In human clinical trials, this compound has been administered in doses ranging from 150 mg to 1200 mg per day.[4][5][6] For diabetic neuropathy, daily doses of 150-600 mg are commonly used, often divided into multiple doses.[4][5] Some studies have used higher doses, such as 320 mg/day, and found a greater therapeutic effect compared to lower doses.[7]
Q4: How is this compound metabolized and what are its main mechanisms of action?
A4: this compound is a prodrug that is dephosphorylated in the intestine to S-benzoylthiamine, which is then absorbed and converted to thiamine in the liver and erythrocytes. Thiamine is subsequently phosphorylated to its active form, thiamine diphosphate (TDP). This compound exerts its therapeutic effects primarily by increasing the activity of the enzyme transketolase.[3][8] This activation helps to redirect excess glucose metabolites from damaging pathways into the pentose phosphate pathway.[8] By doing so, this compound inhibits three major pathways of hyperglycemic damage: the hexosamine pathway, the advanced glycation end product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[3] It also has direct antioxidative properties and can activate the Nrf2/ARE antioxidant response pathway.[8]
Q5: Is this compound able to cross the blood-brain barrier (BBB)?
A5: While this compound effectively increases thiamine levels in peripheral tissues, its ability to significantly raise thiamine levels in the brain is less clear.[2] Some studies in mice have shown no significant increase in brain thiamine levels after oral administration of this compound.[2] However, other research suggests that longer-term treatment may lead to increased thiamine concentrations in the brain. Therefore, for CNS-targeted experiments, direct administration methods or the use of other lipophilic thiamine derivatives that more readily cross the BBB might be considered.
Troubleshooting Guides
Issue: Inconsistent results in cell culture experiments with this compound.
-
Potential Cause 1: Poor Solubility. this compound is sparingly soluble in water. Inconsistent dissolution in culture media can lead to variable effective concentrations.
-
Troubleshooting Tip: Prepare a stock solution of this compound in a suitable organic solvent like ethanol or DMSO before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Potential Cause 2: Degradation of this compound. this compound can be sensitive to high humidity and light.[9] Improper storage or handling of the compound or prepared solutions can lead to degradation.
-
Troubleshooting Tip: Store powdered this compound in a cool, dark, and dry place. Protect stock solutions from light and prepare fresh dilutions for each experiment. Consider performing a stability test of your stock solution under your specific storage conditions using HPLC.
-
-
Potential Cause 3: Cell Line Variability. The expression of enzymes involved in this compound metabolism and the signaling pathways it targets can vary between different cell lines.
-
Troubleshooting Tip: Characterize the expression of key targets (e.g., transketolase, components of the AGE pathway) in your chosen cell line. Consider using a positive control (e.g., a cell line known to be responsive to this compound) to validate your experimental setup.
-
Issue: Low or variable bioavailability in animal studies.
-
Potential Cause 1: Inappropriate Vehicle for Oral Administration. The vehicle used for oral gavage can significantly impact the absorption of a lipophilic compound like this compound.
-
Troubleshooting Tip: Consider using a lipid-based vehicle, such as corn oil or a cyclodextrin solution, to improve the solubility and absorption of this compound.[2]
-
-
Potential Cause 2: First-Pass Metabolism. Although this compound has high bioavailability, some first-pass metabolism in the liver does occur.
-
Troubleshooting Tip: While oral administration is generally effective, for experiments requiring precise and rapid achievement of high plasma concentrations, consider intraperitoneal (i.p.) injection as an alternative route of administration.
-
Issue: Difficulty in detecting the effects of this compound on downstream signaling pathways.
-
Potential Cause 1: Inadequate Treatment Duration or Dose. The effects of this compound on complex signaling pathways may take time to become apparent and may be dose-dependent.
-
Troubleshooting Tip: Conduct a time-course and dose-response experiment to determine the optimal treatment duration and concentration of this compound for your specific experimental model and endpoint.
-
-
Potential Cause 2: Insufficiently Sensitive Assay. The chosen assay may not be sensitive enough to detect subtle changes in the signaling pathway.
-
Troubleshooting Tip: Ensure that your assays (e.g., Western blotting, ELISA, activity assays) are validated for sensitivity and specificity for the target of interest. Use appropriate positive and negative controls to confirm assay performance.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound vs. Thiamine Hydrochloride
| Parameter | This compound | Thiamine Hydrochloride | Reference |
| Bioavailability | ~3.6 times higher | Lower | [1] |
| Maximum Plasma Thiamine Level | ~5 times higher | Lower | [1] |
| Relative Bioavailability of Thiamine in Plasma | 1147.3 ± 490.3% | 100% | [3][10] |
| Relative Bioavailability of TDP in Erythrocytes | 195.8 ± 33.8% | 100% | [3][10] |
Table 2: Recommended Dosage Regimens for this compound in Human Studies
| Indication | Dosage | Duration | Reference |
| Mild Thiamine Deficiency | 100 mg/day (initial), 50-100 mg/day (maintenance) | 1 week (initial) | [4] |
| Diabetic Neuropathy | 150-320 mg/day (divided doses) | 3-6 weeks or longer | [4][7] |
| Painful Diabetic Neuropathy | 320 mg/day (high dose) | 6 weeks | [7] |
| Alzheimer's Disease (Clinical Trial) | 300 mg/day | 18 months | [11] |
| Alzheimer's Disease (Clinical Trial) | 600 mg/day (300 mg twice daily) | 12 months | [12] |
| Safety and Tolerability Studies | Up to 1200 mg (single dose) | Single administration | [4] |
Experimental Protocols
1. Protocol for In Vitro Assessment of this compound on Transketolase Activity
-
Cell Culture: Culture bovine aortic endothelial cells (or other relevant cell lines) in appropriate media. To mimic hyperglycemic conditions, incubate cells in media containing high glucose (e.g., 30 mM) for a specified period (e.g., 48 hours). Control groups should include normal glucose (e.g., 5 mM) and an osmotic control (e.g., 5 mM glucose + 25 mM mannitol).
-
This compound Treatment: Prepare a stock solution of this compound (e.g., 50 mM in ethanol). Treat cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a defined duration (e.g., 6 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer to extract the cytosolic fraction.
-
Transketolase Activity Assay: Measure transketolase activity in the cytosolic fractions. This can be done using a spectrophotometric assay that measures the rate of consumption of NADH at 340 nm. The reaction mixture typically contains ribose-5-phosphate, xylulose-5-phosphate, thiamine pyrophosphate, and auxiliary enzymes.[11]
-
Data Analysis: Normalize transketolase activity to the total protein concentration in each sample. Compare the activity between different treatment groups.
2. Protocol for Quantification of this compound by HPLC
-
Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a known concentration.[1][4]
-
Biological Samples (Plasma/Tissue): Perform protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation. The supernatant can then be directly injected or further purified using solid-phase extraction.
-
-
Chromatographic Conditions:
-
Quantification: Prepare a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: this compound's mechanism of action.
References
- 1. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 2. This compound alleviates diabetes-induced cerebral oxidative damage independent of advanced glycation end-product, tissue factor and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realhealthproducts.com [realhealthproducts.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]
- 8. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. woerwagpharma.ua [woerwagpharma.ua]
- 12. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in the bioanalysis of Benfotiamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of benfotiamine.
Troubleshooting Guide: Matrix Effects in this compound Bioanalysis
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a common challenge in LC-MS/MS-based bioanalysis. This guide provides a systematic approach to identifying, understanding, and mitigating these effects when quantifying this compound and its metabolites in biological samples.
Problem 1: Poor reproducibility of results between different sample lots.
Question: My calibration curves are consistent, but I'm seeing significant variability when I analyze different batches of plasma samples. Could this be a matrix effect?
Answer: Yes, variability between different lots of biological matrices is a hallmark of matrix effects. Endogenous components that interfere with the ionization of this compound can vary in concentration from one subject or one lot of matrix to another.
Troubleshooting Steps:
-
Assess Matrix Effect Quantitatively: Perform a post-extraction addition experiment.
-
Prepare two sets of samples:
-
Set A: this compound standard spiked into the mobile phase or a pure solvent.
-
Set B: Blank matrix extract spiked with the same concentration of this compound.
-
-
Analyze both sets and calculate the matrix factor (MF) using the formula: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF value significantly different from 1.0 indicates a matrix effect (MF < 1 suggests ion suppression, MF > 1 suggests ion enhancement).[1]
-
-
Evaluate Multiple Matrix Lots: Repeat the matrix effect assessment with at least six different lots of the biological matrix. High variability in the MF between lots confirms a significant and variable matrix effect.[2]
-
Optimize Sample Preparation: If significant matrix effects are confirmed, your current sample preparation method may not be sufficiently removing interfering components. Consider the following:
-
Protein Precipitation (PPT): This is a simple but often "dirtier" extraction method. If you are using PPT, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.
-
Solid-Phase Extraction (SPE): This technique can provide very clean extracts. Select an appropriate SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) and optimize the wash and elution steps.
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.
-
Gradient Elution: If using an isocratic method, switch to a gradient elution to better resolve the analyte from interferences.
-
Column Chemistry: Try a different column with a different stationary phase (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If you are using an analog internal standard, consider synthesizing or purchasing a SIL-IS for this compound.
Problem 2: Low signal intensity and poor sensitivity for this compound.
Question: I'm struggling to achieve the required limit of quantification (LOQ) for this compound. My instrument is tuned and performing well. Could ion suppression be the cause?
Answer: Yes, ion suppression is a very common cause of reduced sensitivity in LC-MS/MS bioanalysis.[3][4] Co-eluting endogenous compounds, such as phospholipids, can compete with this compound for ionization in the mass spectrometer source, leading to a suppressed signal.[5]
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment helps to identify regions in the chromatogram where ion suppression is occurring.
-
Infuse a constant flow of a this compound standard solution into the MS source post-column.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the this compound signal. Dips in the signal indicate retention times where matrix components are eluting and causing ion suppression.
-
-
Modify Chromatographic Conditions: Adjust your chromatography to move the this compound peak away from regions of significant ion suppression.
-
Alter the mobile phase composition or gradient profile.
-
Change the column to achieve a different selectivity.
-
-
Enhance Sample Cleanup: As mentioned in Problem 1, improving your sample preparation method is crucial for removing suppression-causing matrix components. Phospholipids are a major cause of ion suppression in plasma samples.[5] Consider specialized phospholipid removal plates or cartridges.
-
Change Ionization Source: If available, try switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI). APCI can be less susceptible to matrix effects for certain compounds.[3]
-
Reduce Flow Rate: Lowering the flow rate of the mobile phase can sometimes reduce the severity of ion suppression.[3]
Problem 3: Inconsistent internal standard (IS) response.
Question: The peak area of my internal standard is highly variable across my analytical run. What could be causing this?
Answer: Inconsistent internal standard response can be due to several factors, including issues with sample preparation, instrument performance, or the IS itself being affected by matrix effects differently than the analyte.
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that the IS is being added accurately and consistently to all samples. Check for potential issues with pipetting or autosampler errors.
-
Evaluate IS for Matrix Effects: The internal standard should be subject to the same matrix effects as the analyte. If you are using a structural analog IS, it may have different chromatographic retention and be affected differently by co-eluting matrix components.
-
Perform the post-column infusion experiment monitoring the IS to see if it elutes in a region of ion suppression or enhancement.
-
Ideally, use a stable isotope-labeled internal standard (SIL-IS) for this compound, as it will co-elute and experience the same matrix effects as the analyte.
-
-
Check for Contamination: Carryover from one sample to the next can cause variability in the IS response. Ensure your wash solvents and wash cycles are adequate.
-
Monitor Instrument Performance: Check for any fluctuations in spray stability or other MS parameters during the run.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in the bioanalysis of this compound in plasma?
A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[1] Since this compound is a lipid-soluble derivative of thiamine, it is particularly important to efficiently remove phospholipids during sample preparation to avoid ion suppression.[6]
Q2: What are the key physicochemical properties of this compound to consider when developing a bioanalytical method?
A2: this compound is a synthetic, fat-soluble S-acyl derivative of thiamine.[6] It has very low solubility in water.[6] It is dephosphorylated in the intestine and then hydrolyzed to thiamine in the liver.[6] Your analytical method should be able to effectively extract this lipid-soluble compound and may also need to quantify its primary metabolite, thiamine.
Q3: What type of internal standard is best for this compound bioanalysis?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects. If a SIL-IS for this compound is not available, a SIL-IS of its main metabolite, thiamine, could be used if thiamine is the primary analyte of interest. Structural analog internal standards can be used but must be carefully validated to ensure they adequately track the analyte's behavior.
Q4: What are some recommended sample preparation techniques for this compound in plasma?
A4: Given its lipophilic nature, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally preferred over Protein Precipitation (PPT) for cleaner extracts.
-
LLE: Use a water-immiscible organic solvent to extract this compound from the aqueous plasma.
-
SPE: A reversed-phase (e.g., C18) or mixed-mode sorbent can be effective. A well-developed SPE method can provide high recovery and significantly reduce matrix components. One study on the analysis of B vitamins in whole blood found that protein precipitation with zinc sulfate in methanol yielded good accuracy and process efficiency for thiamine.[7][8]
Q5: What are typical chromatographic conditions for this compound analysis?
A5: Reversed-phase HPLC or UHPLC is commonly used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is typical.[9][10][11] Gradient elution is often preferred to improve separation from endogenous matrix components.[10] The pH of the mobile phase can be adjusted to optimize the retention and peak shape of this compound and its metabolites.
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
-
Preparation:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Prepare a blank plasma sample by performing your validated extraction procedure on a matrix sample with no analyte.
-
-
Instrumentation Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for this compound analysis.
-
Using a T-connector, introduce the this compound standard solution into the mobile phase flow between the analytical column and the MS ion source at a constant, low flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Start the infusion and allow the this compound signal to stabilize.
-
Inject the extracted blank plasma sample onto the LC column and begin the chromatographic run.
-
-
Data Interpretation:
-
Monitor the this compound signal throughout the run.
-
Any significant and reproducible dip in the signal indicates ion suppression at that retention time. An increase in the signal indicates ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Factor
-
Sample Preparation:
-
Set 1 (Analyte in Solution): Prepare at least three replicates of this compound at a low and a high concentration (e.g., LQC and HQC levels) in the mobile phase or reconstitution solvent.
-
Set 2 (Analyte in Extracted Matrix): Extract at least six different lots of blank biological matrix using your validated method. After the final evaporation step, reconstitute the extracts with the same solutions prepared for Set 1.
-
-
Analysis:
-
Inject and analyze all samples using the validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the mean peak area for each concentration level in both sets.
-
Calculate the Matrix Factor (MF) for each lot at each concentration: MF = (Mean Peak Area of Set 2) / (Mean Peak Area of Set 1)
-
Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A %CV of >15% suggests significant variability in the matrix effect.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃N₄O₆PS | [6][12][13] |
| Molar Mass | 466.45 g/mol | [6][12][13] |
| Solubility | Very low in water; soluble in DMSO and ammonium hydroxide. | [6][14] |
| Nature | Lipid-soluble, synthetic S-acyl derivative of thiamine. | [6] |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
| LC System | Shimadzu LC-20 AT Series HPLC | [11][15] |
| Column | Sunfire C18 (50 x 4.6 mm, 5 µm) | [11][15] |
| Mobile Phase | Methanol : 0.02 M Ammonium Acetate (80:20, v/v), pH 6.0 | [11][15] |
| Flow Rate | 1.0 mL/min | [9][11][15] |
| Injection Volume | 20 µL | [9] |
| MS System | Triple Quadrupole Mass Spectrometer | [11][15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11][15] |
| MRM Transition | 467.18 -> 122.10 m/z | [11][15] |
| Internal Standard | Torsemide | [11][15] |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: The mechanism of ion suppression in the MS source.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Chromatographic Analysis of a Multicomponent Mixture of B1, B6, B12, this compound, and Diclofenac; Part I: HPLC and UPLC Methods for the Simultaneous Quantification of These Five Components in Tablets and Capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, this compound and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C19H23N4O6PS | CID 3032771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Benfotiamine in Pharmaceutical Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of benfotiamine in pharmaceutical preparations.
Troubleshooting Guides
Issue 1: this compound degradation in solid dosage forms during storage.
Question: We are observing a significant decrease in the assay value of this compound in our tablet formulation during accelerated stability studies (40°C/75% RH). What are the potential causes and how can we troubleshoot this?
Answer:
Degradation of this compound in solid dosage forms under accelerated conditions is often attributed to its susceptibility to humidity and interaction with certain excipients. Here’s a systematic approach to troubleshoot this issue:
1. Moisture-Induced Degradation:
-
Problem: this compound is known to be sensitive to high humidity[1]. The presence of moisture can accelerate its degradation.
-
Troubleshooting Steps:
-
Moisture Content Analysis: Determine the moisture content of your raw materials (this compound API and excipients) and the final tablet formulation. High initial moisture content can be a significant contributor to instability.
-
Hygroscopic Excipients: Evaluate the hygroscopicity of the excipients used in your formulation. Excipients like starch and some grades of microcrystalline cellulose can absorb significant amounts of moisture, which can then interact with this compound[2].
-
Manufacturing Environment: Ensure that the manufacturing process (e.g., granulation, compression) is carried out in a controlled low-humidity environment.
-
Packaging: Utilize packaging with high moisture barrier properties, such as aluminum/aluminum blisters or tightly sealed HDPE bottles with a desiccant.
-
2. Excipient Incompatibility:
-
Problem: Chemical interactions between this compound and excipients can lead to degradation.
-
Troubleshooting Steps:
-
Maillard Reaction with Reducing Sugars: this compound, containing an amino group, is susceptible to the Maillard reaction with reducing sugars like lactose[3]. This can lead to the formation of colored degradants and a loss of potency.
-
Action: Replace lactose with a non-reducing sugar like sucrose or a sugar alcohol like mannitol. If lactose must be used, consider using an anhydrous grade and ensure low moisture content.
-
-
Interaction with Lubricants: While direct incompatibility studies with this compound are not widely published, lubricants like magnesium stearate can sometimes interact with active pharmaceutical ingredients, especially in the presence of moisture and heat[2].
-
Action: Conduct a compatibility study with magnesium stearate. If an interaction is confirmed, consider alternative lubricants like sodium stearyl fumarate.
-
-
pH Effects of Excipients: The micro-pH within the formulation can influence this compound stability. Acidic or basic excipients could potentially accelerate degradation.
-
Action: Evaluate the pH of aqueous slurries of your excipients. Aim for a relatively neutral microenvironment if possible.
-
-
3. Photodegradation:
-
Problem: this compound may be sensitive to light, leading to degradation[1].
-
Troubleshooting Steps:
-
Photostability Studies: Conduct photostability studies as per ICH Q1B guidelines to confirm light sensitivity.
-
Opaque Packaging: If found to be photosensitive, use opaque or amber-colored packaging to protect the formulation from light.
-
Film Coating: Consider applying a film coating containing an opacifier like titanium dioxide to the tablets.
-
Workflow for Troubleshooting this compound Degradation in Solid Dosage Forms
Caption: Troubleshooting workflow for this compound tablet instability.
Issue 2: Poor dissolution of this compound from a capsule formulation.
Question: Our this compound capsule formulation is showing incomplete dissolution. What could be the reasons, and how can we improve it?
Answer:
Poor dissolution of this compound is often linked to its low aqueous solubility. Here are the common causes and potential solutions:
1. Solubility Limitation:
-
Problem: this compound is sparingly soluble in water, which can be the rate-limiting step for dissolution[4].
-
Troubleshooting Steps:
-
Particle Size Reduction: Micronization of the this compound API can increase the surface area available for dissolution.
-
Use of Solubilizing Agents: Incorporate surfactants or wetting agents (e.g., sodium lauryl sulfate, polysorbates) in the formulation to improve the wettability and solubility of this compound.
-
Solid Dispersions: Consider preparing a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K-30, HPMC)[4][5]. This can enhance the dissolution rate by converting the drug to an amorphous state and improving its wettability.
-
2. Formulation and Processing Issues:
-
Problem: The choice of excipients and the manufacturing process can impact dissolution.
-
Troubleshooting Steps:
-
Hydrophobic Lubricants: Over-lubrication with hydrophobic lubricants like magnesium stearate can form a film around the drug particles, hindering their contact with the dissolution medium.
-
Action: Optimize the concentration and blending time of magnesium stearate. Alternatively, use a hydrophilic lubricant.
-
-
Inadequate Disintegration: If the capsule fill does not disperse properly, the drug will not be readily available for dissolution.
-
Action: Incorporate a superdisintegrant (e.g., croscarmellose sodium, sodium starch glycolate) into the formulation to ensure rapid disintegration of the powder mass.
-
-
Capsule Shell Cross-linking: Gelatin capsules can cross-link under high humidity and temperature, which can delay or prevent their opening.
-
Action: Store the capsules in a controlled environment. If cross-linking is a persistent issue, consider using HPMC capsule shells, which are not prone to cross-linking.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include hydrolysis, oxidation, and photolysis.
-
Hydrolysis: this compound can undergo hydrolysis at both acidic and basic pH. The ester and phosphate groups are susceptible to cleavage.
-
Oxidation: The sulfur atom in the thioester group and the thiazole ring are potential sites for oxidation, which can be initiated by atmospheric oxygen or oxidizing agents[6][7].
-
Photolysis: Exposure to light, particularly UV radiation, can lead to the degradation of this compound[1].
Q2: Which excipients are known to be incompatible with this compound?
A2: Based on the chemical structure of this compound (which is a thiamine derivative with a primary amine group), the following excipients should be used with caution:
-
Reducing Sugars (e.g., Lactose, Dextrose): These can participate in the Maillard reaction with the amino group of this compound, leading to brownish discoloration and loss of potency[3].
-
Excipients with High Moisture Content or Hygroscopicity: These can accelerate hydrolytic degradation.
-
Strongly Acidic or Basic Excipients: These can alter the micro-pH of the formulation and catalyze hydrolysis.
Q3: How can the stability of this compound in an aqueous solution for oral use be improved?
A3: Stabilizing this compound in an aqueous solution is challenging due to its susceptibility to hydrolysis. The following strategies can be employed:
-
pH Control: Maintain the pH of the solution in a slightly acidic range (pH 3.5-4.0), as this has been shown to be more stable for thiamine derivatives[8][9].
-
Use of Stabilizers: Polymers like Povidone (PVP) have been reported to enhance the stability of this compound in aqueous solutions[4].
-
Antioxidants: The addition of antioxidants such as ascorbic acid or sodium metabisulfite can help protect against oxidative degradation.
-
Chelating Agents: Including a chelating agent like EDTA can help to complex trace metal ions that might catalyze oxidative reactions.
-
Refrigeration: Storing the aqueous preparation under refrigerated conditions will slow down the rate of degradation.
Quantitative Data on this compound Stability
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of thiamine derivatives and forced degradation principles. These are illustrative and actual degradation will depend on the specific formulation and conditions.
Table 1: Stability of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | 10 - 20 | Thiamine, S-benzoylthiamine |
| Water | 60 | 24 | < 10 | - |
| 0.1 M NaOH | 25 | 8 | 15 - 25 | Thiamine, Benzoic Acid, Thiazole ring cleavage products |
Table 2: Stability of this compound under Oxidative and Photolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ | 25 | 8 | 10 - 20 | Oxidized sulfur-containing compounds |
| Photostability (ICH Q1B) | 25 | - | 5 - 15 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound API
-
0.1 M Hydrochloric Acid
-
0.1 M Sodium Hydroxide
-
3% Hydrogen Peroxide
-
HPLC grade water, methanol, and acetonitrile
-
Phosphate buffer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with 0.1 M NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 8 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with 0.1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 8 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place the solid this compound API in a hot air oven at 80°C for 48 hours.
-
Withdraw samples at different time points and prepare solutions for analysis.
-
-
Photolytic Degradation:
-
Expose the solid this compound API and a solution of this compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark.
-
-
Analysis:
-
Analyze all the stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage degradation and identify any degradation products.
-
Logical Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio (e.g., 60:40 v/v). A gradient elution may be necessary to separate all degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 244 nm[10]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate this compound from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a specified range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Signaling Pathways
This compound primarily exerts its therapeutic effects by influencing metabolic pathways. After absorption, it is converted to thiamine, which is then phosphorylated to thiamine pyrophosphate (TPP). TPP is a crucial coenzyme for several enzymes, most notably transketolase in the pentose phosphate pathway.
Diagram of this compound's Mechanism of Action
Caption: this compound's mechanism in mitigating hyperglycemic damage.
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compaction of lactose drug mixtures: quantification of the extent of incompatibility by FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility enhancement of this compound, a lipid derivative of thiamine by solid dispersion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103724374A - this compound compound, preparation method and pharmaceutical composition containing this compound compound - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. CN112611819A - Method for measuring related substances in this compound raw material and preparation thereof - Google Patents [patents.google.com]
Strategies to minimize off-target effects of Benfotiamine in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize and understand the off-target effects of benfotiamine in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing cellular effects that seem independent of transketolase activation. How can we confirm if these are off-target effects of this compound?
A1: this compound, a lipophilic precursor of thiamine (Vitamin B1), is primarily used to increase intracellular thiamine pyrophosphate (TPP) and boost transketolase activity.[1][2] However, it exhibits several effects that may be independent of this primary mechanism.
Troubleshooting Steps:
-
Include a Thiamine Control: Compare the effects of this compound with an equimolar concentration of thiamine. Since this compound has higher bioavailability, you might also need to test a higher concentration of thiamine to achieve similar intracellular thiamine levels.[1][3][4] If an effect is observed with this compound but not with thiamine, it suggests a mechanism independent of intracellular thiamine elevation or a result of a unique this compound metabolite.[5]
-
Measure Transketolase Activity: Directly assess transketolase activity in your cell lysates. An erythrocyte transketolase activity coefficient (ETKAC) assay protocol can be adapted for this purpose.[6] If you observe cellular effects without a corresponding significant increase in transketolase activity, it points towards an off-target mechanism.
-
Assess Direct Antioxidant Effects: this compound has been shown to have direct antioxidant properties.[7][8] You can assess this by conducting cell-free antioxidant assays (e.g., FRAP assay) or by measuring markers of oxidative stress (e.g., ROS production, lipid peroxidation) in your cells at early time points before significant metabolic changes are expected.[1][7]
-
Investigate Alternative Signaling Pathways: this compound can modulate pathways such as NF-κB, MAPKs (p38, JNK), and Akt.[2][9][10] Use specific inhibitors for these pathways in conjunction with this compound treatment to see if the observed effect is attenuated.
Q2: Our cell viability assays (e.g., MTT) show unexpected cytotoxicity at higher concentrations of this compound. What is the acceptable concentration range, and how can we mitigate this?
A2: While generally considered safe, high concentrations of this compound can induce cytotoxicity in some cell lines. For instance, it has been shown to impair the viability of certain leukemia cell lines at concentrations around 50 μM.[10]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 and cytotoxic concentrations of this compound for your specific cell line. A typical starting range for in vitro studies is 50-250 µM.[11]
-
Use a More Specific Viability Assay: MTT assays measure metabolic activity, which can be influenced by this compound's effects on glucose metabolism.[10] Consider using alternative assays that measure membrane integrity (e.g., trypan blue exclusion, LDH release) or apoptosis (e.g., Annexin V/PI staining, caspase-3 activation) to confirm cytotoxicity.[9][12]
-
Optimize Incubation Time: Shortening the incubation period may allow you to observe the desired on-target effects before cytotoxicity becomes a confounding factor.
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.
Q3: We are studying neuroinflammation and see anti-inflammatory effects with this compound. Is this a known off-target effect, and how can we dissect this mechanism?
A3: Yes, this compound has well-documented anti-inflammatory properties, which can be considered a pleiotropic or "off-target" effect if your primary interest is solely in its role as a thiamine precursor.[1][5] It has been shown to suppress inflammatory responses in macrophages and microglial cells.[1][13]
Troubleshooting Steps:
-
Measure Inflammatory Markers: Quantify the expression and release of key inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandins (PGE2).[1][9]
-
Analyze the NF-κB Pathway: this compound can inhibit the activation of NF-κB.[9][10][12] Assess the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65 via Western blot or immunofluorescence.
-
Investigate the Arachidonic Acid (AA) Pathway: this compound can regulate the COX and LOX pathways in AA metabolism.[13] Measure the levels of downstream metabolites like prostaglandins and leukotrienes.
-
Use a Thiamine Disulfide Derivative as a Comparator: Compounds like sulbutiamine also increase intracellular thiamine but may have different pharmacological profiles.[14] Comparing their effects can help to distinguish between general thiamine-related effects and those specific to this compound's structure or metabolites.
Quantitative Data Summary
Table 1: Bioavailability and Cellular Uptake
| Parameter | This compound | Thiamine | Reference(s) |
| Bioavailability | ~5 times higher than thiamine | Lower, water-soluble | [1],[3],[4] |
| Absorption Mechanism | Dephosphorylated to lipid-soluble S-benzoylthiamine, passive diffusion | Active transport | [1],[15],[14] |
| Peak Plasma Thiamine Levels | Significantly higher after oral dose | Lower after oral dose | [3] |
| Intracellular Thiamine Increase (in vitro) | Rapid and significant | Slower increase | [14],[16] |
Table 2: Reported In Vitro Effective Concentrations
| Cell Line/Model | Effect | Concentration | Reference(s) |
| Murine Macrophages (RAW 264.7) | Prevention of LPS-induced apoptosis | Not specified, used with 1 µg/ml LPS | [12],[9] |
| Human Endothelial Progenitor Cells | Increased proliferation under high glucose | 100-150 µmol/l | [17] |
| Kidney Cell Lines | Prevention of oxidative stress | 300 µM | [14],[7] |
| Myeloid Leukemia Cell Lines | Impaired viability | 50 µM | [10] |
| BV-2 Microglia | Upregulation of antioxidative system | 50, 100, 250 µM | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using Annexin V/PI Staining
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cell line of interest
-
This compound
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 50, 100, 250, 500 µM) for the desired experimental duration (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 2: Measurement of NF-κB Nuclear Translocation by Immunofluorescence
Objective: To determine if this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound
-
Inducing agent (e.g., LPS, TNF-α)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with an NF-κB-inducing agent (e.g., 1 µg/mL LPS for 30-60 minutes).
-
Fixation: Wash cells twice with ice-cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. In untreated or this compound-treated cells, p65 staining should be predominantly cytoplasmic. In cells treated with the inducer alone, p65 staining will be concentrated in the nucleus (co-localizing with DAPI). This compound's inhibitory effect will be evident by the retention of p65 in the cytoplasm despite the presence of the inducer.
Visualizations
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of this compound and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nhc.com [nhc.com]
- 4. clinikally.com [clinikally.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective role of this compound, a fat-soluble vitamin B1 analogue, in lipopolysaccharide-induced cytotoxic signals in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protective role of this compound, a fat soluble vitamin B1 analogue, in the lipopolysaccharide–induced cytotoxic signals in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of this compound are Mediated Through the Regulation of Arachidonic Acid Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Animal Models for Benfotiamine Research
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers using animal models to investigate the clinical efficacy of benfotiamine, particularly in the context of diabetic complications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in animal models of diabetes?
A1: this compound, a lipid-soluble derivative of thiamine (Vitamin B1), primarily acts by increasing intracellular levels of thiamine diphosphate (TDP).[1][2] This boosts the activity of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[1][3] By enhancing transketolase activity, this compound helps to redirect excess glucose metabolites (glyceraldehyde-3-phosphate and fructose-6-phosphate) away from pathways that cause hyperglycemic damage.[4][5] This action inhibits three major damaging pathways: the hexosamine pathway, the advanced glycation end-product (AGE) formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[4][5][6][7] It also possesses direct antioxidant properties and can reduce oxidative stress.[1][6]
Q2: Why do results from animal models sometimes fail to translate to human clinical trials?
A2: The translation of findings from animal models to humans is a complex issue with several contributing factors. While preclinical studies in diabetic rodents often show significant benefits in preventing neuropathy, retinopathy, and nephropathy, human clinical trial results have been mixed.[2][6] Potential reasons for this discrepancy include differences in metabolism and bioavailability between species, the complexity of human diabetes which often involves multiple comorbidities not fully replicated in animal models, and variations in treatment duration and dosage. Animal models typically focus on prevention, whereas clinical trials often test for reversal of established complications.
Q3: What are the most common animal models used for this compound research, and what are their key characteristics?
A3: The most prevalent model is the streptozotocin (STZ)-induced diabetic rodent (rat or mouse).[8][9] STZ is a toxin that destroys pancreatic β-cells, inducing a state of hypoinsulinemia and hyperglycemia that mimics Type 1 diabetes.[8][10] Another common model is the genetically modified db/db mouse, which has a mutation in the leptin receptor and serves as a model for insulin-resistant Type 2 diabetes.[11] Both models develop characteristic complications like neuropathy, nephropathy, and retinopathy over time.[8]
Q4: What is a typical effective dose of this compound in rodent models?
A4: Dosing can vary, but a commonly cited effective dose in rodent models of diabetic complications is in the range of 70-100 mg/kg of body weight per day, administered orally or via intraperitoneal (i.p.) injection.[8][9][11] For example, a study on diabetic heart failure used 70 mg/kg/day,[11] while research on cerebral oxidative stress used 100 mg/kg/day.[9] The optimal dose should be determined based on the specific complication being studied and the animal model used.
Troubleshooting Experimental Issues
Issue 1: High variability in nerve conduction velocity (NCV) measurements.
-
Possible Cause: Inconsistent body temperature of the animal during the procedure. Peripheral nerve conduction is highly sensitive to temperature.
-
Troubleshooting Tip: Maintain the animal's core body temperature at a constant 37°C using a heating pad and monitor peripheral (limb) temperature, keeping it stable at 32-34°C with a warming lamp throughout the NCV measurement.[12][13][14][15]
-
Possible Cause: Improper electrode placement or inconsistent stimulation intensity.
-
Troubleshooting Tip: Ensure subdermal needle electrodes are placed consistently at the same anatomical landmarks (e.g., sciatic notch and knee/ankle for sciatic nerve).[12][15] Use a supramaximal stimulation intensity (the lowest intensity that produces a maximal response) to ensure all nerve fibers are activated.[13]
Issue 2: Failure to induce a stable diabetic phenotype with STZ.
-
Possible Cause: STZ solution instability. STZ is unstable in solutions with a neutral pH.
-
Troubleshooting Tip: Always dissolve STZ immediately before injection in a cold citrate buffer with a pH of 4.5.[16] Administer the injection within 5 minutes of preparation.[16]
-
Possible Cause: Animal strain variability. Different strains of mice and rats have varying sensitivity to STZ.
-
Troubleshooting Tip: Use an established, recommended strain and STZ dosage for that specific strain (e.g., a single high dose of 150-200 mg/kg i.p. for many mouse strains, or multiple low doses).[9][10][17][18] Confirm hyperglycemia (blood glucose > 250 mg/dL or >13.9 mmol/L) 24-72 hours post-injection.[9][17][18]
Issue 3: this compound treatment does not reduce Advanced Glycation End-product (AGE) levels as expected.
-
Possible Cause: The specific AGE being measured. There are many types of AGEs, and this compound's effect may be more pronounced on certain species (e.g., intracellular methylglyoxal-derived AGEs) than on others.[19]
-
Troubleshooting Tip: Use a validated ELISA or mass spectrometry method to measure specific, relevant AGEs like methylglyoxal-derived hydroimidazolone (MG-H1) or carboxymethyl-lysine (CML) in the target tissue, rather than relying on general plasma AGE assays, which can be less sensitive.[19]
-
Possible Cause: Insufficient treatment duration to see a significant change in accumulated AGEs.
-
Troubleshooting Tip: Ensure the treatment duration is adequate. Preventing new AGE formation may take several weeks to months to result in a measurable decrease in the total tissue burden of these long-lived molecules. Studies showing significant effects often involve treatment durations of 4 months or longer.[8]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data from preclinical studies, illustrating the effects of this compound on key parameters.
Table 1: Effect of this compound on Biochemical and Functional Parameters in STZ-Diabetic Rodents
| Parameter | Animal Model | Duration | This compound Dose | Control Group | Diabetic Group | Diabetic + this compound | Reference |
| Albumin/Creatinine Ratio (ACR) | Rat | 4 months | 100 mg/kg/day | Normal | Increased | Prevented Increase | [8] |
| Cardiac Oxidative Stress (ROS) | Mouse | 8-16 weeks | 70 mg/kg/day | Baseline | Increased | Prevented Increase | [11] |
| Retinal Acellular Capillaries | Rat | 9 months | Not specified | Low Count | 3x Increase | Indistinguishable from Control | [19] |
| Cerebral Oxidative Stress (GSH/GSSG ratio) | Mouse | 14 days | 100 mg/kg/day | High Ratio | Reduced Ratio | Alleviated Reduction | [9] |
| Intracellular Methylglyoxal | Human (in vitro) | Not applicable | Not specified | Low | High | Reduced by ~70% | [19] |
Table 2: Effect of this compound on Nerve Function in Diabetic Models
| Parameter | Animal Model | Duration | This compound Dose | Outcome | Reference |
| Motor Nerve Conduction Velocity (MNCV) | Rat | Not specified | Not specified | Improved | [6] |
| Neuropathy Symptom Score | Human | 6 weeks | 600 mg/day | Improved | [6] |
| Myocardial Blood Flow | Mouse | 8-16 weeks | 70 mg/kg/day | Improved | [11] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and processes involved in this compound research.
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Mice
This protocol is adapted from established methods for inducing diabetes in mouse models.[9][10][16][17]
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M Sodium Citrate Buffer, pH 4.5 (chilled on ice)
-
Male C57BL/6J mice (8-10 weeks old)
-
Insulin syringes (28G or smaller)
-
Blood glucose meter and test strips
Procedure:
-
Preparation: Fast mice for 4-6 hours before STZ injection. This depletes glycogen stores and enhances the diabetogenic effect.
-
STZ Solution: Prepare the STZ solution immediately before use. Weigh STZ and dissolve it in ice-cold citrate buffer to a final concentration appropriate for the desired dosage (e.g., for a 150 mg/kg dose in a 25g mouse, you need 3.75 mg). A typical single high-dose is 150-200 mg/kg.[9][17][18] Protect the solution from light.
-
Injection: Administer the STZ solution via intraperitoneal (i.p.) injection. Administer an equivalent volume of citrate buffer to control animals.
-
Post-Injection Care: Return mice to their cages with free access to food and water. Some protocols recommend providing 10% sucrose water for the first 24 hours to prevent acute hypoglycemia, though this is not always necessary.[16]
-
Confirmation of Diabetes: At 48-72 hours post-injection, measure tail vein blood glucose. Mice with non-fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mmol/L) are considered diabetic and can be enrolled in the study.[9][17][18]
Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV) in Mice
This protocol outlines the in vivo electrophysiological assessment of motor nerve function.[12][13][14][15]
Materials:
-
Electrophysiology recording system (e.g., Nicolet VikingQuest)
-
Subdermal needle electrodes (platinum)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Heating pad and warming lamp
-
Dermal temperature probe
Procedure:
-
Anesthesia and Temperature Control: Anesthetize the mouse (e.g., with 30/2.5 mg/kg ketamine/xylazine i.p.).[12][15] Place the animal on a heating pad to maintain a core body temperature of 37°C. Use a warming lamp to maintain the temperature of the tested hindlimb at 32-34°C.[12][13]
-
Electrode Placement (Sciatic-Tibial Motor NCV):
-
Recording Electrodes: Place the active recording electrode in the plantar muscles of the paw and the reference electrode on the foot dorsum.
-
Ground Electrode: Place a ground electrode in the proximal thigh.[20]
-
Stimulating Electrodes: Place stimulating electrodes at two points along the sciatic nerve path:
-
Proximal: At the sciatic notch.
-
Distal: At the knee or ankle.
-
-
-
Stimulation and Recording:
-
Deliver a supramaximal square-wave pulse (0.02 ms duration) at the proximal site and record the compound muscle action potential (CMAP).[13]
-
Measure the latency from the stimulus artifact to the onset of the CMAP response (in ms).
-
Move the stimulating electrode to the distal site and repeat the stimulation, recording the distal latency.
-
-
Calculation:
-
Measure the distance (in mm) between the proximal and distal stimulation sites along the nerve path.
-
Calculate NCV (m/s) using the formula: NCV = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
References
- 1. nbinno.com [nbinno.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound blocks three major pathways of hyperglycemic damage and prevents experimental diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Lipid-Soluble Analog of Vitamin B1, Improves the Mitochondrial Biogenesis and Function in Blunt Snout Bream (Megalobrama amblycephala) Fed High-Carbohydrate Diets by Promoting the AMPK/PGC-1β/NRF-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preventive effects of this compound in chronic diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound alleviates diabetes-induced cerebral oxidative damage independent of advanced glycation end-product, tissue factor and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Vitamin B1 Analog this compound Prevents Diabetes-Induced Diastolic Dysfunction and Heart Failure Through Akt/Pim-1–Mediated Survival Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 13. Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diacomp.org [diacomp.org]
- 16. Modified streptozotocin‐induced diabetic model in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chitosan Protects Peripheral Nerves Against Damage Induced by Diabetes Mellitus | MDPI [mdpi.com]
- 19. benfocomplete.com [benfocomplete.com]
- 20. NONINVASIVE MODEL OF SCIATIC NERVE CONDUCTION IN HEALTHY AND SEPTIC MICE: RELIABILITY AND NORMATIVE DATA - PMC [pmc.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in analytical methods for Benfotiamine detection
Welcome to the technical support center for the analytical detection of Benfotiamine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve the signal-to-noise ratio in their analytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound using techniques like HPLC and LC-MS/MS.
Question: My chromatogram shows a high or noisy baseline. What are the common causes and how can I fix it?
Answer: A noisy baseline is a common issue in HPLC analysis that can significantly reduce the signal-to-noise ratio (S/N), making it difficult to detect and quantify small peaks.[1][2] The problem can originate from several components of the HPLC system.[1][3]
Common Causes and Solutions:
-
Mobile Phase Issues: This is a primary contributor to baseline noise.[1][2]
-
Contamination: Impurities in solvents or reagents can create spurious signals.[1][3] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3][4]
-
Dissolved Gases: Microbubbles from inadequately degassed solvents can cause noise, especially in UV detectors.[1][2] Ensure your mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication.[1][2][3]
-
Improper Mixing: Inadequate mixing of mobile phase components, especially in gradient elution, can lead to periodic fluctuations.[2] Ensure your system's mixer is functioning correctly.
-
-
HPLC Pump and System Factors:
-
Pump Pulsations: Worn seals, faulty check valves, or trapped air bubbles in the pump head can introduce rhythmic baseline noise.[1][4][5] Regular pump maintenance, including seal and check valve replacement, is crucial.[1][6] Purging the pump can help remove trapped air.[7]
-
System Leaks: Leaks in fittings or seals can cause pressure instability and a noisy baseline.[5][6] A buildup of salt at a connection is a common sign of a leak.[6]
-
-
Column Problems:
-
Contamination: Strongly retained compounds from previous injections can bleed off the column, causing baseline disturbances.[1][8] Use guard columns and flush the column with a strong solvent when needed.[1]
-
Degradation: Loss of stationary phase or void formation in the column can generate irregular signals.[1] If you suspect the column is the source of the noise, you can replace it with a union to see if the baseline improves.[8]
-
-
Detector Instability:
-
Lamp Issues: An aging or weak UV detector lamp can lead to increased noise.[2][4] Check the lamp's intensity via system diagnostics and replace it if it has exceeded its lifetime.[2]
-
Flow Cell Contamination: A dirty flow cell can cause baseline anomalies.[4][9] Flush the flow cell with a strong solvent like methanol or isopropanol to clean it.[4][9] Air bubbles trapped in the flow cell are also a common cause of noise.[4]
-
Temperature Fluctuations: Changes in ambient temperature can affect the solvent's refractive index, leading to baseline drift, especially for refractive index detectors but also for UV detectors.[1][4] Maintaining a stable temperature for the column and detector is important.[1][7]
-
Question: The signal for my this compound peak is too low. How can I increase its intensity?
Answer: Low signal intensity directly impacts the signal-to-noise ratio and can prevent the detection of low-concentration analytes.[1] Improving signal intensity can be achieved by optimizing sample preparation, chromatographic conditions, and detector settings.
Strategies to Boost Signal Intensity:
-
Optimize Sample Preparation:
-
Concentration: For samples with very low analyte concentrations, consider pre-concentration steps. This can involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which help remove interfering matrix components and concentrate the analyte.[10][11]
-
Solvent Matching: Whenever possible, dissolve and inject your sample in the mobile phase.[6][9] A mismatch between the sample solvent and the mobile phase can lead to poor peak shape and reduced height.[9]
-
-
Adjust Chromatographic Conditions:
-
Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of ionizable compounds like this compound. Experiment with adjusting the pH to achieve optimal peak symmetry and height. Methods for this compound often use acidic mobile phases, for example, by adding ortho-phosphoric acid to adjust the pH.[12][13]
-
Flow Rate: Reducing the flow rate can sometimes lead to sharper, taller peaks, especially if the current flow rate is above the optimal Van Deemter value for the column.[14]
-
-
Optimize Detector Settings (HPLC-UV):
-
Optimize Mass Spectrometer Settings (LC-MS/MS):
-
Ionization Source: Fine-tune source parameters such as spray voltage, gas flows, and temperature to maximize the ionization efficiency of this compound.[11][16][17]
-
Polarity Mode: Select the appropriate polarity (positive or negative ion mode) that yields the strongest signal for this compound. Basic analytes typically ionize most efficiently in positive ion mode.[10]
-
Question: I am analyzing this compound in a biological matrix (e.g., plasma, whole blood) and suspect matrix effects are suppressing my signal. How can I identify and mitigate this?
Answer: Matrix effects occur when co-eluting components from the sample matrix (like phospholipids in plasma) interfere with the ionization of the target analyte in the mass spectrometer source, leading to signal suppression or enhancement.[10][18][19][20] This can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[18][21]
Identifying and Mitigating Matrix Effects:
-
Identification:
-
Post-Column Infusion: This is a common technique to qualitatively identify regions in the chromatogram where matrix effects occur. A solution of the analyte is continuously infused into the mobile phase flow after the column and before the MS detector. A blank, extracted matrix sample is then injected. Dips or rises in the constant analyte signal indicate regions of ion suppression or enhancement.
-
Quantitative Assessment: The matrix factor (MF) should be calculated using matrix from at least 6 different sources.[22] It is determined by comparing the peak response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent.[22]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove the interfering components before they reach the detector.
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering components, especially phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a better clean-up than PPT by partitioning the analyte into an immiscible organic solvent.[10][11]
-
Solid-Phase Extraction (SPE): A highly effective and selective method for removing matrix interferences and concentrating the analyte.[10][11]
-
-
Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the co-eluting matrix components is a key strategy. This may involve changing the column chemistry, mobile phase composition, or gradient profile.[18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect.[20] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be compensated for.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between baseline noise and baseline drift? A1: Baseline noise refers to rapid, short-term, and random fluctuations in the baseline.[1] Baseline drift is a gradual, long-term, and directional shift of the baseline, often caused by changes in temperature or mobile phase composition over the course of a run.[1][5]
Q2: What is an acceptable signal-to-noise ratio (S/N) for quantification? A2: The limit of detection (LOD) is often defined as the concentration that produces a signal-to-noise ratio of 3:1.[13][23] For the limit of quantification (LOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy, a signal-to-noise ratio of 10:1 is generally required.[13]
Q3: How often should I replace my HPLC solvents? A3: It is good practice to use freshly prepared mobile phases.[4] For buffered aqueous solutions, which can support microbial growth, it is recommended to replace them daily.[6] Organic solvents can typically be used for longer but should be kept covered to prevent evaporation and contamination.[6]
Q4: Can the sample injection volume affect my signal-to-noise ratio? A4: Yes. Injecting a larger volume can increase the analyte signal, but it can also lead to broader peaks if the injection volume is too large or if the sample solvent is stronger than the mobile phase.[6][7] Conversely, reducing the injection volume can sometimes improve peak shape.[7] It is a parameter that should be optimized for your specific assay.
Quantitative Data Summary
The following table summarizes quantitative performance data from various validated RP-HPLC methods for this compound detection.
| Analyte(s) | Matrix | Column | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Retention Time (min) | Reference |
| This compound | Bulk Drug & Dosage Form | Phenomenex Luna C18 (250x4.6mm, 5µ) | 249 | 5 - 35 | - | - | 3.84 | [15] |
| This compound & Metformin | Bulk Drug & Dosage Form | Phenomenex Gemini C18 (250x4.6mm, 5µ) | 230 | 10 - 50 | - | - | 2.12 - 2.14 | [13] |
| This compound & Metformin | Pharmaceutical Formulation | C18 (250x4.6mm, 5µ) | 254 | - | 0.65 | 1.6 | - | [12] |
| This compound | Bulk Drug & Dosage Form | Grace Smart RP 18 (250x4.6mm, 5µ) | 245 | 2 - 64 | - | - | 2.74 | |
| Thiamine (this compound is a derivative) | Pharmaceutical Formulation | - | 434 (Spectrophotometric) | 5 - 35 | 0.67 | 2.02 | N/A | [24] |
Detailed Experimental Protocols
This section provides a representative protocol for the analysis of this compound in a pharmaceutical formulation using RP-HPLC with UV detection, synthesized from published methods.[15]
Objective: To quantify this compound in a tablet dosage form.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ortho-phosphoric acid (OPA) or Ammonium acetate
-
HPLC-grade water
-
This compound tablets
2. Chromatographic Conditions (Example)
-
Instrument: HPLC system with UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15]
-
Mobile Phase: Acetonitrile:Methanol:Water (e.g., 40:20:40 v/v/v), with pH adjusted using an acid like OPA.[15] Note: The exact ratio should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min[15]
-
Detection Wavelength: 249 nm[15]
-
Injection Volume: 20 µL[15]
-
Column Temperature: Ambient
3. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the mixture of solvents in the desired ratio. Filter through a 0.45 µm membrane filter and degas for at least 15 minutes in a sonicator before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with the mobile phase.[15]
-
Working Standard Solutions (5-35 µg/mL): Prepare a series of dilutions from the stock solution into 10 mL volumetric flasks, using the mobile phase as the diluent, to construct a calibration curve.[15]
4. Sample Preparation
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 15 mg of this compound and transfer it to a 100 mL volumetric flask.[15]
-
Add approximately 70 mL of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration curve range (e.g., 15 µg/mL).[15]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution in triplicate to establish the calibration curve (Peak Area vs. Concentration).
-
Inject 20 µL of the prepared sample solution in triplicate.
-
Record the peak areas from the chromatograms.
-
Calculate the concentration of this compound in the sample by interpolating its average peak area from the linear regression equation of the calibration curve.
Visualizations
The following diagrams illustrate key workflows and concepts for troubleshooting and performing this compound analysis.
Caption: Troubleshooting workflow for high baseline noise in HPLC.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Conceptual diagram of matrix effects (ion suppression).
References
- 1. uhplcs.com [uhplcs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. agilent.com [agilent.com]
- 5. welch-us.com [welch-us.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. organomation.com [organomation.com]
- 12. scribd.com [scribd.com]
- 13. saspublishers.com [saspublishers.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. eijppr.com [eijppr.com]
- 19. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. e-b-f.eu [e-b-f.eu]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. medcraveonline.com [medcraveonline.com]
Navigating the Maze: A Technical Support Center for Conflicting Benfotiamine and Diabetic Nephropathy Clinical Study Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a centralized resource to address the conflicting findings in clinical studies investigating the efficacy of benfotiamine for diabetic nephropathy. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental data, we aim to empower researchers to critically evaluate the existing literature, design more robust future studies, and ultimately clarify the therapeutic potential of this compound.
Troubleshooting Guides: A-Q&A Approach
This section directly tackles common issues and questions that arise when interpreting the conflicting data from this compound studies.
Q1: We are unable to replicate the positive findings of the Babaei-Jadidi et al. (2003) animal study in our human clinical trial. What are the potential reasons for this discrepancy?
A1: The transition from promising preclinical animal data to successful human clinical trials is a well-documented challenge in drug development. In the case of this compound for diabetic nephropathy, several factors could contribute to the conflicting results between the positive findings in streptozotocin-induced diabetic rats and the neutral outcomes in human trials.
-
Species-Specific Differences: The pathophysiology of diabetic nephropathy can differ significantly between rodent models and humans. The streptozotocin (STZ)-induced diabetic rat model primarily reflects Type 1 diabetes, whereas the human clinical trials largely enrolled patients with Type 2 diabetes.[1][2] These two types of diabetes have distinct underlying mechanisms that may respond differently to this compound's mode of action.
-
Disease Stage and Duration: The animal study initiated this compound treatment early in the disease process, aiming to prevent the onset of nephropathy.[3] In contrast, the human clinical trials recruited patients with established, albeit early-stage, nephropathy (microalbuminuria).[4][5] It is plausible that this compound is more effective as a preventative agent rather than a treatment for existing kidney damage.
-
Dosage and Treatment Duration: While the animal study used doses of 7 and 70 mg/kg, the human trials used fixed doses (e.g., 900 mg/day).[3][4] Translating effective dosages from animal models to humans is complex and may not have been optimal in the clinical trials. Furthermore, the 24-week duration of the animal study might represent a more significant portion of the disease progression timeline in rats compared to the 12-week duration of the key human trial in the context of a chronic human disease.[3][5]
-
Concomitant Medications: Patients in the human clinical trials were often receiving standard of care for diabetic nephropathy, such as ACE inhibitors or ARBs.[4][5] These medications could have masked or interfered with the potential effects of this compound. The animal studies typically do not involve such complex polypharmacy.
Q2: Our measurements of Advanced Glycation End Products (AGEs) in human subjects treated with this compound do not show a significant reduction, contrary to the proposed mechanism of action. How can we interpret this?
A2: The lack of a significant reduction in systemic (plasma and urinary) AGEs in human trials is a key point of conflict.[6] Here are several factors to consider:
-
Compartmentalization of Action: this compound's primary effect might be intracellular, reducing the formation of AGEs within specific tissues like the renal glomeruli, as suggested by the animal studies.[3] Systemic measurements of AGEs in blood and urine may not accurately reflect these localized intracellular changes.
-
Biomarker Sensitivity: The specific AGEs measured (e.g., CML, CEL, MG-H1) may not be the most relevant ones to this compound's mechanism or the progression of diabetic nephropathy.[6] The AGE landscape is complex, and the key pathogenic AGEs in this context might not have been the primary focus of the assays used.
-
Timing of Measurement: The 12-week duration of the human study might have been insufficient to observe significant changes in the turnover and clearance of established AGEs, which can be long-lived.
Q3: We are designing a new clinical trial for this compound in diabetic nephropathy. How can we increase the likelihood of obtaining conclusive results?
A3: Based on the challenges identified in previous studies, consider the following recommendations for your trial design:
-
Patient Population: Carefully select your patient population. Consider focusing on patients in the very early stages of nephropathy (e.g., high-normal albuminuria) or even as a primary prevention strategy in high-risk diabetic patients. Stratifying patients by type 1 versus type 2 diabetes may also be beneficial.
-
Primary Endpoint: While urinary albumin excretion (UAE) is a standard endpoint, consider incorporating more sensitive and mechanism-related biomarkers. This could include markers of glomerular and tubular damage, oxidative stress, and inflammation.
-
Biomarker Strategy: Develop a comprehensive biomarker strategy that includes both systemic and potentially tissue-specific (if ethically and practically feasible) measurements of AGEs and transketolase activity.
-
Dosage and Duration: Conduct thorough dose-finding studies to determine the optimal dose of this compound in humans. A longer treatment duration may be necessary to observe significant clinical effects on a chronic disease like diabetic nephropathy.
-
Statistical Power: Ensure your study is adequately powered to detect clinically meaningful differences, considering the potential for smaller effect sizes in a heterogeneous human population.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound in diabetic nephropathy?
This compound is a lipid-soluble derivative of thiamine (vitamin B1) that is converted in the body to thiamine pyrophosphate (TPP), a cofactor for the enzyme transketolase.[7] In hyperglycemia, excess glucose leads to the overproduction of reactive glucose metabolites. By activating transketolase, this compound is thought to shunt these harmful metabolites into the pentose phosphate pathway, thereby reducing the formation of advanced glycation end products (AGEs) and the activation of protein kinase C (PKC), both of which are key drivers of diabetic complications, including nephropathy.[3][8][9][10][11][12]
What are the key conflicting clinical studies?
The primary conflict arises from:
-
Positive Animal Study: Babaei-Jadidi et al. (2003) demonstrated that this compound (7 and 70 mg/kg) significantly inhibited the development of microalbuminuria in streptozotocin-induced diabetic rats over 24 weeks.[3]
-
Negative Human Clinical Trial: Alkhalaf et al. (2010) conducted a randomized, double-blind, placebo-controlled trial in 82 patients with type 2 diabetes and microalbuminuria. They found that 900 mg/day of this compound for 12 weeks did not significantly reduce urinary albumin excretion or markers of tubular damage.[4][5] A subsequent analysis from the same study group also found no significant effect on plasma or urinary AGEs.[6]
Why is there a discrepancy between animal and human studies?
As detailed in the Troubleshooting Guide, potential reasons include fundamental differences in the disease models (Type 1 vs. Type 2 diabetes), the stage of disease at which treatment was initiated (prevention vs. treatment), differences in drug metabolism and dosimetry between species, and the influence of concomitant medications in the human subjects.
Data Presentation: A Comparative Summary
The following tables summarize the quantitative data from the key conflicting studies to facilitate a direct comparison.
Table 1: Effect of this compound on Urinary Albumin Excretion (UAE)
| Study | Species | Diabetes Model/Patient Population | Treatment Group | N | Baseline UAE (mean ± SD or median [IQR]) | Follow-up UAE (mean ± SD or median [IQR]) | Change in UAE | p-value |
| Babaei-Jadidi et al. (2003) | Rat | STZ-induced Diabetic | Diabetic Control | 9 | ~2.2 mg/24h | ~33 mg/24h at 24 weeks | Increase | < 0.01 |
| Diabetic + this compound (7 mg/kg) | 9 | ~2.2 mg/24h | ~7 mg/24h at 24 weeks | Inhibited Increase | < 0.01 vs. Diabetic Control | |||
| Diabetic + this compound (70 mg/kg) | 9 | ~2.2 mg/24h | ~6 mg/24h at 24 weeks | Inhibited Increase | < 0.01 vs. Diabetic Control | |||
| Alkhalaf et al. (2010) | Human | Type 2 Diabetes with Microalbuminuria | Placebo | 43 | 96 [54-170] mg/24h | 95 [39-172] mg/24h at 12 weeks | -1 mg/24h | NS |
| This compound (900 mg/day) | 39 | 97 [48-185] mg/24h | 79 [45-151] mg/24h at 12 weeks | -18 mg/24h | NS |
NS = Not Significant
Table 2: Effect of this compound on Advanced Glycation End Products (AGEs)
| Study | Species | Patient Population | Treatment Group | N | Biomarker | Baseline (mean ± SD or median [IQR]) | Follow-up (mean ± SD or median [IQR]) | p-value (vs. Placebo) |
| Alkhalaf et al. (2012) | Human | Type 2 Diabetes with Microalbuminuria | Placebo | 43 | Plasma CML (U/mL) | 1.01 ± 0.26 | 1.02 ± 0.27 at 12 weeks | NS |
| This compound (900 mg/day) | 39 | Plasma CML (U/mL) | 1.03 ± 0.29 | 1.04 ± 0.30 at 12 weeks | NS | |||
| Placebo | 43 | Urinary CML (U/g creatinine) | 11.8 [8.9-15.6] | 11.6 [8.8-15.3] at 12 weeks | NS | |||
| This compound (900 mg/day) | 39 | Urinary CML (U/g creatinine) | 12.1 [9.2-15.9] | 11.9 [9.1-15.6] at 12 weeks | NS |
CML = Nε-(carboxymethyl)lysine; NS = Not Significant
Experimental Protocols
This section provides detailed methodologies for the key experiments cited, offering a resource for researchers looking to replicate or adapt these protocols.
1. Streptozotocin (STZ)-Induced Diabetic Rat Model for Nephropathy (Adapted from Babaei-Jadidi et al., 2003)
-
Animal Model: Male Sprague-Dawley rats (250 g body weight).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The typical dose to induce diabetes is around 50-65 mg/kg body weight.[1][2]
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels consistently above a predetermined threshold (e.g., >15 mmol/L or 250 mg/dL) are considered diabetic.[2]
-
Treatment: this compound is administered orally, mixed with food or via gavage, at the desired doses (e.g., 7 and 70 mg/kg/day).
-
Monitoring:
-
Urinary Albumin Excretion (UAE): Rats are housed in metabolic cages for 24-hour urine collection at regular intervals. Urinary albumin concentration is determined using an ELISA kit specific for rat albumin.[13]
-
Glycemic Control: Blood glucose and HbA1c levels are monitored throughout the study.
-
Renal Function: Glomerular filtration rate (GFR) can be assessed by creatinine clearance.
-
-
Tissue Analysis: At the end of the study, kidneys are harvested for histological analysis (e.g., PAS staining for mesangial expansion) and biochemical assays (e.g., measurement of transketolase activity and AGEs in glomerular extracts).
2. Human Clinical Trial Protocol for this compound in Diabetic Nephropathy (Adapted from Alkhalaf et al., 2010)
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with Type 2 diabetes and persistent microalbuminuria (e.g., UAE between 30-300 mg/24h) despite stable treatment with ACE inhibitors or ARBs.
-
Intervention: Oral administration of this compound (e.g., 300 mg three times daily for a total of 900 mg/day) or a matching placebo for a specified duration (e.g., 12 weeks).[4][5]
-
Assessments:
-
Primary Endpoint: Change in 24-hour urinary albumin excretion from baseline to the end of the treatment period.
-
Secondary Endpoints:
-
Markers of tubular damage (e.g., Kidney Injury Molecule-1 [KIM-1]).
-
Markers of endothelial dysfunction and inflammation (e.g., sVCAM-1, hs-CRP).
-
Plasma and urinary levels of specific AGEs (e.g., CML, CEL, MG-H1) measured by LC-MS/MS.[6]
-
-
Safety Assessments: Monitoring of adverse events, vital signs, and standard clinical laboratory tests.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in the primary and secondary endpoints between the this compound and placebo groups.
Mandatory Visualizations
Signaling Pathway of this compound's Proposed Action
Caption: Proposed mechanism of this compound in mitigating hyperglycemic damage.
Experimental Workflow: Conflicting Study Designs
Caption: Contrasting workflows of the key animal and human studies.
Logical Relationship: Factors Contributing to Discrepancies
Caption: Key factors contributing to the conflicting outcomes in this compound research.
References
- 1. criver.com [criver.com]
- 2. Transcriptomic Analysis in Diabetic Nephropathy of Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A double-blind, randomized, placebo-controlled clinical trial on this compound treatment in patients with diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial on this compound Treatment in Patients With Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on advanced glycation endproducts and markers of endothelial dysfunction and inflammation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nephroprotective Effect of Adropinin Against Streptozotocin-Induced Diabetic Nephropathy in Rats: Inflammatory Mechanism and YAP/TAZ Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prevention of incipient diabetic nephropathy by high-dose thiamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realhealthproducts.com [realhealthproducts.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
Technical Support Center: Investigating Benfotiamine's Efficacy on Inflammatory Biomarkers in Type 1 Diabetes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of benfotiamine on inflammatory biomarkers in type 1 diabetes.
I. Frequently Asked Questions (FAQs)
A1: A key 24-month, double-blind, randomized, placebo-controlled trial by Fraser et al. (2012) in patients with type 1 diabetes found that daily supplementation with 300 mg of this compound had no significant effects on soluble inflammatory markers.[1][2] This was despite a marked increase in whole-blood concentrations of thiamine and thiamine diphosphate in the this compound group.[1][2]
Q2: What was the dosage of this compound used in the Fraser et al. (2012) study?
A2: The study administered 300 mg of this compound per day.[1][2]
Q3: Which specific inflammatory biomarkers were assessed in the Fraser et al. (2012) study?
A3: The study assessed serum levels of high-sensitivity C-reactive protein (hs-CRP), interleukin-6 (IL-6), and vascular cell adhesion molecule-1 (VCAM-1).
Q4: What is the proposed mechanism by which this compound could potentially modulate inflammation?
A4: this compound, a lipid-soluble thiamine derivative, is proposed to exert anti-inflammatory effects primarily by activating the enzyme transketolase. This activation is thought to redirect excess glucose metabolites away from pathways that generate advanced glycation end products (AGEs) and activate the pro-inflammatory transcription factor NF-κB.[3][4]
Q5: Has a lack of efficacy on inflammatory markers been observed in other related studies?
A5: Yes, a study by Alkhalaf et al. (2012) in patients with diabetic nephropathy also found that this compound treatment for 12 weeks did not significantly reduce plasma markers of low-grade inflammation, including hs-CRP.[5]
II. Data Presentation
The following tables summarize the key quantitative data from the Fraser et al. (2012) study.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | This compound Group (n=28) | Placebo Group (n=31) |
| Age (years) | 42.5 ± 10.3 | 41.9 ± 11.2 |
| Sex (Male/Female) | 15/13 | 17/14 |
| Diabetes Duration (years) | 30.8 ± 9.1 | 31.2 ± 8.5 |
| HbA1c (%) | 8.3 ± 0.9 | 8.4 ± 1.0 |
| BMI ( kg/m ²) | 25.1 ± 2.8 | 25.3 ± 3.1 |
Data are presented as mean ± SD.
Table 2: Changes in Inflammatory Biomarkers from Baseline to 24 Months
| Biomarker | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value (Between Groups) |
| hs-CRP (mg/L) | +0.2 (-0.5 to 0.9) | +0.1 (-0.4 to 0.6) | 0.78 |
| IL-6 (pg/mL) | +0.1 (-0.3 to 0.5) | +0.2 (-0.2 to 0.6) | 0.83 |
| VCAM-1 (ng/mL) | +23 (-45 to 91) | +35 (-28 to 98) | 0.71 |
Data are presented as median (interquartile range). P-values represent the significance of the difference in the change from baseline between the two groups.
III. Experimental Protocols
Detailed experimental protocols for the measurement of inflammatory biomarkers in the Fraser et al. (2012) study were not available in the primary publication or its supplementary materials. The following are representative, detailed methodologies for the key experiments based on standard commercially available ELISA kits.
1. High-Sensitivity C-Reactive Protein (hs-CRP) ELISA
-
Principle: A solid-phase direct sandwich enzyme-linked immunosorbent assay.
-
Methodology:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate serum and store at -80°C until analysis. Before the assay, thaw samples and dilute them 1:100 with the provided sample diluent.
-
Assay Procedure:
-
Add 25 µL of standards, controls, and diluted samples to wells pre-coated with a monoclonal antibody to CRP.
-
Add 100 µL of anti-CRP-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature (18–26°C).
-
Wash the wells three times with 300 µL of 1x wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 15 minutes.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Determine the CRP concentration of the samples from the standard curve and multiply by the dilution factor.
-
2. Interleukin-6 (IL-6) ELISA
-
Principle: A quantitative sandwich enzyme immunoassay.
-
Methodology:
-
Sample Preparation: Collect serum as described for hs-CRP and store at -80°C.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to wells pre-coated with a monoclonal antibody specific for human IL-6.
-
Incubate for 1-2 hours at 37°C.
-
Aspirate and add 100 µL of biotin-conjugated anti-human IL-6 antibody. Incubate for 1 hour at 37°C.
-
Wash the wells three times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the IL-6 concentrations in the samples.
-
3. Vascular Cell Adhesion Molecule-1 (VCAM-1) ELISA
-
Principle: A quantitative sandwich enzyme immunoassay.
-
Methodology:
-
Sample Preparation: Collect serum as previously described and store at -80°C. Dilute samples as required with the provided sample diluent.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and diluted samples to wells pre-coated with an anti-human VCAM-1 antibody.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate twice.
-
Add 100 µL of biotin-labeled anti-human VCAM-1 antibody and incubate for 60 minutes at 37°C.
-
Wash the plate three times.
-
Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate five times.
-
Add 90 µL of TMB substrate and incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis: Create a standard curve and determine the VCAM-1 concentrations in the samples, correcting for the dilution factor.
-
IV. Troubleshooting Guides
1. ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing- Cross-contamination- High concentration of detection antibody- Substrate solution contaminated or exposed to light | - Increase the number of wash steps and ensure complete aspiration of wash buffer.- Use fresh pipette tips for each sample and reagent.- Optimize the concentration of the detection antibody.- Prepare fresh substrate solution and protect it from light. |
| Low or No Signal | - Reagents not at room temperature- Incorrect reagent preparation or order of addition- Insufficient incubation times- Inactive enzyme or substrate | - Allow all reagents to reach room temperature before use.- Carefully follow the protocol for reagent preparation and addition.- Ensure adherence to specified incubation times.- Use fresh, unexpired reagents. |
| Poor Precision (High CV%) | - Pipetting errors- Inconsistent washing technique- Bubbles in wells- Temperature variations across the plate | - Calibrate pipettes and use proper pipetting technique.- Ensure uniform washing of all wells.- Carefully inspect for and remove any bubbles before reading.- Incubate the plate in a stable temperature environment. |
| Matrix Effects (Specific to Diabetic Serum) | - High glucose concentrations interfering with antibody binding- Presence of lipids or other interfering substances | - Dilute samples further in the assay buffer to minimize interference.- Perform a spike and recovery experiment to assess the extent of the matrix effect.- Consider using a specialized sample diluent designed to reduce matrix interference. |
2. NF-κB Activation Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Stimulated Samples | - Inefficient nuclear extraction- Insufficient stimulation of cells- Degraded transcription factor | - Optimize the nuclear extraction protocol to ensure high yield and purity.- Titrate the stimulant (e.g., TNF-α, IL-1β) concentration and stimulation time.- Work quickly on ice and use protease inhibitors during extraction. |
| High Background in Unstimulated Controls | - Cytoplasmic contamination of nuclear extracts- Constitutive NF-κB activation in the cell line | - Verify the purity of nuclear extracts by Western blotting for cytoplasmic and nuclear markers.- Ensure cells are in a resting state before stimulation. |
| High Variability between Replicates | - Inconsistent cell seeding density- Uneven stimulation or washing- Pipetting errors during extract preparation or assay | - Ensure a uniform monolayer of cells before the experiment.- Treat all wells consistently throughout the protocol.- Use precise pipetting techniques. |
V. Mandatory Visualizations
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: General experimental workflow for a sandwich ELISA.
Caption: Logical flow of the clinical trial findings.
References
Technical Support Center: Understanding the Poor Blood-Brain Barrier Penetration of Benfotiamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the blood-brain barrier (BBB) penetration of benfotiamine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound often considered to have poor blood-brain barrier penetration despite being a lipid-soluble derivative of thiamine?
A1: The perception of this compound's poor BBB penetration is a subject of ongoing research with conflicting findings. Here's a breakdown of the key factors:
-
Prodrug Metabolism: this compound is a prodrug. After oral administration, it is dephosphorylated in the intestine to form S-benzoylthiamine.[1][2] This lipophilic metabolite is then absorbed into the bloodstream. The subsequent conversion to thiamine occurs primarily in erythrocytes and the liver.[1] Therefore, it is the transport of S-benzoylthiamine across the BBB and its conversion to active thiamine within the brain that are critical.
-
Carrier-Mediated Transport of Thiamine: Free thiamine, the active form of vitamin B1, is a water-soluble molecule and relies on carrier-mediated transport systems to cross the BBB, a process that can be saturated.[3][4]
-
Conflicting Preclinical Data: Studies in animal models have yielded mixed results. Some studies have shown no significant increase in brain thiamine levels after this compound administration, while others have reported increased concentrations, particularly in specific brain regions like the hippocampus and entorhinal cortex, often after prolonged treatment.[1][2][3][5][6][7]
Q2: What is the proposed mechanism of this compound's entry into the central nervous system?
A2: The proposed mechanism involves a multi-step process. First, orally administered this compound is dephosphorylated in the gut to S-benzoylthiamine. This more lipid-soluble compound is absorbed into the bloodstream. It is hypothesized that S-benzoylthiamine can then diffuse across the BBB due to its lipophilicity. Once inside the brain parenchyma, it is converted to thiamine, which is then phosphorylated to its active form, thiamine diphosphate (ThDP).
Q3: Could efflux transporters at the blood-brain barrier be limiting this compound's brain uptake?
A3: While direct evidence for this compound or S-benzoylthiamine being specific substrates for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) is not extensively documented in the provided search results, it remains a plausible hypothesis. These transporters are present at the BBB and actively pump a wide range of lipophilic molecules out of the brain, thereby limiting their accumulation.[8][9][10][11] Given the lipophilic nature of S-benzoylthiamine, investigating its potential interaction with these efflux pumps is a critical area for further research.
Troubleshooting Guides
Problem: Inconsistent or low brain concentrations of thiamine/thiamine diphosphate in my animal model after this compound administration.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing or Treatment Duration | Review the literature for effective dose ranges and treatment durations in your specific animal model. Some studies suggest that longer-term administration (e.g., 30 days) is required to see significant increases in brain ThDP levels.[5][6][7] |
| Metabolic Differences in Animal Strain | Be aware that metabolic rates and enzyme kinetics can vary between different strains of mice or rats, potentially affecting the conversion of this compound to thiamine. |
| Analytical Method Sensitivity | Ensure your analytical method (e.g., HPLC) is sensitive enough to detect subtle changes in brain thiamine and its phosphate esters. |
| Tissue Collection and Processing | Minimize post-mortem degradation of thiamine phosphates by rapidly harvesting and processing brain tissue. Snap-freezing in liquid nitrogen is recommended. |
| Efflux Transporter Activity | Consider co-administering a broad-spectrum P-gp/MRP inhibitor (e.g., verapamil, probenecid - use with caution and appropriate controls) to investigate if efflux is limiting brain uptake. |
Quantitative Data Summary
The following tables summarize the findings from various studies on the effect of this compound on brain thiamine levels. It is important to note the variability in experimental models, dosages, and treatment durations.
Table 1: Effect of this compound on Brain Thiamine and its Derivatives in Rodent Models
| Study Reference | Animal Model | This compound Dose & Duration | Key Findings in the Brain |
| Unnamed Study[1] | Mice | Not specified | No significant effect on total thiamine content. |
| Moraes et al. (2020)[5][6] | Rats (model of sporadic AD) | 150 mg/kg for 30 days | Increased concentrations of thiamine diphosphate in the hippocampus and entorhinal cortex. |
| Unnamed Study[2] | Alzheimer's mice | Not specified | Significantly increased thiamine levels in the brain. |
| Unnamed Study[3] | Mice | 100 mg/kg per day for 14 days | Brain content of thiamine derivatives remained unchanged. |
| Pan et al. (as cited in[7]) | Mice | Longer treatment (10 days) | Higher levels of thiamine in the brain, but no difference in ThMP or ThDP concentrations. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol provides a general framework for assessing the permeability of this compound and S-benzoylthiamine across an in vitro BBB model.
1. Cell Culture and BBB Model Assembly:
- Culture brain microvascular endothelial cells (e.g., bEnd.3 or primary cells) on the apical side of a Transwell® insert.[12][13][14][15]
- Co-culture with astrocytes and/or pericytes on the basolateral side to enhance barrier properties.
- Monitor the integrity of the cell monolayer by measuring Trans-Endothelial Electrical Resistance (TEER).
2. Permeability Assay:
- Add this compound or S-benzoylthiamine to the apical (luminal) chamber.
- At various time points, collect samples from the basolateral (abluminal) chamber.
- Analyze the concentration of the parent compound and its metabolites (thiamine, S-benzoylthiamine) in both chambers using a validated analytical method (e.g., LC-MS/MS).
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the endothelial cell monolayer.
Protocol 2: In Vivo Brain Microdialysis for Measuring Unbound Brain Concentrations
This protocol allows for the continuous sampling of the brain's extracellular fluid to measure unbound concentrations of this compound metabolites.
1. Animal Preparation:
- Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex) of an anesthetized animal.
2. Microdialysis Procedure:
- Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Collect dialysate samples at regular intervals before and after systemic administration of this compound.
3. Sample Analysis:
- Analyze the dialysate samples for concentrations of thiamine and S-benzoylthiamine using a highly sensitive analytical method (e.g., UPLC-MS/MS).
4. Data Analysis:
- Calculate the unbound brain concentration and the brain-to-plasma concentration ratio.
Visualizations
Caption: Metabolic pathway of this compound and its transport across the BBB.
Caption: Experimental workflow for in vitro BBB permeability assay.
Caption: Troubleshooting logic for low brain thiamine levels.
References
- 1. This compound, a synthetic S-acyl thiamine derivative, has different mechanisms of action and a different pharmacological profile than lipid-soluble thiamine disulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effects of Thiamine and Precursors with Higher Bioavailability: Focus on this compound and Dibenzoylthiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral this compound reverts cognitive deficit and increase thiamine diphosphate levels in the brain of a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoproteins and other multidrug resistance transporters in the pharmacology of anthelmintics: Prospects for reversing transport-dependent anthelmintic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Mitigating gastrointestinal side effects associated with high-dose Benfotiamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating high-dose benfotiamine. The following information is intended to help mitigate and understand the gastrointestinal (GI) side effects that may be encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported gastrointestinal side effects of high-dose this compound?
A1: The most frequently reported GI side effects associated with high-dose this compound are generally mild and transient.[1] These include:
Q2: At what dosages are these GI side effects typically observed?
A2: While this compound is generally well-tolerated, GI side effects can occur, particularly at higher doses.[1] Most human studies have shown this compound to be safe and well-tolerated, even at high concentrations.[2] Doses up to 600 mg daily for up to 24 weeks are considered likely safe, with rare reports of stomach problems.[3] A phase I trial reported similar incidence and severity of adverse events between this compound (at single doses of 150-1200 mg and multiple doses of 150, 300, or 600 mg) and placebo.[4]
Q3: What is the proposed mechanism behind this compound-induced GI side effects?
A3: The exact mechanisms are not fully elucidated, but potential contributing factors include:
-
Direct Irritation: Like many oral supplements, high concentrations of the active compound or its excipients could cause direct irritation to the gastric mucosa.
-
Effects on Gut Motility: Thiamine deficiency is known to impair gastric and intestinal motility.[5] While this compound is a thiamine prodrug, high local concentrations in the gut before absorption could potentially influence gut motor function.
-
Alterations in Gut Microbiota: Thiamine is essential for the growth of gut microorganisms.[6] High doses of this compound could potentially alter the composition and metabolic output of the gut microbiota, which may lead to GI symptoms. Dietary vitamin B1 intake has been shown to influence the gut microbial community and the production of short-chain fatty acids.[7]
-
Serotonin Signaling: Thiamine is involved in the uptake of serotonin, a key regulator of gut motility and sensation.[2][8] Dysregulation of serotonin signaling in the gut can lead to symptoms like nausea, bloating, and altered bowel habits.[8][9]
Q4: How does the formulation of this compound impact its gastrointestinal tolerability?
A4: The formulation can significantly impact GI tolerability. Excipients such as binders, fillers, and solvents are not always inert and can affect GI absorption, metabolic enzymes, and transporters.[10] The solubility of this compound is also a factor; enhancing its solubility through techniques like solid dispersion with hydrophilic polymers may improve its dissolution and potentially reduce localized irritation.[11]
Troubleshooting Guides
Issue 1: Subject in a clinical trial reports nausea and bloating after administration of high-dose this compound.
Possible Causes:
-
High localized concentration of this compound in the stomach.
-
Administration on an empty stomach.
-
Individual sensitivity.
Mitigation Strategies:
-
Administer with Food: Taking this compound with a light meal can help dilute the compound and reduce direct contact with the gastric mucosa.[1]
-
Dose Titration: If the experimental design allows, begin with a lower dose and gradually increase to the target dose over several days. This allows the GI tract to adapt.[1]
-
Hydration: Ensure adequate fluid intake throughout the day, which can aid in the dissolution and transit of the supplement.[1]
-
Formulation Review: If using a custom formulation, evaluate the excipients for any known GI-irritating properties. Consider reformulating to enhance solubility and dissolution.
Issue 2: Inconsistent or unexpected results in animal models related to GI function.
Possible Causes:
-
Variability in gastric emptying and intestinal transit times between animals.
-
Stress-induced alterations in GI motility.
-
Impact of anesthesia on GI function if used during measurements.
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods, housing conditions, and handling procedures to minimize stress.
-
Acclimatize Animals: Allow for a sufficient acclimatization period to the experimental setup before initiating the study.
-
Non-invasive Monitoring: Whenever possible, use non-invasive methods for measuring GI transit to reduce the confounding effects of stress and anesthesia.[12][13]
-
Pilot Studies: Conduct pilot studies to establish baseline GI transit parameters in the specific animal model being used.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Metabolites After a Single Oral Dose
| Metabolite | Tmax (hours) |
| Thiamine (TM) | 1.0 - 2.0 |
| Thiamine Monophosphate (TMP) | 3.5 - 8.0 |
| Thiamine Diphosphate (TDP) | 8.0 - 24.0 |
Data from a Phase I study in healthy subjects.[4]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Intestinal Absorption and Cytotoxicity
Objective: To evaluate the intestinal permeability and potential toxicity of different this compound formulations using an in vitro Caco-2 cell model.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer with well-defined tight junctions.
-
Formulation Preparation: Prepare solutions of different this compound formulations (e.g., pure this compound, solid dispersion with PVP K-30) in a transport medium (e.g., Hanks' Balanced Salt Solution).
-
Permeability Assay:
-
Add the this compound formulations to the apical side of the Caco-2 monolayer.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side.
-
Analyze the concentration of this compound and its metabolites in the basolateral samples using a validated analytical method (e.g., HPLC).
-
-
Cytotoxicity Assay:
-
After the permeability assay, assess cell viability using a standard method such as the MTS assay.
-
Expose Caco-2 cells to a range of concentrations of the this compound formulations for a specified period (e.g., 24 hours).
-
Measure cell viability to determine the concentration at which 50% of cells are no longer viable (IC50).
-
Protocol 2: In Vivo Assessment of Gastric Emptying and Intestinal Transit in a Rat Model
Objective: To determine the effect of a high dose of this compound on gastric emptying and small intestinal transit in rats.
Methodology:
-
Animal Model: Use adult male Wistar rats, fasted overnight with free access to water.
-
Test Substance Administration:
-
Administer a high dose of this compound (e.g., 200 mg/kg) or vehicle control via oral gavage.
-
Immediately following, administer a non-absorbable marker (e.g., phenol red in a semi-solid methylcellulose meal or metallic beads).
-
-
Gastric Emptying Measurement:
-
At a specified time after administration (e.g., 20 minutes), euthanize the animals.
-
Ligate the pylorus and cardia, and remove the stomach.
-
Homogenize the stomach contents and measure the amount of phenol red spectrophotometrically.
-
Calculate the percentage of gastric emptying by comparing the amount of marker remaining in the stomach of treated animals to that of control animals sacrificed at time zero.
-
-
Intestinal Transit Measurement:
-
At a specified time after administration (e.g., 30 minutes), euthanize the animals.
-
Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.
-
Divide the intestine into equal segments.
-
Measure the distance traveled by the marker (e.g., the leading edge of the colored meal or the location of the beads).
-
Calculate the geometric center of the marker distribution as an index of intestinal transit.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound absorption.
Caption: Troubleshooting workflow for GI side effects.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of this compound in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Thiamine, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Signaling in the Gastrointestinal Tract: Functions, dysfunctions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Serotonin Neurotransmission in Gastrointestinal Tract and Pharmacotherapy | MDPI [mdpi.com]
- 10. [2110.04808] Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. A non-invasive method to evaluate gastrointestinal transit behaviour in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
Optimizing cell lysis protocols for accurate intracellular Benfotiamine measurement
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and reproducible measurement of intracellular benfotiamine and its active metabolites.
Understanding this compound's Intracellular Journey
This compound is a synthetic, lipid-soluble precursor to vitamin B1 (thiamine).[1][2] Its enhanced bioavailability allows it to be more readily absorbed and transported across cell membranes compared to water-soluble thiamine.[3] Once inside the cell, this compound undergoes metabolic conversion to its active form, thiamine diphosphate (ThDP), which is a critical coenzyme in glucose metabolism.[1][4] Accurate measurement of intracellular this compound and its metabolites—S-benzoylthiamine (S-BT), thiamine monophosphate (ThMP), and particularly ThDP—is crucial for assessing its therapeutic efficacy.
The metabolic pathway of this compound involves several key steps. It is first dephosphorylated to S-benzoylthiamine (S-BT), which then enters the cell.[4][5] Intracellularly, S-BT is converted to thiamine, which is subsequently phosphorylated to ThDP.[4][5]
Frequently Asked Questions (FAQs)
Q1: Which cell lysis method is best for measuring intracellular this compound and its metabolites?
There is no single "best" method, as the optimal choice depends on your cell type, available equipment, and downstream analytical method (e.g., HPLC, LC-MS/MS). However, for small molecule analysis, methods that effectively disrupt cells while preserving the chemical integrity of the analytes are preferred.
-
Solvent-based lysis (e.g., Methanol, Acetonitrile): This is often the preferred method for metabolomics. Cold organic solvents simultaneously lyse cells, quench metabolic activity, and precipitate proteins, which can interfere with analysis. A common approach is an 80% methanol extraction.[6]
-
Mechanical Lysis (Sonication, Bead Beating): These methods use physical force to break open cells.[7][8][9] Sonication is effective but can generate heat, potentially degrading thermolabile metabolites.[9][10] It's crucial to perform sonication on ice and in short bursts. Bead beating is vigorous and effective for tougher cells like yeast but can be harsh.[7][11]
-
Freeze-Thaw Cycles: This is a gentler method that relies on ice crystal formation to disrupt cell membranes.[7][9] While it preserves analyte integrity, it may not be efficient for all cell types and often requires multiple cycles for complete lysis.[9][11]
Q2: My measured intracellular ThDP levels are low and inconsistent. What could be the cause?
Low and variable ThDP levels are a common issue. Consider the following potential causes:
-
Inefficient Lysis: The cell membrane may not be fully disrupted, leaving a significant portion of the intracellular content unextracted. Combining methods, such as a freeze-thaw cycle followed by sonication, can improve lysis efficiency.[10]
-
Metabolite Degradation: Thiamine and its phosphorylated forms can be sensitive to heat and pH changes. Ensure all lysis steps are performed at low temperatures (on ice or at 4°C). Avoid prolonged heating, which can occur during sonication.[9]
-
Enzymatic Activity: Endogenous phosphatases released during lysis can dephosphorylate ThDP. It is critical to quench metabolic activity rapidly, for instance, with ice-cold solvents, and to include phosphatase inhibitors in your lysis buffer if not using a solvent-precipitation method.
-
Suboptimal Quenching: If metabolic processes are not stopped instantly, the levels of metabolites can change during sample preparation. The most effective quenching involves rapidly washing cells with ice-cold PBS or saline before immediately adding a cold lysis solvent like methanol.
Q3: How do I choose the right lysis buffer?
For analysis via mass spectrometry, it is crucial to use a buffer that is compatible with the downstream method.
-
Volatile Buffers: If using LC-MS, avoid non-volatile salts (e.g., phosphates, potassium chloride) and strong detergents (e.g., SDS), as they can cause ion suppression and contaminate the instrument. Buffers made with ammonium bicarbonate or ammonium formate are more suitable.
-
Solvent-Based Systems: For broad metabolite profiling, a methanol/chloroform/water extraction is highly effective.[12] This method separates polar metabolites (like thiamine and its phosphates) into the aqueous phase and lipids into the organic phase, providing a cleaner sample for analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Incomplete Cell Lysis: Tough cell walls or membranes are not fully disrupted. 2. Analyte Degradation: Metabolites are degraded by heat, pH, or enzymatic activity. 3. Poor Extraction Efficiency: The chosen solvent is not optimal for the target analytes. | 1. Optimize Lysis: Increase sonication time/power (in pulses, on ice), use smaller beads for bead beating, or combine methods (e.g., freeze-thaw followed by sonication).[10] 2. Maintain Cold Chain: Keep samples on ice at all times. Use pre-chilled solvents and centrifuge at 4°C. Consider adding phosphatase inhibitors if not using a protein precipitation method. 3. Change Extraction Solvent: Test different solvent systems. For polar analytes like ThDP, an acidic aqueous or methanol-based solvent is often effective. |
| High Variability Between Replicates | 1. Inconsistent Cell Numbers: Different numbers of cells are being lysed per sample. 2. Incomplete Quenching: Metabolic activity continues for varying amounts of time during sample prep. 3. Sample Evaporation: Solvent loss during processing concentrates some samples more than others. | 1. Normalize to Cell Number/Protein: Count cells before lysis or perform a protein assay (e.g., BCA) on the lysate to normalize analyte levels to total protein. 2. Standardize Quenching: Develop a rapid, consistent workflow for washing and quenching cells. Ensure the time from culture dish to cold solvent is minimized and identical for all samples. 3. Control Evaporation: Keep tubes capped whenever possible. If using a vacuum concentrator, ensure all samples are dried completely and to the same extent. |
| Interference Peaks in HPLC/LC-MS | 1. Buffer Components: Non-volatile salts or detergents in the lysis buffer are interfering. 2. Cellular Debris: Proteins, lipids, and other macromolecules are co-eluting with the analyte. 3. Plasticizers/Contaminants: Contaminants from tubes, pipette tips, or solvents. | 1. Switch to MS-Compatible Buffers: Use volatile buffers like ammonium formate or acetate. Avoid detergents like SDS and Triton X-100. 2. Perform Protein/Lipid Removal: Ensure a protein precipitation step (e.g., with cold methanol or acetonitrile) is included.[6] For lipid removal, a liquid-liquid extraction (e.g., methanol/chloroform) is effective.[12] 3. Use High-Purity Reagents: Use HPLC or MS-grade solvents and high-quality, low-binding plasticware. Include a "blank" sample (lysis buffer with no cells) to identify background peaks. |
Experimental Protocols & Workflow
Recommended Workflow for Sample Preparation
The following workflow provides a general framework for optimizing your cell lysis protocol. The key is to ensure rapid quenching of metabolism and efficient extraction of the target analytes.
Protocol 1: Cold Methanol Extraction (Recommended for LC-MS)
This method is ideal for quenching metabolism and extracting a broad range of polar metabolites, including this compound derivatives, while simultaneously precipitating proteins.
-
Preparation: Pre-chill 80% methanol (HPLC-grade) to -80°C. Prepare ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Washing: Aspirate the culture medium. Immediately wash the cells twice with ice-cold PBS, aspirating completely after each wash. Perform this step as quickly as possible to minimize metabolic changes.
-
Quenching and Harvesting: Add 1 mL of the -80°C 80% methanol to the culture dish (for a 10 cm dish; scale volume accordingly). Immediately place the dish on dry ice.
-
Cell Lysis: Using a pre-chilled cell scraper, scrape the frozen cells into the methanol. Transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute. Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for analysis. The pellet contains precipitated proteins and cell debris.
-
Analysis: The sample can be dried under a vacuum or nitrogen stream and reconstituted in a suitable solvent for HPLC or LC-MS/MS analysis.
Protocol 2: Mechanical Lysis using Sonication
This protocol is effective for cells that are resistant to solvent lysis but requires careful temperature control.
-
Preparation: Prepare an ice-cold lysis buffer (e.g., 50% methanol or an MS-compatible buffer like 50 mM ammonium bicarbonate).[10] Prepare ice-cold PBS.
-
Cell Washing and Harvesting: Wash cells as described in Protocol 1. After the final wash, add 1 mL of ice-cold PBS and scrape the cells into a microcentrifuge tube. Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold lysis buffer.
-
Sonication: Place the tube in an ice-water bath. Sonicate using a probe sonicator with short pulses (e.g., 10 seconds ON, 30 seconds OFF) for a total of 2-3 minutes of ON time. This prevents overheating.[9] The lysate should become noticeably less viscous.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant to a new tube for analysis.
Data Presentation: Comparison of Lysis Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Cold Solvent (Methanol/ACN) | Solubilizes membrane, precipitates protein, quenches metabolism | Excellent for quenching, simple, good for broad metabolite profiling, MS-compatible | May not lyse all cell types efficiently | LC-MS based metabolomics, high-throughput screening |
| Sonication | Mechanical disruption via high-frequency sound waves[7][9] | Highly efficient, works for tough cells, good for large volumes[9] | Generates heat (risk of degradation), can shear DNA, requires specific equipment[9] | Resistant cells (bacteria, yeast), downstream assays requiring DNA shearing |
| Freeze-Thaw | Cell rupture by ice crystal formation[7][9] | Gentle, preserves protein activity, requires no special equipment[9] | Less efficient, requires multiple cycles, may not be sufficient alone[9] | Small sample volumes, cells sensitive to harsh methods |
| Detergent-Based Lysis | Solubilizes cell membrane lipids | Very efficient for protein extraction | Detergents often interfere with downstream MS analysis (ion suppression) | Western blotting, protein assays (not recommended for metabolite analysis via MS) |
References
- 1. nbinno.com [nbinno.com]
- 2. Spotlight on this compound | Designs for Health [casi.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing MS-Based Multi-Omics: Comparative Analysis of Protein, Metabolite, and Lipid Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Cell lysis techniques | Abcam [abcam.com]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Improving the long-term stability of Benfotiamine stock solutions for in vitro experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of benfotiamine stock solutions for in vitro experiments to ensure long-term stability and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO). This compound is sparingly soluble in water and most organic solvents but exhibits good solubility in DMSO.[1][2][3] For aqueous-based experiments, it is crucial to first dissolve this compound in 100% DMSO before further dilution into your aqueous experimental medium.[4]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations of 50 mg/mL (107.19 mM) or even higher.[5] To achieve complete dissolution at high concentrations, sonication is recommended.[5] It is advisable to use fresh, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[6]
Q3: How should I prepare a this compound stock solution in DMSO?
A3: To prepare a this compound stock solution, accurately weigh the desired amount of this compound powder and add the appropriate volume of high-purity, anhydrous DMSO. Vortex the solution thoroughly. For higher concentrations, sonication in an ultrasonic bath may be necessary to ensure complete dissolution.[4][5] Always visually inspect the solution to ensure it is clear and free of any particulate matter before storage.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C or -80°C. Under these conditions, the stock solution is expected to be stable for at least one to two years.[6]
Q5: What are the signs of degradation in a this compound stock solution?
A5: Visual signs of degradation can include a change in color, the appearance of cloudiness, or the formation of a precipitate.[7] However, degradation can also occur without any visible changes. For critical experiments, it is recommended to periodically assess the purity and concentration of your stock solution using analytical methods such as HPLC or UV spectrophotometry.[8][9][10]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving completely in DMSO.
-
Possible Cause: The concentration may be too high, or the DMSO may have absorbed moisture.
-
Solution:
-
Try sonicating the solution for 10-15 minutes.[5]
-
Gently warm the solution to 37°C and vortex again. Be cautious not to overheat, as this could degrade the compound.[11]
-
If the issue persists, use a fresh, unopened bottle of anhydrous DMSO.[6]
-
Consider preparing a slightly more dilute stock solution.
-
Issue 2: A precipitate forms when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: This is a common issue with hydrophobic compounds dissolved in an organic solvent when diluted into an aqueous solution, a phenomenon known as "crashing out."[4] The this compound is poorly soluble in the aqueous environment.
-
Solution:
-
Use Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps. For example, first, dilute your concentrated stock to a lower concentration in DMSO, and then add this intermediate stock to your media.[12]
-
Drop-wise Addition with Mixing: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) media while gently vortexing or swirling the media. This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[4]
-
Lower Final Concentration: The final concentration of this compound in your experiment may exceed its aqueous solubility. Try reducing the final working concentration.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity and to improve the solubility of the compound.[4][12]
-
Issue 3: I observe a color change or precipitate in my stock solution after storage.
-
Possible Cause: The this compound may be degrading, or the solution may be unstable at the storage temperature.
-
Solution:
-
Discard the stock solution.
-
Prepare a fresh stock solution using the recommended procedures.
-
Ensure proper storage conditions, including the use of tightly sealed vials to prevent moisture absorption and aliquoting to avoid multiple freeze-thaw cycles.[6]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (107.19 mM) | Sonication and use of anhydrous DMSO are recommended for high concentrations.[5][6] |
| Water | 0.67 mg/mL (1.44 mM) | Requires sonication for dissolution.[5] |
| Ethanol | < 2.83 mg/mL | Limited solubility.[2] |
| 0.1 M Ammonium Hydroxide | ~1 mg/mL |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -80°C | Up to 2 years[6] |
| DMSO | -20°C | Up to 1 year[6] |
| Solid Powder | -20°C | Up to 3 years[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 466.45 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sonicator
-
Sterile, single-use cryovials
-
-
Procedure:
-
Weigh out 46.65 mg of this compound powder and transfer it to the 15 mL conical tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid has not completely dissolved, place the tube in a sonicator water bath for 15-30 minutes, or until the solution is clear.
-
Visually inspect the solution for any remaining particulate matter.
-
Aliquot the stock solution into sterile, single-use cryovials (e.g., 50 µL or 100 µL per vial).
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Stock Solution by UV-Vis Spectrophotometry
-
Materials:
-
This compound stock solution in DMSO
-
DMSO (for blank and dilutions)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a fresh dilution of the this compound stock solution in DMSO to a concentration within the linear range of the spectrophotometer (e.g., 10-50 µM).
-
Use DMSO as the blank.
-
Scan the sample from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 243-245 nm.[1][10]
-
Measure the absorbance of the solution at the determined λmax.
-
To assess stability over time, store an aliquot of the stock solution under the desired conditions (e.g., 4°C, room temperature, or -20°C).
-
At specified time points (e.g., 1, 7, 14, and 30 days), prepare a fresh dilution from the stored stock and measure its absorbance at λmax.
-
A significant decrease in absorbance over time indicates degradation of the compound.
-
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound's signaling pathway in preventing hyperglycemic damage.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound CAS#: 22457-89-2 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Visual Inspection Services for Biopharm Quality & Compliance [coriolis-pharma.com]
- 8. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. CN112611819A - Method for measuring related substances in this compound raw material and preparation thereof - Google Patents [patents.google.com]
- 10. ajpaonline.com [ajpaonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Benfotiamine and Thiamine in the Treatment of Alcoholic Polyneuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of benfotiamine and thiamine in treating alcoholic polyneuropathy, a common neurological complication of chronic alcohol abuse. The information presented is based on available clinical data and is intended to inform research and development in this therapeutic area.
Executive Summary
Alcoholic polyneuropathy is a debilitating condition characterized by nerve damage, leading to pain, sensory loss, and motor weakness. Thiamine (vitamin B1) deficiency is a well-established etiological factor, making thiamine supplementation a cornerstone of treatment. This compound, a synthetic, lipid-soluble derivative of thiamine, has emerged as a promising alternative due to its enhanced bioavailability. This guide synthesizes the current evidence on the comparative efficacy of these two compounds, presenting quantitative data from clinical studies, detailing experimental protocols, and illustrating relevant physiological pathways.
While direct head-to-head clinical trials comparing this compound and thiamine in alcoholic polyneuropathy are limited, existing evidence suggests that this compound's superior absorption profile may offer therapeutic advantages. The "this compound in Alcoholic Polyneuropathy" (BAP I) study provides significant evidence for the efficacy of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative outcomes from key clinical trials investigating this compound and studies on thiamine in the context of alcoholic polyneuropathy.
Table 1: Efficacy of this compound in Alcoholic Polyneuropathy (BAP I Study) [1][2][3][4][5][6]
| Outcome Measure | This compound Group (n=28) | Placebo Group (n=28) | p-value |
| Vibration Perception Threshold (Great Toe) | |||
| Baseline (arbitrary units) | 6.5 ± 1.5 | 6.2 ± 1.6 | NS |
| Change after 8 weeks | +1.38 | -0.25 | 0.040 |
| Motor Function (Lohmann's Scale) | |||
| % Patients with Improvement | 80% | 60.7% | 0.093 (tendency) |
| Overall Neuropathy Score | |||
| % Patients with a Score ≥ 10 (Improved) | 93.3% | 67.9% | 0.039 |
NS: Not Significant
Table 2: Thiamine Status and Nerve Conduction Velocity in Alcoholic Patients
Due to the lack of controlled trials with specific quantitative outcomes for thiamine monotherapy in alcoholic polyneuropathy, this table presents correlational data from an observational study.
| Parameter | Patient Group (n=20) | Key Findings |
| Thiamine Deficiency | 38% of patients showed significant thiamine deficiency.[7] | |
| Nerve Conduction Velocity | Significant reductions in motor and sensory conduction velocities compared to controls.[7] | A negative correlation was observed between erythrocyte transketolase activation (an indicator of thiamine deficiency) and peroneal nerve conduction velocity.[7] |
Experimental Protocols
This compound: The BAP I Study[1][2][3][4][5][6]
-
Study Design: A three-armed, randomized, multicentre, placebo-controlled, double-blind study.
-
Patient Population: 84 out-patients with severe symptoms of alcoholic polyneuropathy. Inclusion criteria included a history of chronic alcoholism and clinical signs of polyneuropathy.
-
Treatment Groups:
-
This compound: 320 mg daily for 4 weeks, followed by 120 mg daily for 4 weeks.
-
This compound combination (with vitamins B6 and B12).
-
Placebo.
-
-
Duration: 8 weeks.
-
Outcome Measures:
-
Primary: Vibration perception threshold measured at the great toe using a graduated tuning fork.
-
Secondary: Motor function (assessed using Lohmann's scale), sensory function, coordination, and an overall neuropathy symptom score.
-
Thiamine Studies in Alcoholic Neuropathy
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pathophysiology of Thiamine Deficiency in Alcoholic Polyneuropathy.
Caption: Absorption and Mechanism of Action of this compound.
Conclusion
The available evidence strongly supports the efficacy of this compound in improving the symptoms of alcoholic polyneuropathy, as demonstrated by the BAP I study.[1][2][3][4][5][6] The superior bioavailability of this compound, a lipid-soluble thiamine derivative, allows for more effective circumvention of the impaired thiamine absorption seen in chronic alcoholics.[10]
While thiamine remains a standard of care, the lack of robust, direct comparative clinical trial data against this compound in alcoholic polyneuropathy makes a definitive statement on superior efficacy challenging. However, from a mechanistic and pharmacokinetic standpoint, this compound presents a compelling therapeutic option.
Future research should focus on direct, head-to-head randomized controlled trials comparing this compound and various formulations and dosages of thiamine in patients with alcoholic polyneuropathy. Such studies should include comprehensive outcome measures, including nerve conduction studies, quantitative sensory testing, and patient-reported outcome measures, to provide a clearer picture of their comparative efficacy.
References
- 1. This compound in treatment of alcoholic polyneuropathy: an 8-week randomized controlled study (BAP I Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiamine Dosing for the Treatment of Alcohol-Induced Wernicke’s Encephalopathy: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prevalence and extent of vibration sensitivity impairment in men with chronic ethanol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-dose thiamine strategy in Wernicke–Korsakoff syndrome and related thiamine deficiency conditions associated with alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Thiamine (vitamin B1) treatment in patients with alcohol dependence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol-Related Thiamine Deficiency: Impact on Cognitive and Memory Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abnormalities of peripheral nerve conduction in relation to thiamine status in alcoholic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Abnormalities of Peripheral Nerve Conduction in Relation to Thiamine Status in Alcoholic Patients | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
Head-to-Head Clinical Trial of Benfotiamine Versus Alpha-Lipoic Acid for Diabetic Neuropathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of benfotiamine and alpha-lipoic acid in the management of diabetic neuropathy. The information is compiled from peer-reviewed clinical trials to support research and development efforts in this therapeutic area.
Introduction
Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by nerve damage that leads to pain, numbness, and other sensory disturbances. Both this compound, a synthetic precursor of thiamine (vitamin B1), and alpha-lipoic acid (ALA), a potent antioxidant, have been investigated as potential therapeutic agents. This guide synthesizes the available clinical trial data to provide a head-to-head comparison of their efficacy and safety.
Mechanisms of Action
This compound
This compound is a lipid-soluble form of thiamine with high bioavailability.[1] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway.[2] This activation helps to redirect excess glucose metabolites away from pathways that contribute to diabetic complications.[2][3] Specifically, this compound has been shown to inhibit the formation of advanced glycation end products (AGEs), the activation of protein kinase C (PKC), and the hexosamine pathway, all of which are implicated in the pathogenesis of diabetic neuropathy.[1][3][4]
Alpha-Lipoic Acid
Alpha-lipoic acid is a naturally occurring antioxidant that scavenges free radicals and reduces oxidative stress, a key contributor to nerve damage in diabetic neuropathy.[5][6] It also improves blood flow to the nerves by enhancing nitric oxide-mediated vasodilation.[7] Furthermore, ALA has been shown to improve nerve conduction velocity.[7] Its multifaceted mechanism of action targets several aspects of diabetic neuropathy pathogenesis.[8]
Head-to-Head Clinical Trial Data
A key study directly comparing this compound and alpha-lipoic acid provides valuable insights into their relative efficacy.
Bungau et al., 2019: A Randomized Controlled Trial
This study included 120 patients with distal symmetric painful diabetic neuropathy randomized into three treatment groups: this compound monotherapy, alpha-lipoic acid monotherapy, and a combination of both.[5][6]
Data Summary:
| Parameter | This compound (300 mg/day) | Alpha-Lipoic Acid (600 mg/day) | Combination Therapy |
| Diabetic Neuropathy Symptoms (DNS) Score (Baseline) | 2.50 | 2.50 | 2.50 |
| DNS Score (After 8 weeks) | 1.85 | 1.30 | 1.02 |
| Neuropathy Disability Score (NDS) (Baseline) | 6.80 | 6.80 | 6.80 |
| NDS (After 8 weeks) | 5.20 | 4.50 | 3.80 |
| Pain Intensity (Visual Analogue Scale - VAS) (Baseline) | 7.5 | 7.5 | 7.5 |
| Pain Intensity (VAS) (After 8 weeks) | 5.0 | 4.0 | 3.0 |
| Adverse Effects | None reported | Nausea (5.56%), Dizziness (2.78%) | Nausea (7.50%), Dizziness (2.50%) |
Key Findings:
-
All three treatment regimens resulted in statistically significant improvements in DNS score, NDS, and pain intensity.[5][6]
-
The combination therapy of alpha-lipoic acid and this compound was superior to monotherapy with either agent.[5][6]
-
This compound was associated with a better safety profile, with no adverse effects reported in the monotherapy group.[5]
Supporting Clinical Trial Data
This compound Clinical Trials
| Study | N | Dosage | Duration | Key Efficacy Outcomes |
| BENDIP Study | 165 | 300 mg/day or 600 mg/day | 6 weeks | Significant improvement in Neuropathy Symptom Score (NSS) with 600 mg/day (p=0.033).[9][10] |
| BEDIP Study | 40 | 400 mg/day | 3 weeks | Statistically significant improvement in neuropathy score (p=0.0287) and pain reduction (p=0.0414).[11] |
| Winkler et al., 1999 | 36 | 150 mg/day or 320 mg/day | 6 weeks | Significant improvement in pain and vibration sensation, with the higher dose showing greater effect.[6] |
Alpha-Lipoic Acid Clinical Trials
| Study | N | Dosage | Duration | Key Efficacy Outcomes |
| ALADIN Study | 328 | 100, 600, or 1200 mg/day (IV) | 3 weeks | Significant reduction in Total Symptom Score (TSS) with 600 mg/day and 1200 mg/day.[12] |
| NATHAN 1 Trial | 460 | 600 mg/day (oral) | 4 years | Clinically meaningful improvement and prevention of progression of neuropathic impairments.[8] |
| Meta-analysis (Han et al.) | 10 RCTs (1242 patients) | 600, 1200, 1800 mg/day (oral) | N/A | Favorable results for TSS and Neurological Disability Score (NDS).[5] |
Experimental Protocols
Bungau et al., 2019 Study Protocol
-
Study Design: A randomized, parallel-group clinical trial.[5][6]
-
Participants: 120 patients diagnosed with distal symmetric painful diabetic neuropathy.[5][6]
-
Interventions:
-
Primary Outcome Measures:
-
Safety Assessment: Monitoring and recording of adverse effects.[5]
BENDIP Study Protocol
-
Study Design: A randomized, double-blind, placebo-controlled, phase-III clinical study.[9][10]
-
Participants: 165 patients with symmetrical, distal diabetic polyneuropathy.[9][10]
-
Interventions:
-
Primary Outcome Measure: Neuropathy Symptom Score (NSS).[9][10]
-
Secondary Outcome Measure: Total Symptom Score (TSS).[9][10]
ALADIN Study Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]
-
Participants: 328 patients with non-insulin-dependent diabetes and symptomatic peripheral neuropathy.[12]
-
Interventions:
-
Duration: 3 weeks.[12]
-
Primary Outcome Measure: Total Symptom Score (TSS) for neuropathic symptoms (pain, burning, paresthesias, and numbness).[12]
Conclusion
Both this compound and alpha-lipoic acid have demonstrated efficacy in improving the symptoms of diabetic neuropathy in multiple clinical trials. The direct head-to-head comparison by Bungau et al. suggests that while both are effective, a combination therapy may provide superior outcomes.[5][6] Alpha-lipoic acid monotherapy appeared to show a greater effect than this compound monotherapy in this particular study.[5] However, this compound exhibited a more favorable safety profile with no reported adverse effects in the monotherapy arm.[5]
For drug development professionals, these findings suggest that combination therapies targeting multiple pathogenic pathways in diabetic neuropathy could be a promising strategy. Further long-term studies are warranted to confirm these findings and to fully elucidate the comparative long-term benefits and risks of these two agents.
References
- 1. Effectiveness of alpha-lipoic acid in patients with neuropathic pain associated with type I and type II diabetes mellitus: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realhealthproducts.com [realhealthproducts.com]
- 3. baicus.ro [baicus.ro]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Effects of Oral Alpha-Lipoic Acid Treatment on Diabetic Polyneuropathy: A Meta-Analysis and Systematic Review | MDPI [mdpi.com]
- 6. [PDF] Effectiveness of Different this compound Dosage Regimens in the Treatment of Painful Diabetic Neuropathy | Semantic Scholar [semanticscholar.org]
- 7. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of this compound on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound in diabetic polyneuropathy (BENDIP): results of a randomised, double blind, placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. theorthoticgroup.com [theorthoticgroup.com]
- 11. This compound in the treatment of diabetic polyneuropathy--a three-week randomized, controlled pilot study (BEDIP study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid. A 3-week multicentre randomized controlled trial (ALADIN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of Benfotiamine in a transgenic mouse model of tauopathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benfotiamine's neuroprotective effects in a transgenic mouse model of tauopathy, supported by experimental data. We delve into its performance against alternatives, detail the experimental protocols used in key studies, and visualize the underlying biological pathways and experimental workflows.
I. Performance Comparison: this compound vs. Alternatives
This compound, a synthetic derivative of thiamine (Vitamin B1) with enhanced bioavailability, has shown significant promise in preclinical models of tauopathy.[1][2][3] Its neuroprotective effects are primarily attributed to its ability to activate the Nrf2/ARE antioxidant pathway and inhibit glycogen synthase kinase-3β (GSK-3β), a key enzyme in tau hyperphosphorylation.[1][2][4]
Comparison with Fursultiamine
In a head-to-head comparison in the APP/PS1 mouse model, another lipophilic thiamine derivative, fursultiamine, did not replicate the beneficial effects of this compound on reducing phosphorylated tau levels, despite both effectively increasing brain thiamine levels.[5] This suggests that this compound's neuroprotective mechanism may extend beyond simple thiamine replenishment and involve thiamine-independent pathways, likely related to the suppression of GSK-3 activities.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies evaluating this compound in the P301S transgenic mouse model of tauopathy.
Table 1: Effects of this compound on Lifespan and Behavior in P301S Mice
| Parameter | Control Group (P301S) | This compound-Treated Group (P301S) | Percentage Change | Statistical Significance | Source |
| Median Lifespan | ~322 days | ~390 days | +21% | p < 0.01 | [7] |
| Elevated Plus Maze (Time in Open Arms) | Decreased compared to Wild Type | Increased compared to Control P301S | - | p < 0.05 | [2] |
| Contextual Fear Conditioning (% Freezing) | Decreased compared to Wild Type | Increased compared to Control P301S | - | p < 0.05 | [2] |
Table 2: Effects of this compound on Tau Pathology in P301S Mice
| Parameter | Control Group (P301S) | This compound-Treated Group (P301S) | Percentage Reduction | Statistical Significance | Source |
| Phosphorylated Tau (AT8+) Area (Cerebral Cortex) | 1.26 ± 0.44% | 0.46 ± 0.07% | ~63.5% | p < 0.05 | [2] |
| Phosphorylated Tau (AT8+) Area (Hippocampus) | 5.53 ± 1.44% | 2.17 ± 0.76% | ~60.7% | p < 0.05 | [2] |
| Neurofibrillary Tangles (NFTs) | Present | Decreased | Not Quantified | - | [1][8] |
| Glycated Tau | Present | Reduced | Not Quantified | - | [1][8] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.
Animal Model and Treatment
-
Mouse Strain: P301S transgenic mice, which express the human P301S mutation in the tau gene, leading to the development of age-dependent tau pathology, neurodegeneration, and motor deficits.[1][9]
-
Treatment: this compound was administered chronically through the diet.[1][2] The dosage used in several studies was 200 mg/kg/day.[7] Control groups received a standard diet.
Behavioral Testing
The EPM is used to assess anxiety-like behavior in rodents.[10][11][12][13]
-
The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[11]
-
Mice are placed at the center of the maze and allowed to explore freely for a 5-minute session.[10]
-
The time spent in the open arms and the number of entries into the open and closed arms are recorded.
-
An increase in the time spent in the open arms is indicative of reduced anxiety.
This test evaluates fear-associated learning and memory.
-
Training Phase: Mice are placed in a conditioning chamber and receive a series of foot shocks paired with an auditory cue.
-
Testing Phase (Contextual): 24 hours later, mice are returned to the same chamber (context) without the auditory cue or foot shocks.
-
Data Analysis: The percentage of time the mice spend "freezing" (a fear response) is measured. Increased freezing time indicates better fear memory.
Immunohistochemistry for Phosphorylated Tau
This technique is used to visualize and quantify the accumulation of hyperphosphorylated tau in brain tissue.[14][15][16]
-
Tissue Preparation: Mice are euthanized, and their brains are collected, fixed in paraformaldehyde, and sectioned.
-
Immunostaining: Brain sections are incubated with a primary antibody specific for phosphorylated tau, such as AT8, which recognizes tau phosphorylated at Ser202/Thr205.[2][14][15]
-
Visualization: A secondary antibody conjugated to an enzyme or fluorophore is used to detect the primary antibody.
-
Quantification: The stained sections are imaged using a microscope, and the area occupied by phosphorylated tau is quantified using image analysis software.[2]
Western Blotting for Signaling Proteins
Western blotting is employed to measure the levels of specific proteins, such as those involved in the Nrf2 and GSK-3β pathways.[2][4]
-
Protein Extraction: Brain tissue is homogenized in a lysis buffer to extract proteins.
-
SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Immunodetection: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Nrf2, Keap1, phospho-GSK-3β, total GSK-3β).
-
Detection: A secondary antibody linked to a detection system is used to visualize the protein bands.
-
Densitometry: The intensity of the protein bands is quantified to determine the relative protein levels.
III. Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its validation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for validating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of GSK-3 and NRF2 provides neuroprotection in a preclinical model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological targeting of GSK-3 and NRF2 provides neuroprotection in a preclinical model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common mouse models of tauopathy reflect early but not late human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau-Targeted Immunization Impedes Progression of Neurofibrillary Histopathology in Aged P301L Tau Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tau P301S (Line PS19) | ALZFORUM [alzforum.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tauopathy Analysis in P301S Mouse Model of Alzheimer Disease Immunized with DNA and MVA Poxvirus-Based Vaccines Expressing Human Full-Length 4R2N or 3RC Tau Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A comparative study of the antioxidant capacity of Benfotiamine and other thiamine derivatives
A Comparative Analysis of the Antioxidant Capacity of Benfotiamine and Other Thiamine Derivatives
For researchers and professionals in drug development, understanding the nuanced differences in the antioxidant capabilities of various thiamine (Vitamin B1) derivatives is crucial for targeted therapeutic applications. This guide provides a comparative analysis of this compound and other key thiamine derivatives, supported by available experimental data, detailed methodologies, and pathway visualizations to elucidate their mechanisms of action.
The lipophilic nature of thiamine derivatives like this compound, sulbutiamine, and fursultiamine allows for enhanced bioavailability compared to the water-soluble thiamine hydrochloride, which is a key factor in their therapeutic potential.[1][2] Their antioxidant effects are multifaceted, ranging from direct scavenging of reactive oxygen species (ROS) to the modulation of endogenous antioxidant pathways.
Mechanisms of Antioxidant Action
Thiamine and its derivatives combat oxidative stress through two primary mechanisms:
-
Direct Antioxidant Activity: This involves the direct neutralization of free radicals. Thiamine itself has been shown to possess radical-scavenging properties.[3] this compound also exhibits direct antioxidant effects, contributing to its protective capacity against oxidative DNA damage.[4][5]
-
Indirect Antioxidant Activity: This mechanism involves the upregulation of the body's own antioxidant defense systems.
-
Pentose Phosphate Pathway (PPP) Activation: this compound and fursultiamine are known to enhance the activity of transketolase, a key enzyme in the PPP.[6][7] This boosts the production of NADPH, which is essential for regenerating the primary endogenous antioxidant, glutathione (GSH), from its oxidized state (GSSG).[8][9][10]
-
Nrf2/ARE Pathway Activation: this compound and its metabolites can activate the Nrf2/ARE signaling pathway.[11][12] Nrf2 is a transcription factor that, when activated, moves into the nucleus and binds to the Antioxidant Response Element (ARE), leading to the increased expression of numerous antioxidant and detoxification enzymes.[13][14]
-
Glutathione (GSH) Upregulation: Sulbutiamine, with its thiol-containing structure, is thought to exert neuroprotective effects by increasing the levels of GSH, a critical component of the cellular antioxidant pool.[15]
-
Comparative Summary of Antioxidant Capacity
| Thiamine Derivative | Antioxidant Assay | Result (IC50 Value) | Primary Mechanism | Reference(s) |
| This compound | FRAP Assay | Direct antioxidant effect observed | Indirect (Nrf2, PPP activation), Direct scavenging | [5] |
| Lipid Peroxidation | Reduced MDA levels | Indirect (Nrf2, PPP activation) | [1] | |
| Thiamine | ABTS Assay | 76.4 ± 3.7 µM | Direct scavenging | [16] |
| Superoxide Scavenging | ~158 µM | Direct scavenging | [17] | |
| Thiamine Diphosphate (TDP) | Superoxide Scavenging | ~56 µM | Direct scavenging | [17] |
| Sulbutiamine | N/A (Quantitative) | Data not available | Indirect (Upregulates Glutathione) | [15] |
| Fursultiamine | N/A (Quantitative) | Data not available | Indirect (Presumed PPP activation) | [18] |
| Allithiamine | N/A (Quantitative) | Data not available | Data not available |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity.[19]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Role of this compound in the Pentose Phosphate Pathway (PPP) for antioxidant defense.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Experimental Workflow
Caption: A typical experimental workflow for assessing and comparing antioxidant capacity.
Experimental Protocols
Below are detailed methodologies for key assays used to determine antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[20]
-
Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[14][21] The percentage of scavenging activity is then calculated.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Thiamine derivatives (test samples)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
-
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[22]
-
Preparation of Sample Solutions: Prepare stock solutions of each thiamine derivative and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[22]
-
Assay Procedure: a. To a 96-well microplate, add 100 µL of each sample dilution to separate wells.[22] b. Add 100 µL of the 0.1 mM DPPH solution to each well.[22] c. For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution. d. For the blank well, add 200 µL of methanol.
-
Incubation: Mix the contents thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[21]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the scavenging activity percentage against the sample concentrations to determine the IC50 value.[19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Principle: The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[23]
-
Reagents and Equipment:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or Ethanol
-
Thiamine derivatives (test samples)
-
Positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[23][24]
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[24]
-
Preparation of Sample Solutions: Prepare various concentrations of the thiamine derivatives and a Trolox standard curve.
-
Assay Procedure: a. Add a small volume of the sample extract (e.g., 20 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 2 mL).[24]
-
Incubation: Mix and allow the reaction to proceed for a set time (e.g., 6-30 minutes) at room temperature.[23][24]
-
Measurement: Measure the absorbance at 734 nm.[23]
-
Calculation: Calculate the percentage of inhibition similar to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[23]
-
Lipid Peroxidation (TBARS) Assay
This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary breakdown product.
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA), which can be measured colorimetrically at ~532 nm.[25][26]
-
Reagents and Equipment:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA) or similar acid reagent
-
MDA standard (e.g., from MDA bis(dimethyl acetal))
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Water bath (95°C)
-
Centrifuge
-
Spectrophotometer or microplate reader
-
-
Protocol:
-
Sample Preparation: Homogenize the biological sample and treat with an acid reagent to precipitate protein and release MDA.[27]
-
Reaction: a. Add the TBA reagent to the supernatant of the prepared sample.[26] b. Prepare a standard curve using the MDA standard.
-
Incubation: Incubate all tubes in a water bath at 95°C for 60 minutes.[26]
-
Cooling and Centrifugation: Cool the tubes on ice to stop the reaction, then centrifuge to pellet any precipitate.[26]
-
Measurement: Transfer the supernatant to a new tube or microplate well and measure the absorbance at 532 nm.[28]
-
Calculation: Determine the concentration of MDA in the samples by comparing their absorbance to the standard curve. The results are typically expressed as nmol of MDA per mg of protein.
-
Conclusion
This compound stands out among thiamine derivatives due to the extensive research supporting its potent indirect antioxidant mechanisms, particularly the activation of the Nrf2 and PPP pathways.[6][11] This dual-action capability—combining direct scavenging with the enhancement of endogenous defenses—makes it a compelling candidate for mitigating conditions associated with high oxidative stress, such as diabetic complications.[1] While other lipophilic derivatives like sulbutiamine and fursultiamine also show promise, there is a clear need for more direct, quantitative comparative studies to fully elucidate their relative antioxidant potencies. For researchers, the choice of derivative should be guided by the specific pathological context, considering both bioavailability and the desired mechanism of antioxidant action.
References
- 1. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct free radical scavenging activity: Significance and symbolism [wisdomlib.org]
- 5. This compound exhibits direct antioxidative capacity and prevents induction of DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentose Phosphate Pathway in Growth & Antioxidant Defense - Creative Proteomics [creative-proteomics.com]
- 9. Pentose Phosphate Pathway: Enhancing Antioxidant Defense [eureka.patsnap.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound treatment activates the Nrf2/ARE pathway and is neuroprotective in a transgenic mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Treatment Activates the Nrf2/ARE Pathway and is Neuroprotective in a Transgenic Mouse Model of Tauopathy. | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Thiamine and this compound protect neuroblastoma cells against paraquat and β-amyloid toxicity by a coenzyme-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. benchchem.com [benchchem.com]
- 23. ijpsonline.com [ijpsonline.com]
- 24. 2.6. In Vitro Antioxidant Assay (ABTS Radical Scavenging Method) [bio-protocol.org]
- 25. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 26. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. resources.rndsystems.com [resources.rndsystems.com]
- 28. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Cross-validation of different analytical methods for Benfotiamine quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methods for the quantification of benfotiamine, a synthetic S-acyl derivative of thiamine (Vitamin B1). This compound's lipophilic nature enhances its bioavailability, making it a compound of interest in addressing diabetic complications and neuropathic pain. Accurate and precise quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is therefore critical for quality control, pharmacokinetic studies, and clinical research.
This document outlines the experimental protocols and performance characteristics of three commonly employed analytical techniques: UV-Visible (UV-Vis) Spectrophotometry, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative data presented herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance parameters of UV-Vis Spectrophotometry, RP-HPLC, and LC-MS/MS based on published validation data.
| Parameter | UV-Vis Spectrophotometry | RP-HPLC | LC-MS/MS |
| Principle | Measurement of light absorbance by the analyte at a specific wavelength. | Separation of the analyte based on its partitioning between a nonpolar stationary phase and a polar mobile phase, followed by UV detection. | Separation by HPLC followed by ionization of the analyte and mass-to-charge ratio detection, offering high selectivity and sensitivity. |
| Linearity Range | 4–24 µg/mL[1][2] | 2-64 µg/mL, 5-35 µg/mL[3] | Not explicitly stated, but typically offers a wide dynamic range. |
| Accuracy (% Recovery) | 98.71% to 100.93%[1] | 99.278% - 100.791%[3] | Not explicitly stated, but generally high. |
| Precision (%RSD) | < 2%[1] | Intraday: 0.45-0.67, Interday: 0.58-0.79[3] | Not explicitly stated, but typically very low. |
| Limit of Detection (LOD) | Not consistently reported, can be higher than chromatographic methods. | 0.1727 µg/ml, 0.1448 µg/ml[3] | Expected to be the lowest among the three methods. |
| Limit of Quantification (LOQ) | Not consistently reported. | 0.5235 µg/ml, 0.4388 µg/ml[3] | Expected to be the lowest among the three methods. |
| Specificity | Prone to interference from other UV-absorbing compounds in the sample matrix. | Good, separates this compound from excipients and impurities. | Excellent, highly specific due to mass-based detection. |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with UV detector | LC system coupled with a tandem mass spectrometer |
| Cost & Complexity | Low cost, simple operation. | Moderate cost and complexity. | High cost, complex operation and data analysis. |
| Typical Application | Routine quality control of pure substance and simple formulations. | Quality control of pharmaceutical dosage forms, stability studies. | Bioanalysis (e.g., plasma samples), impurity profiling, and when high sensitivity is required.[4] |
Experimental Protocols
UV-Visible Spectrophotometry
This method is based on the measurement of the absorption of ultraviolet radiation by this compound at its wavelength of maximum absorbance (λmax).
Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Reagents and Solutions:
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Water, purified
Standard Solution Preparation:
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add a minimum quantity of water to dissolve the drug, followed by the addition of a small quantity of concentrated HCl to ensure complete dissolution.[1][2]
-
Make up the volume to 100 mL with water to obtain a stock solution of 1000 µg/mL.
-
From this stock solution, prepare a working standard solution of 100 µg/mL by diluting 10 mL to 100 mL with water.
-
Prepare a series of dilutions from the working standard solution to obtain concentrations in the linear range (e.g., 4, 8, 12, 16, 20, 24 µg/mL).
Sample Preparation (for Tablet Dosage Form):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add a minimum quantity of water and a small amount of concentrated HCl, then sonicate for 15 minutes to dissolve the this compound.
-
Make up the volume to 100 mL with water and filter the solution through a suitable filter paper.
-
Dilute the filtrate with water to obtain a final concentration within the calibration range.
Procedure:
-
Scan the standard solution of this compound from 200-400 nm to determine the λmax. The reported λmax for this compound is around 245 nm.[1][2]
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a blank (water).
-
Calculate the concentration of this compound in the sample by comparing its absorbance with that of the standard solution.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from other components in a sample mixture, providing greater specificity than UV-Vis spectrophotometry.
Instrumentation: An HPLC system equipped with a pump, an autosampler, a UV-Vis detector, and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
This compound reference standard
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ammonium acetate or Ortho-phosphoric acid for buffer preparation
-
Water, HPLC grade
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of Acetonitrile and 50mM Ammonium acetate buffer (pH 6.0, adjusted with O-Phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 2, 4, 8, 16, 32, 64 µg/mL) by diluting with the mobile phase.
Sample Preparation (for Tablet Dosage Form):
-
Weigh and powder 10 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (mobile phase), sonicate to dissolve, and then make up to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, particularly suitable for the analysis of this compound in complex matrices like human plasma.
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Solutions:
-
This compound reference standard
-
Internal Standard (IS), e.g., torsemide[4]
-
Methanol, LC-MS grade
-
Formic acid or ammonium formate for mobile phase preparation
-
Water, LC-MS grade
Chromatographic and Mass Spectrometric Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of methanol and water with a suitable modifier like formic acid.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
MS/MS Transition: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a reported transition is m/z 467.18 → 122.10.[4]
Sample Preparation (for Human Plasma):
-
To a plasma sample, add the internal standard solution.
-
Perform protein precipitation by adding a solvent like methanol.[4]
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for injection.
Procedure:
-
Optimize the MS/MS parameters for this compound and the IS by direct infusion.
-
Develop an LC method to achieve good separation and peak shape.
-
Analyze the processed standards and samples by LC-MS/MS.
-
Quantify this compound by constructing a calibration curve of the peak area ratio (analyte/IS) versus concentration.
Method Cross-Validation Workflow
To ensure consistency and reliability of results across different analytical methods, a cross-validation study is essential. The following diagram illustrates a typical workflow for the cross-validation of the analytical methods described above.
Caption: Workflow for cross-validation of analytical methods.
Conclusion
The choice of an analytical method for this compound quantification is a critical decision that impacts the reliability of research and quality control outcomes.
-
UV-Vis Spectrophotometry is a simple, cost-effective, and rapid method suitable for the routine analysis of this compound in bulk and simple pharmaceutical formulations where the interference from excipients is minimal.[1][5]
-
RP-HPLC offers a good balance of specificity, sensitivity, and cost, making it the method of choice for the quality control of various pharmaceutical dosage forms and for stability-indicating assays.[3][6]
-
LC-MS/MS provides the highest sensitivity and selectivity, which is indispensable for bioanalytical applications, such as determining this compound levels in plasma, and for the analysis of complex mixtures or trace-level impurities.[4]
Researchers and drug development professionals should carefully consider the specific requirements of their application to select the most appropriate and validated analytical method for this compound quantification. Cross-validation is recommended when switching between methods to ensure consistency of results.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Chromatographic analysis of multicomponent mixture of vitamins B1, B6, B12, this compound and diclofenac; part II: LC-tandem MS/MS method for simultaneous quantification of five components mixture in pharmaceutical formulations and human plasma - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. wjpmr.com [wjpmr.com]
- 6. saspublishers.com [saspublishers.com]
Assessing the cost-effectiveness of Benfotiamine as an adjunct therapy in diabetes management
For Researchers, Scientists, and Drug Development Professionals
Benfotiamine, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has garnered significant attention as a potential adjunct therapy in the management of diabetes mellitus, particularly in mitigating the progression of diabetic complications such as neuropathy, nephropathy, and retinopathy. This guide provides a comprehensive assessment of the available evidence on the cost-effectiveness of this compound, alongside a detailed comparison with other therapeutic alternatives, supported by experimental data and detailed protocols.
Executive Summary
While a definitive, published cost-effectiveness analysis of this compound in diabetes management is not yet available, clinical evidence suggests a potential for economic benefits through its efficacy in improving symptoms of diabetic polyneuropathy (DPN) and its favorable safety profile. The forthcoming results from the this compound on Morphometric, Neurophysiological and Clinical Measures in Patients with Type 2 Diabetes (BOND) study, which includes a cost-effectiveness analysis, are highly anticipated.[1][2] This guide synthesizes current clinical data to offer a comparative framework for evaluating this compound against other adjunct therapies, primarily alpha-lipoic acid (ALA).
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its ability to increase the intracellular levels of thiamine diphosphate (TDP), the active form of thiamine.[3][4] This, in turn, enhances the activity of the enzyme transketolase, a key component of the pentose phosphate pathway.[3][4] By upregulating transketolase activity, this compound helps to redirect excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG), and the activation of protein kinase C (PKC) – all of which are implicated in the pathogenesis of diabetic complications.[2][3][5][6]
Clinical Efficacy in Diabetic Polyneuropathy
Several randomized controlled trials have investigated the efficacy of this compound in treating DPN, with varying results.
| Study (Acronym) | Dosage | Duration | Key Findings |
| BENDIP | 300 mg/day & 600 mg/day | 6 weeks | Significant improvement in Neuropathy Symptom Score (NSS) with both doses compared to placebo. The higher dose showed a more pronounced effect. No significant change in Total Symptom Score (TSS).[7] |
| BEDIP | 400 mg/day | 3 weeks | Statistically significant improvement in neuropathy scores compared to placebo. |
| Fraser et al. (2012) | 300 mg/day | 24 months | No significant improvement in nerve conduction velocity or inflammatory markers in patients with type 1 diabetes.[8] |
| Bungau et al. (2019) | 300 mg/day | 8 weeks | Statistically significant improvement in Diabetic Neuropathy Symptoms (DNS) score, Neuropathy Disability Score (NDS), and pain intensity.[9] |
Comparative Analysis: this compound vs. Alpha-Lipoic Acid
Alpha-lipoic acid (ALA) is another well-studied adjunct therapy for DPN. The following table compares key aspects of this compound and ALA.
| Feature | This compound | Alpha-Lipoic Acid (ALA) |
| Mechanism of Action | Increases transketolase activity, reducing AGEs, PKC activation, and hexosamine pathway flux.[2][3][5][6] | Potent antioxidant, improves endoneurial blood flow, and enhances insulin sensitivity.[10] |
| Efficacy in DPN | Evidence for symptomatic improvement in some studies.[7] | Strong evidence for symptomatic relief, particularly with intravenous administration. |
| Safety and Tolerability | Generally well-tolerated with a favorable safety profile.[2][6] | Can cause gastrointestinal side effects and may interact with certain medications.[6] |
| Cost | Generally considered a lower-cost supplement. | Cost can be higher, especially for intravenous formulations. |
A study by Bungau et al. (2019) directly compared this compound, ALA, and a combination of both. The study found that while both monotherapies were effective, the combination therapy was superior in improving DNS score, NDS, and pain intensity.[9]
Experimental Protocols
BENDIP Study: A Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the efficacy and safety of two doses of this compound in patients with symptomatic diabetic polyneuropathy.
-
Study Design: 165 patients were randomized to receive either 300 mg/day this compound, 600 mg/day this compound, or placebo for 6 weeks.
-
Inclusion Criteria: Patients with type 1 or 2 diabetes, aged 18-75 years, with a diagnosis of symptomatic distal symmetric polyneuropathy.
-
Primary Endpoint: Change in the Neuropathy Symptom Score (NSS).
-
Secondary Endpoints: Changes in the Total Symptom Score (TSS), individual symptom scores (pain, burning, numbness, paresthesia), and safety parameters.
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the changes in scores between the treatment groups and placebo.
Cost-Effectiveness Considerations
While direct economic evaluations are pending, a qualitative assessment of this compound's cost-effectiveness can be made. The economic burden of diabetic neuropathy is substantial, encompassing direct costs of medication for pain management and treatment of complications like foot ulcers, as well as indirect costs related to reduced quality of life and loss of productivity.[8]
Given its generally lower cost compared to some prescription medications for neuropathic pain and its potential to improve symptoms, this compound could be a cost-effective adjunct therapy. If its efficacy in reducing the progression of neuropathy is confirmed in long-term studies, the potential for cost savings by preventing costly complications would be significant. The planned cost-effectiveness analysis within the BOND study will be crucial in providing quantitative evidence to support this hypothesis.[1][2]
Conclusion and Future Directions
This compound presents a promising, well-tolerated adjunct therapeutic option for the management of diabetic polyneuropathy, with a clear mechanism of action targeting key pathways of hyperglycemic damage.[3][4] While clinical trial results on its efficacy have been somewhat mixed, several studies have demonstrated significant symptomatic improvement.[7][11]
For drug development professionals, the favorable safety profile and oral bioavailability of this compound make it an attractive candidate for further investigation, potentially in combination with other agents like alpha-lipoic acid.[9] Future research should focus on larger, long-term clinical trials with robust endpoints to definitively establish its disease-modifying effects. The forthcoming economic analysis from the BOND study will be instrumental in positioning this compound within the therapeutic landscape from a cost-effectiveness perspective.[1][2]
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. BOND study: a randomised double-blind, placebo-controlled trial over 12 months to assess the effects of this compound on morphometric, neurophysiological and clinical measures in patients with type 2 diabetes with symptomatic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The multifaceted therapeutic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. woundsinternational.com [woundsinternational.com]
- 6. drrichardhmann.com [drrichardhmann.com]
- 7. theorthoticgroup.com [theorthoticgroup.com]
- 8. The hidden costs of painful diabetic neuropathy revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Transketolase Activation: A Predictive Biomarker for Benfotiamine Response Under Scrutiny
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is paramount for optimizing therapeutic strategies. Benfotiamine, a synthetic precursor of thiamine (Vitamin B1), has shown promise in conditions associated with thiamine deficiency and metabolic dysregulation, such as diabetic polyneuropathy and Alzheimer's disease.[1][2][3] Central to its mechanism is the activation of the enzyme transketolase. This guide provides a comprehensive comparison of transketolase activation as a predictive biomarker for this compound response against other potential markers, supported by experimental data and detailed protocols.
The Central Role of Transketolase in this compound's Mechanism of Action
This compound's therapeutic effects are largely attributed to its ability to enhance the activity of transketolase, a key enzyme in the pentose phosphate pathway (PPP).[4][5] By activating transketolase, this compound helps to redirect excess glucose metabolites away from harmful pathways that lead to the formation of advanced glycation end products (AGEs), diacylglycerol (DAG), and the hexosamine pathway, all of which are implicated in hyperglycemic damage.[4] This mechanism is believed to underpin its protective effects against diabetic complications.[6] In neurodegenerative conditions like Alzheimer's disease, impaired glucose metabolism and reduced activity of thiamine-dependent enzymes are observed, suggesting a rationale for this compound's use.[1][7]
dot
References
- 1. alzforum.org [alzforum.org]
- 2. researchgate.net [researchgate.net]
- 3. BenfoTeam Clinical Trial - The BenfoTeam Study [benfoteam.org]
- 4. This compound and Cognitive Decline in Alzheimer’s Disease: Results of a Randomized Placebo-Controlled Phase IIa Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. woundsinternational.com [woundsinternational.com]
- 7. Neuroscientist’s work leads to clinical trial for early Alzheimer’s treatment | Cornell Chronicle [news.cornell.edu]
Benfotiamine's Impact on Advanced Glycation End-products (AGEs): A Comparative Analysis in Type 1 and Type 2 Diabetes
For Immediate Release
This guide offers a comparative analysis of benfotiamine's effectiveness in reducing Advanced Glycation End-products (AGEs) in individuals with type 1 versus type 2 diabetes. The information is curated for researchers, scientists, and professionals in drug development, providing a synthesis of current experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
This compound, a synthetic, lipid-soluble derivative of thiamine (Vitamin B1), has demonstrated potential in mitigating the formation of harmful AGEs, which are implicated in the long-term complications of both type 1 and type 2 diabetes.[1][2] Its mechanism of action primarily involves the activation of the enzyme transketolase, which diverts precursors of AGEs away from pathological pathways.[3][4] While research has been conducted in both diabetic populations, direct comparative studies are scarce. This guide synthesizes findings from separate studies to offer a comparative perspective on this compound's efficacy.
Data Summary: this compound and AGEs in Type 1 vs. Type 2 Diabetes
The following table summarizes quantitative data from key studies on the effect of this compound on AGEs in both type 1 and type 2 diabetes. It is important to note that variations in study design, duration, dosage, and patient characteristics may influence the outcomes.
| Study Population | Dosage | Duration | AGEs Measured | Key Findings | Reference |
| Type 1 Diabetes | 600 mg/day | 28 days | Intracellular N-epsilon-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs in red blood cells. | Significant reduction in intracellular CML by 40% and methylglyoxal-derived AGEs by almost 70%. No significant change in HbA1c. | [5] |
| Type 1 Diabetes | 300 mg/day | 24 months | Serum AGEs | No significant effects on serum AGEs or inflammatory markers. | [6][7] |
| Type 2 Diabetes | 1050 mg/day | 3 days | Serum AGEs | Prevented the postprandial increase in serum AGEs after a high-AGE meal. | [8][9] |
| Type 2 Diabetes with Nephropathy | 900 mg/day | 12 weeks | Plasma and urinary AGEs | No significant reduction in plasma or urinary AGEs. | [10][11][12][13] |
Experimental Protocols
Measurement of Intracellular AGEs in Type 1 Diabetes
A study involving six patients with type 1 diabetes investigated the effect of this compound on intracellular AGEs.[5]
-
Study Design: Pre-post treatment study.
-
Intervention: 600 mg/day of this compound for 28 days.
-
Sample Collection: Blood samples were collected before and after the treatment period.
-
AGEs Measurement: Intracellular N-epsilon-(carboxymethyl)lysine (CML) and methylglyoxal-derived AGEs were measured in red blood cells using specific antibodies and a quantitative dot blot technique.[5]
Measurement of Serum and Urinary AGEs in Type 2 Diabetes with Nephropathy
In a randomized, double-blind, placebo-controlled trial, 82 patients with type 2 diabetes and nephropathy were studied.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Intervention: 900 mg/day of this compound or placebo for 12 weeks.
-
Sample Collection: Plasma and urine samples were collected at baseline and after the treatment period.
-
AGEs Measurement: Plasma and urinary AGEs were measured. While the specific AGEs and methods are not detailed in the abstract, such studies often use techniques like ELISA or spectrofluorimetry.[10][11][12][13]
General Methods for AGEs Quantification
The quantification of AGEs is crucial for assessing the efficacy of interventions like this compound. Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method uses specific antibodies to detect and quantify particular AGEs, such as CML.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify different AGEs based on their physicochemical properties.[14][15]
-
Spectrofluorimetry: This technique measures the characteristic fluorescence of certain AGEs.[14][15]
-
Skin Autofluorescence: A non-invasive method that measures the accumulation of fluorescent AGEs in the skin, providing an indication of long-term AGE burden.[16][17]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action on AGE Formation
This compound's primary mechanism for reducing AGEs involves the activation of the enzyme transketolase. This enzyme plays a crucial role in the pentose phosphate pathway, diverting the glycolytic intermediates glyceraldehyde-3-phosphate (G3P) and fructose-6-phosphate (F6P) away from pathways that lead to the formation of AGE precursors like methylglyoxal.[3][4]
Caption: this compound activates transketolase, diverting precursors from AGE formation.
Experimental Workflow for a Clinical Trial on this compound and AGEs
The following diagram illustrates a typical workflow for a clinical trial investigating the effects of this compound on AGEs in a diabetic population.
Caption: A typical workflow for a randomized controlled trial of this compound.
Discussion and Future Directions
The available evidence suggests that this compound may have a more pronounced effect on intracellular AGEs, as demonstrated in a short-term study on type 1 diabetes.[5] In contrast, its impact on circulating (plasma and urinary) AGEs appears less consistent, particularly in longer-term studies and in patients with established diabetic complications like nephropathy.[6][7][10][11][12][13] The protective effect of this compound against a sudden increase in AGEs after a meal has been noted in type 2 diabetes.[8][9]
The discrepancies in findings across studies could be attributed to several factors, including:
-
Patient Population: The stage and severity of diabetes, as well as the presence of complications, may influence the response to this compound.
-
Dosage and Duration: The optimal dose and duration of this compound treatment for reducing AGEs have not been definitively established.
-
AGE Measurement: Different studies have measured different types of AGEs in various biological samples (intracellular vs. extracellular), making direct comparisons difficult.
Future research should focus on well-designed, long-term, randomized controlled trials directly comparing the effects of this compound on a comprehensive panel of AGEs in both type 1 and type 2 diabetes. Such studies would help to elucidate the differential effects of this compound in these two distinct patient populations and guide its potential clinical application in the management of diabetic complications.
References
- 1. This compound And Glycation - Life Extension [lifeextension.com]
- 2. news-medical.net [news-medical.net]
- 3. Thiamine and this compound: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Effects of Long-Term Oral this compound Supplementation on Peripheral Nerve Function and Inflammatory Markers in Patients With Type 1 Diabetes: A 24-month, double-blind, randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of this compound on Advanced Glycation Endproducts and Markers of Endothelial Dysfunction and Inflammation in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A review on methods of estimation of advanced glycation end products [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods to assess advanced glycation end-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aetna.com [aetna.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
